Triethyltin bromide
描述
属性
IUPAC Name |
bromo(triethyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H5.BrH.Sn/c3*1-2;;/h3*1H2,2H3;1H;/q;;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPIFPBKXYBDGV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Sn](CC)(CC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15BrSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040712 | |
| Record name | Triethyltin bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Triethyl tin bromide is a clear colorless liquid. (NTP, 1992) | |
| Record name | TRIETHYL TIN BROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21174 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
435 °F at 760 mmHg (NTP, 1992) | |
| Record name | TRIETHYL TIN BROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21174 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
210 °F (NTP, 1992) | |
| Record name | TRIETHYL TIN BROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21174 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
5 to 10 mg/mL at 72 °F (NTP, 1992) | |
| Record name | TRIETHYL TIN BROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21174 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.63 at 68 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | TRIETHYL TIN BROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21174 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
2767-54-6 | |
| Record name | TRIETHYL TIN BROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21174 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Triethyltin bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2767-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromotriethylstannane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002767546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, bromotriethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triethyltin bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethyltin bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.585 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMOTRIETHYLSTANNANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UOP17166KC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
7.7 °F (NTP, 1992) | |
| Record name | TRIETHYL TIN BROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21174 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
An In-depth Technical Guide to Bromotriethylstannane ((C₂H₅)₃SnBr)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromotriethylstannane, also known as triethyltin bromide, is an organotin compound with significant applications in organic synthesis and notable biological activity. Its neurotoxic properties and role as an endocrine disruptor have made it a subject of extensive research. This technical guide provides a comprehensive overview of the physical and chemical characteristics of Bromotriethylstannane, detailed experimental considerations for its synthesis and analysis, and an in-depth look at its interactions with key biological signaling pathways.
Physical and Chemical Characteristics
Bromotriethylstannane is a clear, colorless to pale yellow liquid with a pungent odor.[1] It is denser than water and is sensitive to moisture.[2][3] Key physical and chemical properties are summarized in the tables below.
Table 1: Physical Properties of Bromotriethylstannane
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₅BrSn | [4] |
| Molecular Weight | 285.80 g/mol | [4] |
| Appearance | Clear, colorless to pale yellow liquid | [1][5][6][7] |
| Density | 1.63 g/mL at 20-25 °C | [6][8] |
| Melting Point | -13.5 °C (7.7 °F) | [1][3] |
| Boiling Point | 222-224 °C (432-435 °F) at 760 mmHg | [3][6] |
| Flash Point | 99 °C (210 °F) | [3] |
| Refractive Index | n20/D 1.526 | [6][8] |
Table 2: Solubility and Stability of Bromotriethylstannane
| Property | Description | Reference(s) |
| Water Solubility | Slightly soluble (5 to 10 mg/mL at 22 °C) | [2][3] |
| Organic Solvent Solubility | Soluble in ether and benzene | [5] |
| Stability | Moisture-sensitive. Combustible. Incompatible with strong oxidizing agents. | [3][6][9] |
Experimental Protocols
Synthesis of Bromotriethylstannane
A common method for the synthesis of trialkyltin halides is the reaction of a tetraalkyltin compound with a halogen. For Bromotriethylstannane, this involves the reaction of tetraethyltin with bromine.
Reaction: (C₂H₅)₄Sn + Br₂ → (C₂H₅)₃SnBr + C₂H₅Br
General Protocol:
-
In a well-ventilated fume hood, dissolve tetraethyltin in a suitable inert solvent (e.g., chloroform or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, from the dropping funnel with constant stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.
-
The resulting mixture contains Bromotriethylstannane and ethyl bromide. The solvent and the volatile ethyl bromide can be removed by distillation.
-
The crude Bromotriethylstannane can then be purified by fractional distillation under reduced pressure.
Purification of Bromotriethylstannane
Purification of organotin compounds like Bromotriethylstannane is typically achieved by distillation, often under reduced pressure to prevent decomposition at high temperatures.
General Protocol for Fractional Distillation:
-
Assemble a fractional distillation apparatus with a Vigreux or packed column to ensure efficient separation.
-
Place the crude Bromotriethylstannane in the distillation flask with a few boiling chips.
-
Apply a vacuum and gently heat the flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point for Bromotriethylstannane at the applied pressure (e.g., 48 °C at 20 mmHg).
-
Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from moisture.
Other purification methods for removing organotin impurities include treatment with potassium fluoride or chromatography on silica gel treated with potassium carbonate.[1][10]
Analytical Characterization
GC-MS is a powerful technique for the analysis of organotin compounds. Due to their polarity, derivatization is often required to improve their volatility and chromatographic behavior.
General Protocol for GC-MS Analysis (with derivatization):
-
Sample Preparation and Derivatization:
-
Extract the sample containing Bromotriethylstannane with a suitable organic solvent.
-
Derivatize the organotin compound, for example, by ethylation using sodium tetraethylborate (NaBEt₄) or by Grignard reaction with a suitable Grignard reagent (e.g., methylmagnesium bromide or pentylmagnesium bromide).[2] This converts the polar organotin halide to a more volatile tetraalkyltin derivative.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-1 methyl siloxane).[2]
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-300 °C) at a rate of 10 °C/min.[2]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5-2.0 mL/min).[2][7]
-
Mass Spectrometer: Electron Ionization (EI) mode at 70 eV. The mass spectrometer can be operated in full scan mode for identification or in selected ion monitoring (SIM) mode for quantification.[6][7]
NMR spectroscopy is an essential tool for the structural elucidation of Bromotriethylstannane.
¹H NMR Spectroscopy:
-
The proton NMR spectrum will show signals corresponding to the ethyl groups. The chemical shifts and coupling patterns are influenced by the tin and bromine atoms.
-
Typically, the spectrum will exhibit a triplet and a quartet for the methyl and methylene protons of the ethyl groups, respectively, due to spin-spin coupling. The integration of these signals will be in a 3:2 ratio.
¹³C NMR Spectroscopy:
-
The carbon NMR spectrum will show two distinct signals for the methyl and methylene carbons of the ethyl groups.
-
The chemical shifts of these carbons are characteristic and can be used for structural confirmation.[12][13]
General NMR Sample Preparation:
-
Dissolve a small amount of the purified Bromotriethylstannane in a suitable deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer the solution to an NMR tube and acquire the spectra on an NMR spectrometer.[14]
Biological Activity and Signaling Pathways
Bromotriethylstannane exhibits significant biological activity, primarily characterized by its neurotoxicity and its role as an endocrine-disrupting chemical.
Neurotoxicity
Triethyltin compounds are known neurotoxins that can cause cerebral edema.[15][16] The neurotoxic effects are multifaceted and involve interactions with several cellular components and pathways.
Mechanism of Neurotoxicity:
-
Mitochondrial Dysfunction: Triethyltin compounds are potent inhibitors of oxidative phosphorylation in mitochondria, disrupting the cell's energy supply.[3] They can interfere with the mitochondrial ATPase and disturb the mitochondrial membrane potential.
-
Oligodendrocyte Apoptosis: Triethyltin can directly induce programmed cell death (apoptosis) in oligodendrocytes, the myelin-producing cells in the central nervous system. This leads to myelin damage and deficits.[3] This process involves the activation of stress-related proteins like heme oxygenase-1 (HO-1) and extracellular signal-regulated kinases (ERK1/2).
-
Disruption of Protein Phosphorylation: Bromotriethylstannane has been shown to affect the phosphorylation of specific proteins in the brain, including the alpha-subunit of pyruvate dehydrogenase and synapsin. This can lead to the inactivation of key enzymes and disruption of neuronal function.[17]
Endocrine Disruption via PPARγ Activation
Organotin compounds, including triethyltin, are recognized as endocrine-disrupting chemicals. They can mimic the action of natural hormones by interacting with nuclear receptors. One of the key targets is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).
PPARγ Signaling Pathway:
-
Ligand Binding: Bromotriethylstannane can act as a ligand for PPARγ.
-
Heterodimerization: Upon ligand binding, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).
-
DNA Binding: The PPARγ-RXR heterodimer binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.
-
Gene Transcription: This binding event recruits co-activator proteins and initiates the transcription of genes involved in adipogenesis (fat cell differentiation) and lipid metabolism.[18][19][20][21]
The activation of PPARγ by organotins is thought to contribute to obesity.[4]
Interaction with Protein Kinase A (PKA) Signaling
Bromotriethylstannane has been shown to activate cyclic AMP-dependent protein kinases (PKA).[5]
Mechanism of PKA Activation:
-
Interaction with PKA: Bromotriethylstannane interacts with the PKA holoenzyme.
-
Dissociation of Subunits: This interaction causes the release of the catalytic subunits from the regulatory subunits of PKA.
-
Enhanced Phosphorylation: The free catalytic subunits are active and lead to an increased phosphorylation of target proteins.[5]
This activation of PKA can have widespread effects on cellular processes, as PKA is a key regulator of many signaling pathways.
Conclusion
Bromotriethylstannane is a valuable reagent in organic chemistry with complex and significant biological activities. Its physical and chemical properties are well-characterized, facilitating its use in a laboratory setting, provided that appropriate safety precautions are taken due to its high toxicity. The detailed understanding of its interactions with biological systems, particularly its neurotoxic effects and its role as an endocrine disruptor, is crucial for assessing its environmental and health impacts. The signaling pathways outlined in this guide provide a framework for further research into the molecular mechanisms of organotin toxicity and for the development of potential therapeutic interventions for related disorders. Further research is warranted to develop more specific and detailed experimental protocols for its synthesis and to fully elucidate the downstream consequences of its interactions with the described signaling pathways.
References
- 1. sdlookchem.com [sdlookchem.com]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. Triethyltin-induced stress responses and apoptotic cell death in cultured oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C6H15BrSn | CID 17701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The effects of this compound on red cell and brain cyclic AMP-dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. analchemres.org [analchemres.org]
- 8. JPH029890A - Method for removing organotin compound - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. Cellular and molecular effects of trimethyltin and triethyltin: relevance to organotin neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Behavioral toxicity of trialkyltin compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of this compound on protein phosphorylation in subcellular fractions from rat and rabbit brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structural basis for PPARγ transactivation by endocrine-disrupting organotin compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creative-diagnostics.com [creative-diagnostics.com]
Triethyltin Bromide's Mechanism of Action in Neurons: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethyltin (TET) bromide is a potent neurotoxicant known to induce significant neurological damage, primarily characterized by intramyelinic edema.[1] This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying TET's neurotoxicity. It delves into its effects on neuronal membrane potential, intracellular calcium homeostasis, mitochondrial function, and the induction of apoptosis, particularly in oligodendrocytes. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding of TET's mechanism of action for researchers in neuroscience and drug development.
Introduction
Organotin compounds, a class of chemicals containing at least one tin-carbon bond, have seen widespread industrial use, leading to environmental and occupational exposure. Among these, triethyltin (TET) is a well-established neurotoxin that elicits a distinct pathology dominated by brain and spinal cord edema.[1] Unlike its counterpart trimethyltin (TMT), which primarily targets neurons in the central nervous system (CNS), TET's neurotoxicity is largely attributed to its detrimental effects on myelin-producing glial cells.[1] Understanding the precise mechanism of action of TET at the neuronal level is crucial for developing therapeutic strategies against its toxic effects and for utilizing it as a tool in neurodegeneration research. This guide synthesizes the current knowledge on the multifaceted actions of triethyltin bromide on neurons and associated glial cells.
Core Mechanisms of Action
The neurotoxicity of this compound is not mediated by a single molecular target but rather through a cascade of interconnected cellular and molecular events.
Disruption of Neuronal Membrane Potential
Triethyltin directly impacts the electrophysiological properties of neurons. It induces a reversible depolarization of the neuronal membrane, leading to an increased frequency of action potentials.[2] This effect is observed at concentrations as low as 10 µM and is accompanied by a decrease in neuronal membrane resistance.[2] Notably, this depolarization occurs even in the absence of extracellular Na+, K+, and Ca2+, suggesting a mechanism independent of typical voltage-gated ion channels.[2] TET also slows both the depolarizing and repolarizing phases of the action potential.[2]
Dysregulation of Intracellular Calcium Homeostasis
A central tenet of TET's neurotoxicity is its ability to disrupt intracellular calcium (Ca2+) signaling. It is hypothesized that TET elevates intracellular free Ca2+ levels, likely by triggering its release from internal stores and impeding its re-uptake.[2] This sustained increase in cytosolic Ca2+ can, in turn, inhibit the activity of crucial ion pumps like the Na+/K+-ATPase and Ca2+-ATPase, further exacerbating ion gradient collapse and cellular stress.[2]
Mitochondrial Dysfunction
Mitochondria are primary targets of triethyltin. TET is known to induce mitochondrial swelling and disrupt the mitochondrial membrane potential, key indicators of mitochondrial distress.[3][4] Furthermore, it acts as an inhibitor of oxidative phosphorylation, a fundamental process for cellular energy production.[5] This impairment of mitochondrial respiration can lead to a severe energy deficit within the neuron, contributing to its dysfunction and demise.
Induction of Apoptosis in Oligodendrocytes
A hallmark of triethyltin neurotoxicity is the induction of myelin edema and subsequent demyelination.[1][3] This is primarily due to its cytotoxic effect on oligodendrocytes, the myelinating cells of the CNS. TET exposure triggers programmed cell death (apoptosis) in these cells, a process characterized by DNA fragmentation.[3] This apoptotic cascade is associated with the activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and the induction of the oxidative stress marker heme oxygenase-1 (HO-1), also known as heat shock protein 32 (HSP32).[3]
Alteration of Protein Kinase Activity
This compound has been shown to activate cyclic AMP-dependent protein kinases (PKA).[6][7] This activation is achieved by promoting the dissociation of the catalytic subunits from the regulatory subunits of the PKA holoenzyme.[6][7] Additionally, TET influences the phosphorylation state of specific neuronal proteins, including the alpha-subunit of the pyruvate dehydrogenase complex and synapsin.[8]
Cytoskeletal Perturbations
Evidence suggests that triethyltin can disrupt the neuronal cytoskeleton. It has been observed to cause disorganization of microtubules.[3] This interference with cytoskeletal components can impair neurite outgrowth and overall neuronal structure and function.[9]
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of this compound on various neuronal and glial parameters.
| Parameter | Cell Type/System | Concentration/Dose | Effect | Reference |
| Cell Viability (LC50) | Human Fetal Neurons | 3.5-16.9 µM | Cell Death | [10] |
| Human Fetal Astrocytes | 3.5-16.9 µM | Cell Death | [10] | |
| SK-N-MC Neuroblastoma | 3.5-16.9 µM | Cell Death | [10] | |
| Neuronal Membrane Depolarization | Leech Neurons | 10 µM (10⁻⁵ M) | Reversible membrane depolarization, increased action potential frequency | [2] |
| Leech Neurons | 100 µM (10⁻⁴ M) | Conduction block | [2] | |
| Protein Phosphorylation | Rat Brain Subcellular Fractions | 1-50 µM | Increased phosphorylation of specific proteins (Mr = 42,000 and 52,000) | [11] |
| Human Red Cell Ghosts | 25-500 µM | Enhanced phosphorylation of ghost proteins | [6] | |
| cAMP-Dependent Protein Kinase Activation | Human Red Cell Ghosts & Bovine Brain | 25-500 µM | Activation of cAMP-dependent protein kinases | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's neurotoxicity.
Primary Neuronal Cell Culture
Objective: To establish primary neuronal cultures for in vitro neurotoxicity studies.
Protocol:
-
Tissue Dissection: Euthanize neonatal rat pups (P0-P2) via an approved method. Dissect cortices or hippocampi in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Enzymatic Digestion: Transfer the tissue to a tube containing a digestion solution (e.g., papain or trypsin-EDTA) and incubate at 37°C for a specified time (typically 15-30 minutes).
-
Mechanical Dissociation: Stop the digestion by adding a serum-containing medium. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Cell Plating: Centrifuge the cell suspension, resuspend the pellet in a defined neuronal culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX), and plate the cells onto poly-D-lysine or poly-L-ornithine coated culture dishes or coverslips.
-
Culture Maintenance: Maintain the cultures in a humidified incubator at 37°C and 5% CO2. Perform partial media changes every 2-3 days.
Measurement of Intracellular Calcium Concentration using Fura-2 AM
Objective: To quantify changes in intracellular calcium levels in neurons following this compound exposure.
Protocol:
-
Cell Preparation: Culture primary neurons on glass coverslips as described in Protocol 4.1.
-
Dye Loading: Prepare a loading solution containing Fura-2 AM (typically 2-5 µM) in a physiological salt solution (e.g., HBSS). Incubate the cells with the Fura-2 AM solution for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells with fresh salt solution to remove extracellular dye.
-
Imaging: Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Data Acquisition: Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and capture the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
Treatment and Recording: Perfuse the cells with a baseline solution to establish a stable resting calcium level. Apply this compound at the desired concentration and continuously record the F340/F380 ratio to monitor changes in intracellular calcium.
-
Calibration: At the end of the experiment, perfuse the cells with a solution containing a calcium ionophore (e.g., ionomycin) in the presence of high extracellular calcium to obtain the maximum fluorescence ratio (Rmax), followed by a calcium-free solution with a calcium chelator (e.g., EGTA) to obtain the minimum fluorescence ratio (Rmin). These values can be used to convert the fluorescence ratios to absolute calcium concentrations using the Grynkiewicz equation.
Western Blotting for Phosphorylated Proteins (e.g., p-ERK1/2)
Objective: To detect and quantify the phosphorylation of specific proteins in response to this compound.
Protocol:
-
Cell Lysis: Treat cultured neurons or oligodendrocytes with this compound for the desired time. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK1/2) to normalize for protein loading.
TUNEL Assay for Apoptosis Detection in Oligodendrocytes
Objective: To identify and quantify apoptotic oligodendrocytes by detecting DNA fragmentation.
Protocol:
-
Cell Culture and Treatment: Culture primary oligodendrocytes on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) and then permeabilize with 0.1% Triton X-100 in PBS.
-
TUNEL Reaction: Incubate the cells with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently labeled dUTP) according to the manufacturer's instructions. The TdT enzyme will incorporate the labeled dUTPs at the 3'-OH ends of fragmented DNA.
-
Detection: If a fluorescently labeled dUTP was used, the signal can be directly visualized. If BrdUTP was used, an anti-BrdU antibody conjugated to a fluorescent dye is applied.
-
Counterstaining and Imaging: Counterstain the cell nuclei with a DNA dye such as DAPI. Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit a positive TUNEL signal (e.g., green fluorescence) co-localized with the nuclear stain.
Visualizations
Signaling Pathways
Caption: Signaling cascade initiated by this compound in neurons and oligodendrocytes.
Experimental Workflow: Investigating Neurotoxicity
Caption: A generalized experimental workflow for studying the neurotoxic effects of this compound.
Conclusion
The mechanism of action of this compound in neurons is complex and multifaceted, involving the disruption of fundamental cellular processes. Its ability to depolarize neuronal membranes, dysregulate calcium homeostasis, impair mitochondrial function, and induce apoptosis in oligodendrocytes collectively contributes to its potent neurotoxicity and the characteristic pathology of myelin edema. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate details of triethyltin's neurotoxic effects and to explore potential therapeutic interventions. A thorough understanding of these mechanisms is essential for mitigating the risks associated with organotin exposure and for advancing our knowledge of neurodegenerative processes.
References
- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triethyltin-induced stress responses and apoptotic cell death in cultured oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: Calcium Imaging of Cortical Neurons using Fura-2 AM [jove.com]
- 4. Mechanism of action of triethyltin on identified leech neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bio-protocol.org [bio-protocol.org]
- 7. clyte.tech [clyte.tech]
- 8. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 9. PRIMARY NEURON CULTURE PROTOCOL [protocols.io]
- 10. Neurotoxic effects of trimethyltin and triethyltin on human fetal neuron and astrocyte cultures: a comparative study with rat neuronal cultures and human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcium Imaging of Cortical Neurons using Fura-2 AM [jove.com]
An In-depth Technical Guide to the Synthesis and Purification of Bromotriethylstannane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for bromotriethylstannane ((C₂H₅)₃SnBr), an important organotin reagent in organic synthesis and various fields of chemical research. This document details established experimental protocols, presents quantitative data in a clear, tabular format, and includes visualizations of the synthetic workflows for enhanced understanding.
Synthesis of Bromotriethylstannane
Bromotriethylstannane is typically synthesized through two primary routes: the redistribution (Kocheshkov) reaction of tetraethyltin with a tin bromide source, or the direct bromination of tetraethyltin.
Redistribution (Kocheshkov) Reaction
The redistribution reaction, also known as the Kocheshkov comproportionation, is a common and effective method for the synthesis of organotin halides.[1] This reaction involves the exchange of organic and halide substituents between two organotin species. For the synthesis of bromotriethylstannane, tetraethyltin is reacted with a tin(IV) bromide. The stoichiometry of the reactants is crucial to control the degree of substitution and maximize the yield of the desired trialkyltin halide.
The general equation for this reaction is:
3 (C₂H₅)₄Sn + SnBr₄ → 4 (C₂H₅)₃SnBr
Experimental Protocol: Synthesis via Redistribution Reaction
Objective: To synthesize bromotriethylstannane from tetraethyltin and tin(IV) bromide.
Materials:
-
Tetraethyltin ((C₂H₅)₄Sn)
-
Tin(IV) bromide (SnBr₄)
-
Anhydrous toluene (solvent)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, dissolve tetraethyltin (3 moles) in anhydrous toluene.
-
Under a positive pressure of inert gas, carefully add tin(IV) bromide (1 mole) to the stirred solution. The addition may be exothermic, and cooling may be necessary to maintain a controlled reaction temperature.
-
After the initial reaction subsides, heat the reaction mixture to reflux.
-
Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography (GC) to observe the disappearance of starting materials and the formation of the product.
-
Once the reaction is complete (typically after several hours of reflux), cool the mixture to room temperature.
-
The crude bromotriethylstannane is then purified from the reaction mixture (see Section 2).
Direct Bromination
A more direct route to bromotriethylstannane involves the selective cleavage of one tin-carbon bond in tetraethyltin using elemental bromine. This reaction is typically performed at low temperatures to control the reactivity of bromine and prevent over-bromination to diethyltin dibromide.[2]
The general equation for this reaction is:
(C₂H₅)₄Sn + Br₂ → (C₂H₅)₃SnBr + C₂H₅Br
Experimental Protocol: Synthesis via Direct Bromination
Objective: To synthesize bromotriethylstannane by the direct bromination of tetraethyltin.
Materials:
-
Tetraethyltin ((C₂H₅)₄Sn)
-
Bromine (Br₂)
-
Anhydrous dichloromethane (solvent)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and a nitrogen/argon inlet, dissolve tetraethyltin in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of bromine in anhydrous dichloromethane dropwise from the dropping funnel to the stirred tetraethyltin solution. Maintain the temperature below -70 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
The reaction mixture will contain bromotriethylstannane and ethyl bromide as a byproduct.
-
The solvent and the volatile ethyl bromide can be removed under reduced pressure.
-
The remaining crude bromotriethylstannane is then purified (see Section 2).
Quantitative Data for Synthesis Methods
| Synthesis Method | Reactants | Typical Yield | Purity before Purification | Reference |
| Redistribution | (C₂H₅)₄Sn, SnBr₄ | High | Good to Excellent | [1] |
| Direct Bromination | (C₂H₅)₄Sn, Br₂ | Good to High | Good | [2] |
Purification of Bromotriethylstannane
Purification of the crude product is essential to remove unreacted starting materials, byproducts, and solvent. The most common and effective method for purifying the liquid bromotriethylstannane is vacuum distillation.
Vacuum Distillation
Given its relatively high boiling point at atmospheric pressure (222-224 °C), vacuum distillation is the preferred method to purify bromotriethylstannane without thermal decomposition.[3] By reducing the pressure, the boiling point is significantly lowered.
Experimental Protocol: Purification by Vacuum Distillation
Objective: To purify crude bromotriethylstannane by vacuum distillation.
Materials:
-
Crude bromotriethylstannane
-
Vacuum distillation apparatus (including a Claisen adapter, short path distillation head, condenser, receiving flasks, and a vacuum pump with a pressure gauge)
-
Heating mantle or oil bath
-
Cold trap
Procedure:
-
Assemble the vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Place the crude bromotriethylstannane in the distillation flask. Add a magnetic stir bar for smooth boiling.
-
Connect the apparatus to a vacuum pump, with a cold trap placed between the apparatus and the pump to protect the pump from corrosive vapors.
-
Slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).
-
Begin heating the distillation flask gently with a heating mantle or oil bath.
-
Collect any low-boiling fractions (forerun) in a separate receiving flask.
-
When the vapor temperature stabilizes at the expected boiling point of bromotriethylstannane at the recorded pressure, switch to a clean receiving flask to collect the pure product. The boiling point at 20 mmHg is approximately 48 °C.
-
Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
Turn off the heating and allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.
Analytical Characterization
The identity and purity of the synthesized bromotriethylstannane should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organometallic compounds. The spectra of bromotriethylstannane are expected to show characteristic signals for the ethyl groups attached to the tin atom.
Expected ¹H and ¹³C NMR Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~1.3 | Quartet | ~8 | -CH₂- |
| ¹H | ~1.4 | Triplet | ~8 | -CH₃ |
| ¹³C | ~15 | Singlet | - | -CH₂- |
| ¹³C | ~10 | Singlet | - | -CH₃ |
| Note: Actual chemical shifts can vary depending on the solvent and spectrometer frequency. The presence of tin satellites (coupling between protons/carbons and the NMR-active tin isotopes ¹¹⁷Sn and ¹¹⁹Sn) can also be observed and provides further structural confirmation. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used to assess the purity of the sample and to confirm its molecular weight and fragmentation pattern. The mass spectrum of bromotriethylstannane will exhibit a characteristic isotopic pattern due to the presence of multiple stable isotopes of both tin and bromine.
Expected Mass Spectrometry Data
The mass spectrum will show a molecular ion peak cluster corresponding to the molecular weight of bromotriethylstannane (285.80 g/mol ). The isotopic distribution of tin (¹¹²Sn, ¹¹⁴Sn, ¹¹⁵Sn, ¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn) and bromine (⁷⁹Br, ⁸¹Br) will result in a complex pattern for the molecular ion and any fragments containing these elements. A prominent feature will be the M and M+2 peaks of roughly equal intensity for fragments containing one bromine atom.[4]
Common fragmentation pathways for alkyltin compounds involve the loss of alkyl radicals. For bromotriethylstannane, key fragments would correspond to the loss of one or more ethyl groups.
Visualized Workflows
Synthesis of Bromotriethylstannane via Redistribution Reaction
References
An In-depth Technical Guide to Triethyltin Bromide (CAS 2767-54-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethyltin bromide (TETBr), with the Chemical Abstracts Service (CAS) number 2767-54-6, is an organotin compound of significant interest in toxicological and pharmacological research.[1][2][3] As a member of the trialkyltin family, it is recognized for its potent biological activity, including neurotoxicity and endocrine-disrupting properties.[2][4][5][6] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, toxicological data, and key experimental findings related to this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid characterized by its high density and pungent odor.[1][3] It is soluble in organic solvents like ether and benzene but has limited solubility in water.[1] This compound is sensitive to moisture and incompatible with strong oxidizing agents.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2767-54-6 | [1] |
| Molecular Formula | C6H15BrSn | [1] |
| Molecular Weight | 285.80 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.63 g/mL at 25 °C | [6] |
| Boiling Point | 222 - 224 °C | [3] |
| Melting Point | -13.5 °C | [6] |
| Flash Point | 99 °C | [3] |
| Solubility | Soluble in organic solvents (ether, benzene), limited solubility in water. | [1] |
| Synonyms | Bromotriethylstannane, Triethylstannyl bromide | [1] |
Synthesis
The synthesis of this compound typically involves a two-step process. The first step is the formation of tetraethyltin, which is then followed by a redistribution reaction with tin(IV) bromide. A common laboratory-scale synthesis can be conceptualized through the following workflow:
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether
-
Tin(IV) chloride
-
Tin(IV) bromide
-
Inert atmosphere (Nitrogen or Argon)
Step 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent)
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings under an inert atmosphere.
-
Add a small crystal of iodine to activate the magnesium.
-
Slowly add a solution of ethyl bromide in anhydrous diethyl ether from the dropping funnel to initiate the Grignard reaction.
-
Once the reaction starts, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
Step 2: Synthesis of Tetraethyltin
-
Cool the freshly prepared ethylmagnesium bromide solution in an ice bath.
-
Slowly add a solution of tin(IV) chloride in anhydrous diethyl ether from the dropping funnel. A vigorous reaction will occur.
-
After the addition is complete, reflux the mixture for 1-2 hours.
-
Cool the reaction mixture and hydrolyze it by carefully adding a saturated aqueous solution of ammonium chloride.
-
Separate the ethereal layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent by distillation.
-
Purify the resulting crude tetraethyltin by fractional distillation under reduced pressure.
Step 3: Synthesis of this compound
-
In a reaction flask, combine the purified tetraethyltin with tin(IV) bromide in a 3:1 molar ratio.
-
Heat the mixture under an inert atmosphere. The redistribution reaction will occur to form this compound.
-
Monitor the reaction progress by gas chromatography or NMR spectroscopy.
-
Upon completion, purify the this compound by fractional distillation under reduced pressure.
Toxicology and Safety
This compound is a highly toxic compound and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[3] It is fatal if swallowed, inhaled, or in contact with skin.[7]
Table 2: Acute Toxicity Data for this compound
| Route of Exposure | Species | Toxicity Value | Reference(s) |
| Oral (LD50) | Rat | 4 mg/kg | [8] |
| Inhalation (LC50) | Mouse | 1640 mg/m³ (10 min) |
The primary target organ for this compound toxicity is the central nervous system, where it can induce cerebral edema.[4] Symptoms of exposure may include headache, dizziness, nausea, and convulsions.[7] It is also classified as very toxic to aquatic life with long-lasting effects.[3]
Biological Activity and Experimental Protocols
Neurotoxicity: Induction of Apoptosis in Oligodendrocytes
Triethyltin compounds are known to cause demyelination and neuronal cell death. Studies have shown that this compound is cytotoxic to oligodendrocytes, the myelin-producing cells of the central nervous system, leading to apoptosis.[4]
Experimental Protocol: Oligodendrocyte Apoptosis Assay
-
Cell Culture: Culture primary rat oligodendrocytes or an oligodendrocyte cell line (e.g., MO3.13) in appropriate growth medium.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1-50 µM) for different time points (e.g., 24, 48 hours).
-
DNA Fragmentation Assay:
-
Harvest the cells and extract genomic DNA.
-
Analyze the DNA for fragmentation by agarose gel electrophoresis. A characteristic laddering pattern indicates apoptosis.
-
-
Caspase Activity Assay:
-
Lyse the treated cells and measure the activity of caspases (e.g., caspase-3) using a colorimetric or fluorometric substrate.
-
-
TUNEL Assay:
-
Fix the cells and perform a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay to detect DNA fragmentation in situ.
-
Visualize the apoptotic cells using fluorescence microscopy.
-
Caption: Apoptotic pathway in oligodendrocytes induced by this compound.
Endocrine Disruption: Activation of RXR-PPARγ and Adipogenesis
This compound is recognized as an endocrine-disrupting chemical that can induce adipogenesis (the formation of fat cells) by activating the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor-gamma (PPARγ) heterodimer.[2]
Experimental Protocol: 3T3-L1 Adipogenesis Assay
-
Cell Culture: Culture 3T3-L1 preadipocytes in a high-glucose DMEM supplemented with fetal bovine serum.
-
Induction of Differentiation:
-
Grow cells to confluence.
-
Two days post-confluence, induce differentiation by treating the cells with a differentiation medium containing insulin, dexamethasone, and 3-isobutyl-1-methylxanthine (IBMX), along with varying concentrations of this compound (e.g., 10-100 nM).
-
-
Maintenance: After 2-3 days, replace the differentiation medium with a maintenance medium containing insulin and continue the culture for another 4-6 days, replenishing the medium every 2 days.
-
Oil Red O Staining:
-
Fix the differentiated adipocytes with 10% formalin.
-
Stain the lipid droplets with Oil Red O solution.
-
Visualize and quantify the lipid accumulation using microscopy and spectrophotometry after extracting the dye.
-
-
Gene Expression Analysis:
-
Isolate total RNA from the cells at different stages of differentiation.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression of adipogenic marker genes such as Pparg, Cebpa, and Fabp4.
-
Caption: RXR-PPARγ signaling pathway in this compound-induced adipogenesis.
Modulation of Protein Kinase Activity
This compound has been shown to affect the activity of several protein kinases, including cAMP-dependent protein kinase (PKA) and pyruvate dehydrogenase (PDH).[1][5]
Experimental Protocol: In Vitro Protein Kinase Activity Assay
-
Enzyme and Substrate Preparation:
-
Purify or obtain commercially available PKA or PDH.
-
Prepare a suitable substrate (e.g., kemptide for PKA, pyruvate for PDH).
-
-
Kinase Reaction:
-
Set up a reaction mixture containing the kinase, its substrate, ATP (for PKA), and cofactors (e.g., NAD+ and coenzyme A for PDH) in an appropriate buffer.
-
Add varying concentrations of this compound (e.g., 1-500 µM).
-
-
Measurement of Activity:
-
For PKA: Use a radiometric assay with [γ-³²P]ATP and measure the incorporation of ³²P into the substrate, or use a non-radioactive method such as a fluorescence-based assay.
-
For PDH: Monitor the reduction of NAD+ to NADH by measuring the increase in absorbance at 340 nm.
-
-
Data Analysis: Calculate the enzyme activity and determine the effect of this compound (inhibition or activation).
Caption: Modulation of protein kinase activity by this compound.
Quantitative Data Summary
Table 3: Summary of In Vitro Experimental Data
| Biological Effect | Cell/System | Concentration Range | Duration of Exposure | Key Findings | Reference(s) |
| Oligodendrocyte Apoptosis | Primary rat oligodendrocytes | 1 - 50 µM | 24 - 48 hours | Induction of DNA fragmentation and caspase activation. | [4] |
| Adipogenesis | 3T3-L1 preadipocytes | 10 - 100 nM | 8 - 10 days | Increased lipid accumulation and adipogenic gene expression. | [2] |
| PKA Activation | Red cell ghosts, bovine brain | 25 - 500 µM | Not specified | Enhanced phosphorylation of histone substrates. | [5] |
| PDH Phosphorylation | Rat brain subcellular fractions | 1 - 50 µM | Not specified | Increased phosphorylation of the α-subunit of PDH. | [1] |
| Intracellular Ca²⁺ Increase | PC12 cells | 10 µM | Minutes | Slow increase in resting cytosolic free Ca²⁺. |
Conclusion
This compound (CAS 2767-54-6) is a potent organotin compound with well-documented neurotoxic and endocrine-disrupting effects. Its ability to induce apoptosis in oligodendrocytes, activate the RXR-PPARγ pathway leading to adipogenesis, and modulate the activity of key protein kinases makes it a valuable tool for researchers studying these cellular processes. This technical guide provides a foundational understanding of its properties, synthesis, and biological activities, along with detailed experimental protocols to facilitate further research. Due to its high toxicity, all handling and experimental procedures involving this compound must be conducted with stringent safety precautions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CAS 2767-54-6: this compound | CymitQuimica [cymitquimica.com]
- 4. Tetraethyltin - Wikipedia [en.wikipedia.org]
- 5. Tetraethyltin | C8H20Sn | CID 11704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. adichemistry.com [adichemistry.com]
- 7. schnyderchemsafety.com [schnyderchemsafety.com]
- 8. トリエチルスズブロミド 97% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Neurotoxic Effects of Triethyltin Compounds on the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethyltin (TET) is a potent neurotoxicant known to induce significant damage to the central nervous system (CNS). The primary pathological hallmark of TET intoxication is intramyelinic edema, leading to a characteristic vacuolation of the myelin sheath. This guide provides a comprehensive overview of the molecular and cellular mechanisms underlying TET neurotoxicity, with a focus on its effects on key CNS cell types including oligodendrocytes, astrocytes, and neurons. We will delve into the disruption of critical signaling pathways, particularly those involving intracellular calcium homeostasis and mitogen-activated protein kinases (MAPKs). This document synthesizes quantitative data from various studies, details relevant experimental protocols, and provides visual representations of the key signaling cascades to facilitate a deeper understanding of TET's neurotoxic profile.
Introduction
Organotin compounds, a class of chemicals characterized by at least one tin-carbon bond, are utilized in a variety of industrial and agricultural applications. Triethyltin (TET), a member of this family, is recognized for its profound neurotoxicity.[1][2] Exposure to TET can lead to severe neurological deficits, including muscle weakness, tremors, and cognitive impairment.[3] The principal neuropathological feature of TET exposure is cerebral and spinal cord edema, resulting from the formation of vacuoles within the myelin sheath of nerve fibers.[1][4][5] This guide will explore the multifaceted neurotoxic effects of TET, providing researchers and drug development professionals with a detailed understanding of its mechanisms of action.
Pathophysiology of Triethyltin Neurotoxicity
The most prominent effect of TET on the CNS is the development of severe edema, primarily affecting the white matter.[1][6] This is a consequence of intramyelinic vacuolation, where fluid accumulates between the layers of the myelin sheath.[5] While the behavioral deficits induced by TET are often reversible upon cessation of exposure, the underlying cellular and molecular damage can be significant.[7]
Effects on Central Nervous System Cell Types
Oligodendrocytes
Oligodendrocytes, the myelin-producing cells of the CNS, are a primary target of TET. In vitro studies have demonstrated that TET is directly cytotoxic to cultured oligodendrocytes, inducing programmed cell death (apoptosis).[7] This apoptotic process is characterized by DNA fragmentation, nuclear condensation, and the activation of stress-response pathways.[7]
Astrocytes
Astrocytes, the most abundant glial cells in the CNS, also exhibit sensitivity to TET. In vitro studies have shown that TET can induce cytotoxicity in primary astrocyte cultures.[4]
Neurons
While myelin is the primary site of TET-induced pathology, neurons are also affected. TET can induce cell death in primary human and rat neuron cultures.[4] Furthermore, it has been shown to interfere with neurotransmitter release, suggesting a direct impact on neuronal function.[8]
Quantitative Data on Triethyltin Neurotoxicity
The following tables summarize key quantitative data from various studies on the neurotoxic effects of TET.
Table 1: In Vitro Cytotoxicity of Triethyltin (TET)
| Cell Type | Species | Endpoint | Concentration/Dose | Reference |
| Neurons | Human, Rat | LC50 | 3.5-16.9 µM | [4] |
| Astrocytes | Human | Delayed Cytotoxicity | Not specified | [4] |
| Oligodendrocytes | Rat | Cytotoxicity, Apoptosis | Not specified | [7] |
| PC12 Cells | Rat | Increased [Ca2+]i | 10 µM | [1] |
| PC3 Cells | Human | EC50 for [Ca2+]i increase | 30 µM | [9] |
Table 2: In Vivo Neurotoxic Effects of Triethyltin (TET) in Animal Models
| Species | Dosing Regimen | Observed Effects | Reference |
| Rat | 1.5 and 3.0 mg/kg (acute) | Dose-related decrease in motor activity | [8] |
| Rat | 5 or 10 ppm in drinking water (3 weeks) | Decrements in maze activity, open field behavior, acoustic startle response | [8] |
| Rat (neonatal) | 3 or 6 mg/kg i.p. on postnatal day 5 | Permanent decrements in brain weight, alterations in neurotypic and gliotypic proteins | [6] |
| Mouse | Not specified | Lowered spontaneous locomotor activity, increased sciatic nerve excitation threshold | [10] |
| Rat | 30 mg/liter in drinking water (chronic) | Time-dependent reduction of resting membrane potentials in soleus muscle fibers | [11] |
Key Signaling Pathways in Triethyltin Neurotoxicity
Disruption of Intracellular Calcium Homeostasis
A critical aspect of TET neurotoxicity is the disruption of intracellular calcium ([Ca2+]i) signaling. TET has been shown to elicit a slow increase in the resting cytosolic free Ca2+ concentration, primarily due to the release of Ca2+ from intracellular stores.[1][8] This elevation in [Ca2+]i can trigger a cascade of downstream events, including the activation of various enzymes and signaling pathways that can ultimately lead to cell death.
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways
TET and other organotin compounds have been shown to activate several MAPK signaling pathways, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPK.[7][12] The activation of these pathways is often associated with cellular stress and can lead to either cell survival or apoptosis, depending on the context and duration of the stimulus. In oligodendrocytes, TET exposure leads to the activation of ERK1/2, which is implicated in the regulation of cell death and survival.[7]
Experimental Protocols
In Vitro Model: Cultured Oligodendrocytes
Objective: To investigate the direct cytotoxic and apoptotic effects of TET on oligodendrocytes.
Methodology:
-
Oligodendrocyte Progenitor Cell (OPC) Isolation: Isolate OPCs from the brains of neonatal Sprague-Dawley rats (P1-P2) using a differential immunopanning method.
-
Cell Culture: Plate OPCs on poly-D-lysine-coated culture dishes in a serum-free defined medium supplemented with growth factors (e.g., PDGF-AA and FGF-2) to promote proliferation.
-
Differentiation: Induce differentiation into mature oligodendrocytes by withdrawing the growth factors and adding triiodothyronine (T3).
-
TET Exposure: Treat mature oligodendrocyte cultures with varying concentrations of triethyltin bromide for specified durations (e.g., 24, 48 hours).
-
Assessment of Cytotoxicity:
-
MTT Assay: Measure cell viability by assessing the metabolic activity of the cells.
-
LDH Assay: Quantify lactate dehydrogenase release into the culture medium as an indicator of cell membrane damage.
-
-
Detection of Apoptosis:
-
TUNEL Staining: Detect DNA fragmentation in apoptotic cells using the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay.
-
Caspase-3/7 Activity Assay: Measure the activity of executioner caspases, which are key mediators of apoptosis.
-
Western Blotting: Analyze the expression levels of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2, cleaved caspase-3).
-
References
- 1. Trimethyltin-Induced Microglial Activation via NADPH Oxidase and MAPKs Pathway in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triethyl tin-induced myelin oedema: an intermediate swelling state detected by X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oligodendrocyte Apoptosis Mediated by Caspase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the p38 and p42/p44 mitogen-activated protein kinase families by the histamine H1 receptor in DDT1MF-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triethyltin-induced stress responses and apoptotic cell death in cultured oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the inhibitory actions of triethyltin on rat brain and liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triethyltin interferes with Ca2+ signaling and potentiates norepinephrine release in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tributyltin chloride induced testicular toxicity by JNK and p38 activation, redox imbalance and cell death in sertoli-germ cell co-culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Triethyltin Bromide's Role in Inhibiting Mitochondrial Oxidative Phosphorylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethyltin (TET) compounds, including triethyltin bromide, are potent neurotoxins that exert their primary toxic effects by disrupting mitochondrial function.[1][2] This technical guide provides a comprehensive overview of the mechanisms by which this compound inhibits mitochondrial oxidative phosphorylation, with a focus on its interaction with ATP synthase. This document synthesizes key findings on its mechanism of action, presents available quantitative data on its inhibitory effects, outlines detailed experimental protocols for studying these effects, and visualizes the involved molecular pathways and experimental workflows.
Introduction
Organotin compounds are a class of organometallic chemicals with a wide range of industrial applications, but also significant toxicity.[1] Triethyltin (TET) is among the most toxic of these compounds, primarily targeting the central nervous system.[1][2] The molecular basis of TET's neurotoxicity is its profound impact on cellular energy metabolism, specifically its interference with mitochondrial oxidative phosphorylation.[3] This guide will delve into the specific molecular interactions and downstream cellular consequences of this compound's activity as a mitochondrial inhibitor.
Mechanism of Action: Inhibition of F1Fo-ATP Synthase
This compound's primary molecular target within the mitochondria is the F1Fo-ATP synthase (Complex V), the enzyme responsible for the synthesis of ATP.[4][5] The inhibition by triethyltin is complex and multifaceted, exhibiting characteristics of an "oligomycin-like" effect, yet with distinct properties.[6]
Key aspects of the mechanism include:
-
Interaction with the Fo Subunit: Triethyltin binds to the Fo subunit of ATP synthase, which forms the proton channel through the inner mitochondrial membrane.[7][8] This binding is thought to impede the flow of protons, thereby uncoupling the proton motive force from ATP synthesis.
-
Distinct Binding Site: While its effects are similar to the well-known ATP synthase inhibitor oligomycin, triethyltin binds to a different site on the enzyme complex.[4][5] This is evidenced by the fact that oligomycin and venturicidin do not compete with triethyltin for its high-affinity binding site.[4][5]
-
Influence of Anions and pH: The inhibitory action of triethyltin is significantly influenced by the ionic composition and pH of the mitochondrial matrix.[6] Inhibition of respiration stimulated by uncoupling agents is more pronounced in the presence of chloride ions (Cl-) and at acidic pH values.[6] This is attributed to a Cl-/OH- exchange mediated by triethyltin, which can lead to an acidification of the mitochondrial matrix.[6]
-
Differential Effects on ATP Synthesis and Hydrolysis: Under certain conditions, low concentrations of triorganotin compounds can completely inhibit the oligomycin-sensitive ATPase activity (ATP hydrolysis) without significantly affecting the rate of ATP synthesis.[9] This suggests that the processes of ATP synthesis and hydrolysis may not be simple reversals of each other and that triethyltin can differentially modulate these functions.[9]
Below is a diagram illustrating the proposed mechanism of this compound's inhibitory action on mitochondrial F1Fo-ATP synthase.
Caption: Inhibition of F1Fo-ATP synthase by this compound.
Quantitative Data on Inhibitory Effects
| Compound | Target | Parameter | Value | Organism/System | Reference |
| Triethyltin | High-affinity binding site in ATP synthase | K D | 0.6 µM | Yeast mitochondria | [4][5] |
| Triethyllead | F0-F1-ATPase (ATP hydrolysis) | IC50 | 17 µM | Rat liver mitochondria | [10] |
| Triethyllead | F0-F1-ATPase (ATP synthesis) | IC50 | 16 µM | Rat liver mitochondria | [10] |
| Tributyltin | Na+-translocating ATP synthase | K i | 200 nM | Ilyobacter tartaricus | [7] |
| Tributyltin | V1-ATPase | K i | 11.6 µM | Thermus thermophilus | [11] |
Downstream Cellular Consequences and Signaling Pathways
The inhibition of mitochondrial oxidative phosphorylation by this compound triggers a cascade of downstream cellular events, ultimately leading to cytotoxicity, particularly in neural cells.[12][13]
-
Mitochondrial Swelling and Fragmentation: Exposure to triethyltin can induce mitochondrial swelling and fragmentation, indicative of mitochondrial distress.[12][14]
-
Disturbance of Mitochondrial Membrane Potential: Triethyltin treatment leads to a disruption of the mitochondrial membrane potential.[12]
-
Induction of Apoptosis: Triethyltin can induce programmed cell death (apoptosis), as evidenced by DNA fragmentation and nuclear condensation.[12] This may be linked to the release of pro-apoptotic factors from damaged mitochondria.
-
Oxidative Stress and Stress Responses: The disruption of the electron transport chain can lead to increased production of reactive oxygen species (ROS), triggering cellular stress responses. This is supported by the observed upregulation of heme oxygenase-1 (HSP32), an indicator of oxidative stress, and the activation of stress-related kinases such as ERK1/2 in response to triethyltin exposure.[12]
Potential Involvement of Mitochondrial Quality Control Pathways
While direct evidence linking this compound to the activation of specific mitochondrial quality control pathways is still emerging, its known effects on mitochondrial integrity strongly suggest their involvement.
-
PINK1/Parkin-Mediated Mitophagy: Mitochondrial depolarization is a key signal for the initiation of mitophagy, a cellular process for the selective degradation of damaged mitochondria, which is mediated by the PINK1 and Parkin proteins.[15][16][17] The disturbance of the mitochondrial membrane potential by triethyltin is a plausible trigger for this pathway.
-
cGAS-STING Pathway: Damage to mitochondria can lead to the release of mitochondrial DNA (mtDNA) into the cytosol.[18][19] This cytosolic mtDNA can be sensed by the cGAS-STING pathway, a component of the innate immune system, leading to the production of type I interferons and other inflammatory cytokines.[20][21][22]
The following diagram illustrates the potential signaling pathways activated by this compound-induced mitochondrial dysfunction.
Caption: Potential signaling cascades initiated by triethyltin.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on mitochondrial function.
Isolation of Mitochondria from Rat Liver
This protocol is adapted from established methods for isolating functional mitochondria.[23]
Reagents:
-
Isolation Buffer I: 210 mM mannitol, 70 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.2.
-
Isolation Buffer II: 210 mM mannitol, 70 mM sucrose, 5 mM HEPES, pH 7.2.
-
Bovine Serum Albumin (BSA), fatty acid-free.
Procedure:
-
Euthanize a rat according to approved animal care protocols.
-
Rapidly excise the liver and place it in ice-cold Isolation Buffer I.
-
Mince the liver into small pieces and wash with Isolation Buffer I to remove excess blood.
-
Homogenize the liver tissue in Isolation Buffer I containing 0.5% (w/v) BSA using a Dounce homogenizer with a loose-fitting pestle.
-
Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer II.
-
Repeat the centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.
-
Determine the protein concentration using a standard method such as the Bradford or BCA assay.
Measurement of Mitochondrial Oxygen Consumption
This can be performed using a Clark-type oxygen electrode or a high-throughput platform like the Seahorse XF Analyzer.[24][25]
Reagents:
-
Respiration Buffer: 125 mM KCl, 20 mM MOPS, 10 mM Tris, 2 mM K2HPO4, 0.1% BSA, pH 7.2. (Note: The use of a KCl-based buffer is important for observing certain effects of triethyltin).[6]
-
Substrates: e.g., 5 mM succinate + 2 µM rotenone (for Complex II-driven respiration) or 5 mM pyruvate + 5 mM malate (for Complex I-driven respiration).
-
ADP: 1 mM stock solution.
-
This compound: Stock solution in a suitable solvent (e.g., ethanol).
-
Oligomycin: To confirm ATP synthase-dependent respiration.
-
FCCP (or other uncoupler): To measure maximal respiration.
Procedure (Clark-type electrode):
-
Calibrate the oxygen electrode chamber with air-saturated Respiration Buffer at the desired temperature (e.g., 30°C).
-
Add isolated mitochondria (e.g., 0.5 mg/mL) to the chamber and record the basal respiration rate (State 2).
-
Add the desired concentration of this compound and incubate for a defined period.
-
Add the substrate(s) to initiate respiration.
-
Add a defined amount of ADP (e.g., 150 nmol) to stimulate State 3 respiration (ATP synthesis-coupled).
-
After the ADP is phosphorylated to ATP, the respiration rate will return to State 4.
-
Add an uncoupler like FCCP to measure the maximal, uncoupled respiration rate.
-
Calculate the Respiratory Control Ratio (RCR = State 3 / State 4) and the P/O ratio (nmol ADP phosphorylated / natom oxygen consumed) to assess mitochondrial coupling and efficiency.
Experimental Workflow Visualization
The following diagram outlines the general workflow for assessing the effect of this compound on mitochondrial respiration.
Caption: Workflow for assessing triethyltin's respiratory effects.
Conclusion
This compound is a powerful inhibitor of mitochondrial oxidative phosphorylation, primarily targeting the F1Fo-ATP synthase. Its complex mechanism of action, which is sensitive to the ionic and pH environment of the mitochondria, leads to a cascade of deleterious cellular events, including mitochondrial swelling, loss of membrane potential, oxidative stress, and ultimately, apoptosis. While specific quantitative inhibitory constants for this compound require further investigation, data from related compounds confirm its high potency. The experimental protocols and conceptual frameworks presented in this guide provide a robust foundation for researchers and drug development professionals to investigate the mitochondrial toxicity of this compound and other potential mitochondrial toxicants. A deeper understanding of these mechanisms is crucial for elucidating the pathophysiology of triethyltin-induced neurotoxicity and for the development of strategies to mitigate its effects.
References
- 1. Cellular and molecular effects of trimethyltin and triethyltin: relevance to organotin neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 3. The effect of triethyltin on oxidative phosphorylation and mitochondrial adenosine triphosphatase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies of energy-linked reactions. Localization of the site of action of trialkyltin in yeast mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies of energy-linked reactions. Localization of the site of action of trialkyltin in yeast mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The action of trialkyltin compounds on mitochondrial respiration. The effect of pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ion channel of F-ATP synthase is the target of toxic organotin compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential inhibition of F0F1-ATPase-catalysed reactions in bovine-heart submitochondrial particles by organotin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of cellular activities by triethyllead. Role of glutathione and accumulation of triethyllead in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of Inhibition of the V-Type Molecular Motor by Tributyltin Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triethyltin-induced stress responses and apoptotic cell death in cultured oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trimethyltin but not triethyltin induces specific neural cell death through the protein stannin [air.unimi.it]
- 14. The effect of triethyltin on mitochondrial swelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Counteracting PINK/Parkin Deficiency in the Activation of Mitophagy: A Potential Therapeutic Intervention for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Roles of PINK1, Parkin and Mitochondrial Fidelity in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PINK1 and Parkin Ameliorate the Loss of Motor Activity and Mitochondrial Dysfunction Induced by Peripheral Neuropathy-Associated HSPB8 Mutants in Drosophila Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Demystifying the cGAS-STING pathway: precision regulation in the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 21. Activation of the cGAS-sting Pathway Mediated by Nanocomplexes for Tumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The cGAS-STING signaling pathway is modulated by urolithin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. agilent.com [agilent.com]
- 24. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. docs.abcam.com [docs.abcam.com]
Understanding the Molecular Basis of Triethyltin Bromide Toxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 30, 2025
Abstract
Triethyltin (TET) compounds, including triethyltin bromide, are potent neurotoxins known to induce significant cellular damage, primarily targeting the central nervous system. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's toxicity. It delves into the key cellular events, including the induction of apoptosis, mitochondrial dysfunction, and the dysregulation of critical signaling pathways. This document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved, to serve as a valuable resource for researchers and professionals in toxicology and drug development.
Introduction
Triethyltin (TET) and its salts, such as this compound, are organotin compounds that have garnered significant attention due to their neurotoxic effects.[1] Exposure to TET leads to a characteristic intramyelinic edema in the brain and spinal cord, resulting from the direct toxic effects on oligodendrocytes, the myelin-producing cells of the central nervous system.[1][2] Understanding the molecular basis of this toxicity is crucial for developing potential therapeutic strategies and for risk assessment. This guide will explore the core molecular events initiated by this compound, focusing on apoptosis, mitochondrial dysfunction, and the perturbation of key intracellular signaling pathways.
Core Toxicological Mechanisms
The toxicity of this compound manifests through a multi-faceted attack on cellular homeostasis, primarily culminating in programmed cell death (apoptosis). The key pillars of its mechanism of action are:
-
Induction of Apoptosis: Triethyltin is a potent inducer of apoptosis in neuronal cells, particularly oligodendrocytes.[1][2] This is characterized by classic apoptotic features such as DNA fragmentation, nuclear condensation, and the activation of specific stress response proteins.[1][2]
-
Mitochondrial Dysfunction: A central feature of triethyltin toxicity is the severe disruption of mitochondrial function. This includes the dissipation of the mitochondrial membrane potential, mitochondrial fragmentation, and the inhibition of oxidative phosphorylation.[1][2][3]
-
Dysregulation of Intracellular Signaling: Triethyltin perturbs several critical signaling pathways, including the activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and the modulation of intracellular calcium levels.[1][4][5] The interplay of these signaling events ultimately dictates the cell's fate.
Quantitative Data on Triethyltin Toxicity
The following tables summarize the quantitative data available on the toxic effects of triethyltin. It is important to note that much of the detailed quantitative research has been conducted on related organotin compounds like trimethyltin (TMT) and tributyltin (TBT). While the mechanisms are expected to be similar, direct extrapolation of quantitative values should be done with caution.
| Cell Line | Compound | Endpoint | IC50 / EC50 | Reference |
| PC3 (Human Prostate Cancer) | Triethyltin | Increase in intracellular Ca²⁺ | 30 µM | [1] |
| MDCK (Madin-Darby Canine Kidney) | Triethyltin | Increase in intracellular Ca²⁺ | > 2 µM (concentration-dependent increase) | [5] |
| Various Immortalized Cell Lines | Triethyltin (TET) | Cytotoxicity | 1 to 11 µM | [6] |
| Primary Neuronal Cultures | Triethyltin (TET) | Cytotoxicity | 1 to 10 nM | [6] |
Table 1: Cytotoxicity and Calcium Dysregulation by Triethyltin. This table presents the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of triethyltin for cytotoxicity and the induction of intracellular calcium increase in various cell lines.
| Cell Line | Compound | Treatment | Apoptotic Rate (%) | Reference |
| PC12 | Trimethyltin (TMT) | 1.25 µmol/L for 12h | 15.30 ± 0.75 | [7] |
| PC12 | Trimethyltin (TMT) | 2.50 µmol/L for 12h | 18.90 ± 0.61 | [7] |
| PC12 | Trimethyltin (TMT) | 5.00 µmol/L for 12h | 22.00 ± 0.60 | [7] |
| PC12 | Trimethyltin (TMT) | 10.00 µmol/L for 12h | 36.50 ± 0.66 | [7] |
| PC12 | Trimethyltin (TMT) | 1.25 µmol/L for 24h | 28.6 ± 0.40 | [7] |
| PC12 | Trimethyltin (TMT) | 2.50 µmol/L for 24h | 43.54 ± 2.00 | [7] |
| PC12 | Trimethyltin (TMT) | 5.00 µmol/L for 24h | 65.73 ± 0.71 | [7] |
| PC12 | Trimethyltin (TMT) | 10.00 µmol/L for 24h | 74.67 ± 0.40 | [7] |
| Haarder Fish Liver | Tributyltin Chloride (TBTC) | 34.4 ng/L for 60 days | 32.01 ± 3.15 | [8] |
| Haarder Fish Liver | Tributyltin Chloride (TBTC) | 344.2 ng/L for 60 days | 50.71 ± 2.27 | [8] |
Table 2: Induction of Apoptosis by Organotin Compounds. This table provides quantitative data on the percentage of apoptotic cells following treatment with trimethyltin (TMT) and tributyltin chloride (TBTC) in different experimental models. Data for this compound is limited, but similar dose- and time-dependent effects are expected.
| Cell Line/Tissue | Compound | Treatment | Fold Change in Caspase-3 Activity | Reference |
| HepG2 | Trimethyltin (TMT) | 16 µM for 24h | Significant increase | [9] |
| HepG2 | Trimethyltin (TMT) | 32 µM for 24h | Concentration-dependent increase | [9] |
| HepG2 | Trimethyltin (TMT) | 64 µM for 24h | Concentration-dependent increase | [9] |
| Chicken Liver | Trimethyltin (TMT) | Dose-dependent | Increase in mRNA expression | [10] |
| LMH Cells | Trimethyltin (TMT) | Dose-dependent | Increase in mRNA expression | [10] |
Table 3: Caspase-3 Activation by Organotin Compounds. This table shows the effect of trimethyltin (TMT) on caspase-3 activity and expression. Caspase-3 is a key executioner caspase in the apoptotic pathway.
Signaling Pathways in this compound Toxicity
The molecular toxicity of this compound is orchestrated by a complex network of signaling pathways. The key pathways implicated are the mitochondrial apoptotic pathway and the MAPK signaling cascade.
Mitochondrial (Intrinsic) Apoptotic Pathway
This compound directly targets mitochondria, leading to a cascade of events that culminate in apoptosis.[1][2]
Calcium Dysregulation and ER Stress Pathway
Triethyltin disrupts intracellular calcium homeostasis by causing a release of calcium from the endoplasmic reticulum (ER) and promoting its influx from the extracellular environment.[4][5] This sustained elevation in cytosolic calcium can trigger ER stress and activate calcium-dependent proteases like calpains, which contribute to the apoptotic process.
MAPK Signaling Pathway
Triethyltin has been shown to activate the ERK1/2 pathway.[1][2] The role of ERK1/2 in this context is complex and can be either pro-apoptotic or pro-survival depending on the cellular context and the duration of the signal. Additionally, related organotins activate the p38 MAPK pathway, a key player in stress-induced apoptosis. The crosstalk between these pathways is critical in determining the final cellular outcome.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the molecular toxicity of this compound.
Oligodendrocyte Culture and this compound Treatment
Objective: To culture primary oligodendrocytes and expose them to this compound to study its cytotoxic effects.
Protocol:
-
Isolation of Oligodendrocyte Precursor Cells (OPCs):
-
Dissect cerebral cortices from postnatal day 1-2 rat pups.
-
Mechanically dissociate the tissue and treat with trypsin to obtain a single-cell suspension.
-
Plate the mixed glial cell suspension onto poly-D-lysine coated flasks in DMEM with 10% fetal bovine serum.
-
After 7-10 days, when a confluent layer of astrocytes has formed, shake the flasks on an orbital shaker to detach microglia and OPCs.
-
Collect the supernatant and plate on uncoated petri dishes to allow microglia to adhere.
-
After 1 hour, collect the non-adherent cells (enriched OPCs) and plate them onto poly-D-lysine coated plates in a serum-free defined medium containing growth factors (e.g., PDGF and FGF) to promote OPC proliferation.
-
-
Differentiation and Treatment:
-
To induce differentiation into mature oligodendrocytes, withdraw the growth factors from the medium.
-
After 2-3 days of differentiation, treat the oligodendrocyte cultures with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for desired time points (e.g., 6, 12, 24 hours). A vehicle control (the solvent used to dissolve this compound, e.g., DMSO) should be included.
-
Western Blot for p-ERK1/2 and Total ERK1/2
Objective: To quantify the activation of ERK1/2 by measuring its phosphorylation status.
Protocol:
-
Cell Lysis:
-
Following treatment with this compound, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST (Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with a primary antibody for total ERK1/2 as a loading control.
-
-
Quantification:
-
Quantify the band intensities using densitometry software. Normalize the p-ERK1/2 signal to the total ERK1/2 signal.
-
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Objective: To assess mitochondrial dysfunction by measuring the mitochondrial membrane potential using a fluorescent dye like TMRM.
Protocol:
-
Cell Preparation and Staining:
-
Plate cells in a black, clear-bottom 96-well plate.
-
Treat the cells with this compound as described previously.
-
In the final 30 minutes of treatment, add Tetramethylrhodamine, Methyl Ester (TMRM) to the culture medium at a final concentration of 20-100 nM.
-
-
Fluorescence Measurement:
-
Wash the cells with pre-warmed PBS.
-
Measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope with appropriate filters (Excitation/Emission ~548/574 nm).
-
As a positive control for mitochondrial depolarization, treat a set of cells with a mitochondrial uncoupler like FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone).
-
-
Data Analysis:
-
Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the percentage change in ΔΨm.
-
Measurement of Intracellular Calcium ([Ca²⁺]i)
Objective: To measure changes in intracellular calcium concentration using a ratiometric fluorescent indicator like Fura-2 AM.
Protocol:
-
Cell Loading:
-
Culture cells on glass coverslips.
-
Load the cells with Fura-2 AM (e.g., 2-5 µM) in a physiological salt solution for 30-60 minutes at 37°C.
-
-
Fluorescence Imaging:
-
Wash the cells to remove extracellular dye.
-
Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.
-
-
Treatment and Data Acquisition:
-
Establish a baseline fluorescence ratio.
-
Perfuse the cells with a solution containing this compound and continuously record the fluorescence ratio.
-
At the end of the experiment, calibrate the Fura-2 signal using ionomycin in the presence of high and low calcium concentrations to determine the maximum and minimum fluorescence ratios.
-
-
Data Analysis:
-
Calculate the intracellular calcium concentration from the fluorescence ratio using the Grynkiewicz equation.
-
DNA Fragmentation Assay (Agarose Gel Electrophoresis)
Objective: To detect the characteristic DNA laddering pattern indicative of apoptosis.
Protocol:
-
Cell Harvesting:
-
After treatment, collect both adherent and floating cells.
-
Wash the cells with PBS.
-
-
DNA Extraction:
-
Lyse the cells in a lysis buffer containing a non-ionic detergent (e.g., Triton X-100).
-
Centrifuge to separate the intact chromatin (pellet) from the fragmented DNA (supernatant).
-
Treat the supernatant with RNase A to remove RNA, followed by Proteinase K to digest proteins.
-
Precipitate the DNA with ethanol or isopropanol.
-
-
Agarose Gel Electrophoresis:
-
Resuspend the DNA pellet in TE buffer.
-
Run the DNA samples on a 1.5-2% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Visualize the DNA under UV light. A characteristic "ladder" of DNA fragments in multiples of ~180-200 base pairs indicates apoptosis.
-
Caspase-3 Activity Assay
Objective: To quantify the activity of the executioner caspase-3.
Protocol:
-
Cell Lysis:
-
Prepare cell lysates from treated and control cells as described for Western blotting, using a specific caspase assay lysis buffer.
-
-
Fluorometric Assay:
-
Use a commercially available caspase-3 activity assay kit.
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-AFC or Ac-DEVD-pNA), which becomes fluorescent or colored upon cleavage by active caspase-3.
-
Incubate at 37°C for 1-2 hours.
-
-
Measurement and Analysis:
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the fold-change in caspase-3 activity in treated samples relative to the control.
-
Experimental and Logical Workflows
The following diagram illustrates a typical experimental workflow for investigating the molecular toxicity of this compound in a cell culture model.
Conclusion
This compound exerts its potent neurotoxicity through a complex interplay of molecular events that converge on the induction of apoptosis, particularly in oligodendrocytes. The primary mechanisms involve direct mitochondrial damage, leading to oxidative stress and the activation of the intrinsic apoptotic pathway, and the dysregulation of intracellular calcium homeostasis, which can trigger ER stress. These events are further modulated by key signaling pathways, including the MAPK cascades. The quantitative data, detailed protocols, and pathway diagrams presented in this guide provide a solid foundation for researchers to further investigate the intricate molecular details of this compound toxicity and to explore potential therapeutic interventions. Further research is warranted to obtain more specific quantitative dose-response data for this compound across various endpoints and to fully elucidate the complex signaling networks involved.
References
- 1. Effect of the organotin compound triethyltin on Ca2+ handling in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triethyltin-induced stress responses and apoptotic cell death in cultured oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Triethyltin interferes with Ca2+ signaling and potentiates norepinephrine release in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of triethyltin on Ca2+ movement in Madin-Darby canine kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Study on mechanism of trimethyltin chloride-induced apoptosis in PC12 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Trimethyltin chloride induces oxidative damage and apoptosis in chicken liver - PMC [pmc.ncbi.nlm.nih.gov]
Triethyltin Bromide: An In-Depth Technical Guide on its Potential as an Endocrine-Disrupting Compound
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature specifically detailing the endocrine-disrupting mechanisms of triethyltin bromide is limited. This guide synthesizes available toxicity data for triethyltin and extrapolates potential endocrine-disrupting effects based on the well-documented activities of other organotin compounds, such as tributyltin (TBT) and triphenyltin (TPT). The proposed mechanisms and pathways for this compound should be considered hypothetical until confirmed by direct experimental evidence.
Executive Summary
Triethyltin (TET) compounds are recognized for their neurotoxicity.[1] While specific studies on the endocrine-disrupting properties of this compound are scarce, the broader class of organotins, to which it belongs, is known to interfere with the endocrine system. This technical guide provides a comprehensive overview of the known toxicological effects of triethyltin and explores its potential as an endocrine-disrupting compound by drawing parallels with extensively studied organotins like tributyltin (TBT) and triphenyltin (TPT). This document outlines potential mechanisms of action, including interactions with nuclear receptors and interference with steroidogenesis, and provides detailed experimental protocols for assessing these effects.
Toxicological Profile of Triethyltin (TET)
Triethyltin compounds are primarily characterized as potent neurotoxicants.[1] Acute exposure can lead to severe neurological symptoms.[2] Developmental exposure in animal models has been shown to cause lasting changes in brain structure and behavior.[3]
Table 1: Summary of Acute and Developmental Toxicity Data for Triethyltin (TET) Compounds
| Compound | Species | Route of Exposure | Dose/Concentration | Observed Effects | Reference |
| This compound | Rat (pups) | Intraperitoneal (single dose on postnatal day 5) | 3 and 6 mg/kg | Transient decrease in body weight, permanent decrease in brain weight, altered motor activity. | [3] |
| This compound | Rat (pups) | Intraperitoneal (single dose on postnatal day 5) | 9 and 12 mg/kg | 50% and 80% mortality, respectively. | [3] |
| This compound | Rat | Oral (repeated dose) | 6 mg/kg/6D-I | Brain degenerative changes, weight loss, enzyme inhibition. | [4] |
| This compound | Rat | Oral (repeated dose) | 28 mg/kg/2W-I | Brain degenerative changes, decreased food intake, muscle weakness. | [4] |
| This compound | Mouse | Inhalation | 1640 mg/m³/10M (LCLo) | Lacrimation, convulsions, dyspnea. | [4] |
| Triethyltin sulfate | Rat | Oral (diet) | 6.7 mg/kg/day (2 weeks) | Lethal to 3 out of 10 animals. | [5] |
Potential Endocrine-Disrupting Mechanisms of this compound
Based on the known mechanisms of other organotins, this compound may exert endocrine-disrupting effects through several key pathways.
Activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and Retinoid X Receptor (RXR)
Organotins like TBT and TPT are known to activate the PPARγ and RXR nuclear receptors.[6][7] This activation is a significant molecular initiating event that can lead to downstream endocrine disruption.[8] PPARγ is a key regulator of adipogenesis, and its activation by organotins can promote the differentiation of fat cells.[6] The interaction with RXR is also critical, as RXR forms heterodimers with various other nuclear receptors, including thyroid hormone receptors and vitamin D receptors, suggesting a broad potential for endocrine disruption.[7] It is plausible that this compound also acts as an agonist for PPARγ and RXR.
Inhibition of Aromatase (CYP19A1)
Aromatase is a critical enzyme in steroidogenesis, responsible for the conversion of androgens to estrogens.[9] Inhibition of aromatase can lead to an imbalance in sex steroid hormones, potentially causing masculinization in females and other reproductive abnormalities. TBT and TPT have been shown to inhibit aromatase activity.[9] It is therefore plausible that this compound could also act as an aromatase inhibitor.
Disruption of the Hypothalamic-Pituitary-Thyroid (HPT) Axis
The thyroid hormone system is essential for normal development, growth, and metabolism.[10] TBT has been shown to disrupt thyroid hormone function both in vitro and in vivo, leading to a hypothyroidal state.[11] This can occur through various mechanisms, including downregulation of genes involved in thyroid hormone synthesis, such as thyroid peroxidase (TPO) and thyroglobulin (Tg), and altering the expression of thyroid hormone receptors.[11] Given the structural similarities, this compound may also interfere with the HPT axis.
Experimental Protocols
The following are detailed methodologies for key experiments that could be used to assess the endocrine-disrupting potential of this compound.
In Vitro Assays
-
Objective: To determine if this compound can activate the PPARγ receptor.
-
Cell Line: A suitable cell line, such as a stable cell line co-transfected with a PPARγ expression vector and a luciferase reporter gene under the control of a PPAR response element (PPRE).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound, a positive control (e.g., rosiglitazone), and a vehicle control (e.g., DMSO).
-
Incubate for 24-48 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Measure cell viability in parallel using an appropriate assay (e.g., MTT or CellTiter-Glo) to control for cytotoxicity.
-
-
Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control. Determine the EC50 value (the concentration at which 50% of the maximal response is observed).
-
Objective: To measure the direct inhibition of aromatase enzyme activity by this compound.[12]
-
Materials: Human recombinant aromatase (CYP19) microsomes, [1β-³H]-androst-4-ene-3,17-dione (tritiated substrate), NADPH (cofactor), and a known aromatase inhibitor as a positive control (e.g., letrozole).[12]
-
Procedure:
-
Incubate the human recombinant microsomes with various concentrations of this compound, the positive control, and a vehicle control in a reaction buffer.[12]
-
Initiate the enzymatic reaction by adding the tritiated androstenedione and NADPH.[12]
-
Incubate at 37°C for a specified time.
-
Stop the reaction and extract the tritiated water (³H₂O) that is released during the conversion of the substrate to estrone.[12]
-
Quantify the amount of ³H₂O using liquid scintillation counting.[12]
-
-
Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value (the concentration that causes 50% inhibition of enzyme activity).
-
Objective: To assess the ability of this compound to interfere with thyroid hormone receptor signaling.
-
Cell Line: A cell line, such as HepG2, which is responsive to thyroid hormones, transfected with a reporter gene construct containing a thyroid hormone response element (TRE).[11]
-
Procedure:
-
Seed the cells in a multi-well plate.
-
Treat the cells with this compound in the presence and absence of a known TR agonist (e.g., triiodothyronine, T3).
-
Include appropriate controls (vehicle, T3 alone).
-
After a 24-48 hour incubation, measure the reporter gene activity (e.g., luciferase).
-
-
Data Analysis: Determine if this compound acts as a TR agonist (increases reporter activity alone) or antagonist (decreases T3-induced reporter activity).
In Vivo Studies
-
Objective: To evaluate the effects of this compound on reproductive function and developmental endpoints.
-
Animal Model: Rats or mice.
-
Procedure:
-
Administer this compound to adult male and female animals via an appropriate route (e.g., oral gavage, drinking water) for a specified period before and during mating, and for females, throughout gestation and lactation.
-
Monitor for effects on mating performance, fertility, gestation length, litter size, and pup viability.
-
Assess developmental landmarks in the offspring (e.g., anogenital distance, nipple retention, vaginal opening, preputial separation).
-
Conduct histopathological examination of reproductive organs in both the parental generation and the offspring.
-
-
Data Analysis: Analyze for statistically significant differences in reproductive and developmental endpoints between the treated and control groups.
Analytical Methods for Detection in Biological Samples
The detection and quantification of this compound in biological matrices would likely follow established methods for other organotin compounds.[13] These methods typically involve several key steps:
-
Extraction: Extraction of the organotin compound from the biological sample (e.g., tissue, blood, urine) using an organic solvent.[13]
-
Derivatization: Conversion of the polar organotin compound into a more volatile and thermally stable derivative suitable for gas chromatography. This is often achieved through Grignard reaction or ethylation/pentylation.[14]
-
Cleanup: Removal of interfering substances from the extract using techniques like solid-phase extraction (SPE).[13]
-
Analysis: Separation and detection of the derivatized organotin using gas chromatography coupled with a sensitive detector, such as a mass spectrometer (GC-MS) or a flame photometric detector (FPD).[13][14] High-performance liquid chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) can also be used and may not require a derivatization step.[13]
Table 2: Analytical Techniques for Organotin Analysis
| Technique | Principle | Advantages | Disadvantages |
| GC-MS | Separation by gas chromatography, detection by mass spectrometry. | High selectivity and sensitivity, structural confirmation. | Requires derivatization. |
| GC-FPD | Separation by gas chromatography, detection by flame photometry. | Good sensitivity for tin compounds. | Less selective than MS. |
| HPLC-MS | Separation by liquid chromatography, detection by mass spectrometry. | No derivatization needed, suitable for less volatile compounds. | Can have matrix effects. |
Conclusion and Future Directions
While direct evidence is lacking, the toxicological profile of triethyltin and the well-established endocrine-disrupting activities of other organotins strongly suggest that this compound has the potential to interfere with the endocrine system. It is hypothesized to act as an agonist for PPARγ and RXR nuclear receptors, an inhibitor of the steroidogenic enzyme aromatase, and a disruptor of the hypothalamic-pituitary-thyroid axis.
To definitively characterize the endocrine-disrupting potential of this compound, further research is imperative. This should include in vitro screening assays to investigate its interaction with key endocrine targets and comprehensive in vivo studies to assess its effects on reproductive and developmental endpoints. Such data are crucial for a thorough risk assessment for human health and the environment.
References
- 1. Triethyltin-induced stress responses and apoptotic cell death in cultured oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C6H15BrSn | CID 17701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Developmental and behavioral effects of early postnatal exposure to triethyltin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:2767-54-6 | Chemsrc [chemsrc.com]
- 5. HEALTH EFFECTS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Structural basis for PPARγ transactivation by endocrine-disrupting organotin compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of RXR-PPAR heterodimers by organotin environmental endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tributyltin: Advancing the Science on Assessing Endocrine Disruption with an Unconventional Endocrine-Disrupting Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Thyroid-disrupting chemicals and brain development: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disruption of thyroid hormone functions by low dose exposure of tributyltin: an in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Comparison of two analytical methods for the determination of organotin compounds in marine organisms [comptes-rendus.academie-sciences.fr]
Triethyltin Bromide Poisoning: A Historical and Mechanistic Review for the Modern Researcher
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Triethyltin (TET) compounds, including triethyltin bromide, are potent neurotoxins that have been the subject of extensive research for decades. Their profound effects on the central nervous system, particularly the induction of myelin edema and damage to oligodendrocytes, have made them a valuable, albeit hazardous, tool for studying demyelination and neurotoxicity. This technical guide provides a comprehensive historical and mechanistic overview of this compound poisoning, with a focus on its biochemical and cellular effects. It is designed to be a resource for researchers, scientists, and drug development professionals, offering a consolidated source of quantitative data, detailed experimental protocols, and a clear visualization of the key signaling pathways involved. By understanding the historical context and the molecular intricacies of triethyltin's actions, researchers can better leverage this knowledge for current and future neurotoxicological and drug development studies.
Introduction: A Historical Perspective on Organotin Toxicity
The toxic properties of organotin compounds have been recognized for over a century, with early reports detailing their severe effects on various biological systems. Triethyltin (TET) emerged as a compound of particular interest to neuroscientists due to its specific and dramatic impact on the central nervous system (CNS). Historically, TET poisoning in laboratory animals provided a crucial model for studying the pathogenesis of cerebral edema and demyelination, conditions that are hallmarks of various neurological disorders. The ability of triethyltin to induce intramyelinic vacuolation and subsequent neurological deficits offered a unique window into the complex biology of myelin and the cells that produce it, the oligodendrocytes. This guide revisits this historical research, presenting it in a structured and accessible format to inform contemporary research endeavors.
Quantitative Toxicology of this compound
The acute toxicity of this compound has been primarily characterized in rodent models. The following tables summarize the key quantitative data from historical studies, providing a comparative overview of its lethal dosage and inhibitory concentrations.
Table 1: Acute Lethality of this compound in Rats
| Administration Route | Strain | LD50 (mg/kg) | Observation Period | Reference |
| Intraperitoneal (i.p.) | Postnatal Day 5 Pups | 9-12 | Not Specified | [1] |
| Intraperitoneal (i.p.) | Adult | 6 | Not Specified | [2] |
| Oral (Gavage) | Not Specified | 12.6 (for Trimethyltin) | Not Specified | [3] |
| Oral (in drinking water) | Not Specified | 5 or 10 ppm (subacute) | 3 weeks | [4] |
Note: LD50 values can vary depending on the specific experimental conditions, including the vehicle used for administration and the age and sex of the animals.
Table 2: In Vitro Inhibitory Effects of Triethyltin
| Target | System | IC50 | Reference |
| Mitochondrial F1F0-ATPase | Not Specified | Not Specified | [5] |
| cAMP-dependent protein kinases | Human red cell membranes and bovine brain | 25-500 µM (enhanced phosphorylation) | [6] |
Core Mechanistic Pathways of this compound Toxicity
The neurotoxicity of this compound is multifaceted, impacting several critical cellular processes. The primary mechanisms of action revolve around mitochondrial dysfunction, disruption of myelin integrity, and the induction of apoptosis in oligodendrocytes.
Mitochondrial Dysfunction: The Energy Crisis
Triethyltin is a potent inhibitor of mitochondrial respiration and oxidative phosphorylation. It specifically targets the F0 subunit of the mitochondrial F1F0-ATPase (ATP synthase), disrupting the proton gradient across the inner mitochondrial membrane and thereby halting ATP synthesis. This leads to a severe energy deficit within the cell, with profound consequences for neuronal and glial function.
Myelin Sheath Disruption: The Structural Damage
A hallmark of triethyltin poisoning is the development of severe intramyelinic edema, characterized by the splitting of the myelin lamellae at the intraperiod line and the formation of vacuoles.[7] This disruption of the compact myelin structure impairs saltatory conduction and leads to neurological deficits. While the precise mechanism is complex, it is thought to involve alterations in ion and water homeostasis within the myelin sheath. Studies have also investigated the impact of triethyltin on the protein composition of myelin, with some evidence suggesting alterations in specific myelin proteins.[8]
Oligodendrocyte Apoptosis: The Cellular Demise
Oligodendrocytes, the myelin-producing cells of the CNS, are a primary target of triethyltin toxicity. Exposure to triethyltin induces a cascade of events leading to their apoptotic cell death. This process is characterized by DNA fragmentation and the activation of specific signaling pathways, including the extracellular signal-regulated kinase (ERK) 1/2 pathway.
Key Signaling Pathways Affected by this compound
This compound has been shown to modulate several key intracellular signaling pathways, contributing to its overall toxic effects.
Activation of cAMP-Dependent Protein Kinases
Early studies demonstrated that this compound can activate cyclic AMP (cAMP)-dependent protein kinases (PKA).[6] This activation is achieved through the release of the catalytic subunits from the holoenzyme complex.[6] The downstream consequences of this PKA activation in the context of triethyltin toxicity are still being fully elucidated but may contribute to altered phosphorylation of various cellular proteins and disruption of normal cellular function.
Figure 1: this compound-Induced PKA Activation.
Activation of the ERK1/2 Signaling Pathway
The activation of the extracellular signal-regulated kinase 1 and 2 (ERK1/2) pathway is a critical event in triethyltin-induced oligodendrocyte apoptosis. While the precise upstream regulators are still under investigation, it is clear that triethyltin exposure leads to the phosphorylation and activation of ERK1/2. This, in turn, can trigger downstream signaling cascades that culminate in programmed cell death.
Figure 2: ERK1/2 Activation in Triethyltin Toxicity.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the historical research of this compound poisoning.
In Vivo Model of Triethyltin-Induced Neurotoxicity in Rats
This protocol describes the induction of neurotoxicity in rats through the administration of this compound, which serves as a model for studying demyelination and cerebral edema.
Materials:
-
This compound (C6H15BrSn)
-
Sterile saline solution (0.9% NaCl)
-
Male Wistar rats (age and weight as per experimental design)
-
Syringes and needles for injection (if applicable)
-
Animal balance
-
Metabolic cages (for collection of urine and feces, if required)
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week prior to the experiment to allow for acclimatization. Provide ad libitum access to food and water.
-
Preparation of Dosing Solution: Prepare a stock solution of this compound in sterile saline. The concentration should be calculated based on the desired dosage and the average weight of the animals. For example, for a 6 mg/kg dose in a 250g rat, you would need 1.5 mg of this compound.
-
Administration:
-
Intraperitoneal (i.p.) Injection: Weigh each rat accurately. Administer the calculated volume of the this compound solution via intraperitoneal injection. A control group should receive an equivalent volume of sterile saline.
-
Oral Administration (Drinking Water): For subacute studies, dissolve this compound in the drinking water at the desired concentration (e.g., 5 or 10 ppm).[4] Monitor daily water consumption to estimate the dose received by each animal.
-
-
Monitoring: Observe the animals daily for clinical signs of toxicity, including weakness, ataxia, tremors, and weight loss. Record body weights regularly.
-
Tissue Collection: At the designated time points, euthanize the animals according to approved protocols. Perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde) for histological analysis. Collect brain and other relevant tissues for biochemical and molecular analyses.
Isolation of Mitochondria for Toxicity Studies
This protocol details the isolation of mitochondria from rat liver or brain, a crucial step for in vitro studies on the effects of triethyltin on mitochondrial function.
Materials:
-
Freshly excised rat liver or brain tissue
-
Isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4)
-
Homogenizer (Dounce or Potter-Elvehjem)
-
Refrigerated centrifuge
-
Spectrophotometer for protein quantification (e.g., Bradford or BCA assay)
Procedure:
-
Tissue Preparation: Immediately after euthanasia, excise the liver or brain and place it in ice-cold isolation buffer. Mince the tissue into small pieces.
-
Homogenization: Homogenize the minced tissue in a glass-Teflon homogenizer with a few gentle strokes to disrupt the cells without damaging the mitochondria.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant and centrifuge it at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.
-
-
Washing: Resuspend the mitochondrial pellet in fresh, ice-cold isolation buffer and repeat the high-speed centrifugation step to wash the mitochondria and remove contaminants.
-
Final Pellet and Quantification: Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer. Determine the protein concentration of the mitochondrial suspension using a standard protein assay. The isolated mitochondria are now ready for use in respiration assays, ATPase activity measurements, or other functional studies.
Assessment of DNA Fragmentation (TUNEL Assay) in Cultured Oligodendrocytes
This protocol describes the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay to detect DNA fragmentation, a hallmark of apoptosis, in oligodendrocyte cultures treated with this compound.
Materials:
-
Cultured oligodendrocytes on coverslips or in multi-well plates
-
This compound solution
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, available in commercial kits)
-
Fluorescent microscope
-
DAPI or other nuclear counterstain
Procedure:
-
Cell Culture and Treatment: Culture primary oligodendrocytes or an oligodendrocyte cell line under standard conditions. Treat the cells with various concentrations of this compound for a specified duration to induce apoptosis. Include an untreated control group.
-
Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize them with 0.1% Triton X-100 for 5-10 minutes to allow the TUNEL reagents to access the nucleus.
-
TUNEL Staining: Wash the cells again with PBS. Incubate the cells with the TUNEL reaction mixture according to the manufacturer's instructions. This step is typically performed in a humidified chamber at 37°C for 1 hour.
-
Counterstaining and Mounting: Wash the cells to remove unincorporated nucleotides. Counterstain the nuclei with a fluorescent dye like DAPI. Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope. TUNEL-positive cells (apoptotic) will exhibit bright nuclear fluorescence. Quantify the percentage of TUNEL-positive cells to assess the extent of apoptosis in each treatment group.
Conclusion
The historical body of research on this compound poisoning has laid a critical foundation for our understanding of fundamental neurotoxicological processes. By revisiting and structuring this knowledge, this technical guide aims to empower a new generation of researchers. The quantitative data, detailed protocols, and visual representations of signaling pathways provide a valuable resource for designing and interpreting experiments in the fields of neurotoxicology, demyelinating diseases, and the development of novel neuroprotective therapies. While the use of triethyltin as a research tool requires stringent safety precautions, its ability to induce specific and reproducible neuropathology ensures its continued relevance in the quest to unravel the complexities of the nervous system and its response to toxic insults.
References
- 1. Developmental and behavioral effects of early postnatal exposure to triethyltin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurobehavioral toxicity of triethyltin in rats as a function of age at postnatal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The behavioral and neuropathologic sequelae of intoxication by trimethyltin compounds in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioral toxicity of acute and subacute exposure to triethyltin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of this compound on red cell and brain cyclic AMP-dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triethyl tin-induced myelin oedema: an intermediate swelling state detected by X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pattern of myelin proteins in triethyltin (TET) intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of Triethyltin Bromide: A Technical Guide to Solubility and Stability in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Triethyltin bromide, a potent organotin compound, presents both significant opportunities and challenges in research and development due to its unique chemical properties. A thorough understanding of its solubility and stability in organic solvents is paramount for its effective and safe use in synthesis, formulation, and various applications. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, detailed experimental protocols for their determination, and a discussion of analytical methodologies.
Solubility Profile of this compound
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on existing information and the behavior of similar organotin compounds, a general solubility profile can be inferred.
This compound is known to be soluble in non-polar to moderately polar aprotic organic solvents such as ether and benzene.[1] Its solubility in water is limited, with reported values in the range of 5 to 10 mg/mL at 22.2°C (72°F).[2]
Table 1: Quantitative and Qualitative Solubility of this compound
| Solvent | Solvent Type | Quantitative Solubility | Qualitative Solubility |
| Water | Protic, Polar | 5 - 10 mg/mL at 22.2°C[2] | Limited[1] |
| Diethyl Ether | Aprotic, Non-polar | Data not available | Soluble[1] |
| Benzene | Aprotic, Non-polar | Data not available | Soluble[1] |
| Ethanol | Protic, Polar | Data not available | Expected to be soluble |
| Methanol | Protic, Polar | Data not available | Expected to be soluble |
| Acetone | Aprotic, Polar | Data not available | Expected to be soluble |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Data not available | Expected to be soluble |
Note: "Expected to be soluble" is an inference based on the general solubility of organotin halides and the polarity of the solvents. Experimental verification is required.
Stability Characteristics of this compound
The stability of this compound is a critical consideration for its storage and handling. It is known to be sensitive to moisture and incompatible with strong oxidizing agents.[3][4] Exposure to moisture can lead to hydrolysis, forming triethyltin hydroxide or other degradation products.
Table 2: Stability Profile of this compound
| Condition | Effect on Stability |
| Moisture/Humidity | Sensitive; undergoes hydrolysis.[2][3][4] |
| Light | Data not available; photostability should be evaluated. |
| Temperature | Data not available; thermal stability should be evaluated. |
| pH | Data not available; stability is expected to be pH-dependent. |
| Oxidizing Agents | Incompatible; can lead to degradation.[3][4] |
Hazardous decomposition products resulting from degradation can include carbon monoxide, carbon dioxide, hydrogen halides, and metal oxides.[4][5]
Experimental Protocols
Determination of Solubility in Organic Solvents (Adapted from OECD Test Guideline 105)
This protocol outlines a flask method for determining the solubility of this compound in various organic solvents.
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (of known purity)
-
Organic solvents (analytical grade)
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS) or other suitable analytical instrument.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial.
-
Add a known volume of the selected organic solvent.
-
Tightly cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).
-
Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
-
Sampling and Sample Preparation:
-
Carefully withdraw a known aliquot of the clear supernatant.
-
Gravimetrically or volumetrically dilute the aliquot with the same solvent to a concentration within the calibrated range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method, such as GC-MS.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation:
-
Calculate the original concentration of this compound in the saturated solution, accounting for the dilution factor.
-
Express the solubility in g/100 mL or mol/L.
-
References
- 1. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Bioaccumulation and Environmental Persistence of Triethyltin Bromide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triethyltin (TET), the active component of triethyltin bromide, is a potent neurotoxin with significant environmental concerns due to its potential for bioaccumulation and persistence. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes the current understanding of its environmental fate and biological interactions. By examining data from closely related organotin compounds, such as tributyltin (TBT), and outlining standardized testing protocols, this document provides a framework for assessing the environmental risk of this compound. This guide details its known effects on cellular signaling pathways, provides comprehensive experimental protocols for its detection and characterization, and visualizes key processes to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound ((C₂H₅)₃SnBr) is an organotin compound characterized by a tin atom covalently bonded to three ethyl groups and one bromide ion. The biological activity and environmental behavior of this compound are primarily driven by the triethyltin cation ((C₂H₅)₃Sn⁺), which is stable in water.[1] Organotin compounds have seen wide use as biocides, catalysts, and stabilizers.[2] However, the high toxicity of trialkyltins, including triethyltin, raises significant concerns about their environmental impact.[3] Understanding the bioaccumulation potential and environmental persistence of this compound is crucial for evaluating its risk to ecosystems and human health.
Bioaccumulation of Triethyltin
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment and food, resulting in a concentration greater than that in the surrounding medium.[4] For aquatic organisms, this is often quantified by the Bioconcentration Factor (BCF), the ratio of the chemical's concentration in the organism to its concentration in the water at steady state.[5]
Table 1: Bioconcentration Factors (BCF) for Tributyltin (TBT) in Various Aquatic Organisms (as a surrogate for Triethyltin)
| Organism | Species | BCF Value (L/kg) | Tissue | Reference |
| Marine Oyster | Crassostrea gigas | 2,300 - 11,400 | Whole body | [7] |
| Freshwater Green Algae | Ankistrodesmus falcatus | 30,000 | Whole cell | [7] |
| Round Crucian Carp | Carassius carassius grandoculis | up to 5,012 | Liver | [7] |
| Red Sea Bream | Pagrus major | 9,400 - 11,000 | Whole body | [7] |
| Mullet | Mugil cephalus | 2,400 - 3,000 | Whole body | [7] |
| Filefish | Rudarius erodes | 3,200 - 3,600 | Whole body | [7] |
Note: These values are for Tributyltin (TBT) and are intended to be illustrative of the bioaccumulative potential of trialkyltins. The actual BCF for triethyltin may differ.
The high BCF values observed for TBT across different trophic levels highlight the significant bioaccumulation potential of trialkyltins.
Environmental Persistence of this compound
Environmental persistence refers to the length of time a chemical remains in the environment before being broken down by chemical, biological, or photolytic processes.[8] Persistence is often expressed as a half-life (DT50), the time it takes for 50% of the initial concentration to degrade.
Similar to bioaccumulation data, specific environmental half-life values for this compound are scarce. Therefore, data for TBT is presented as a proxy to understand the expected environmental behavior. Organotins are known to adsorb strongly to sediments, where they can persist for extended periods.[1][9]
Table 2: Environmental Half-Life (DT50) of Tributyltin (TBT) in Different Environmental Compartments (as a surrogate for Triethyltin)
| Environmental Compartment | Conditions | Half-Life (DT50) | Reference |
| Water | Photodegradation | > 89 days | [10] |
| Seawater | Biodegradation | Several days to weeks | [10] |
| Sediment | Aerobic | 4 - 5 months | [11] |
| Sediment | Anaerobic | Several years | [1][11] |
| Sediment (spiked) | Natural attenuation | 578 days | [12] |
| Sediment (spiked) | Stimulated (aeration, pH 7.5) | 11 days | [12] |
Note: These values are for Tributyltin (TBT) and are intended to be illustrative of the environmental persistence of trialkyltins. The actual half-life for triethyltin may differ.
The data indicates that while TBT can degrade in the water column, it is significantly more persistent in sediments, particularly under anaerobic conditions.[1][11]
Experimental Protocols
Accurate assessment of the bioaccumulation and environmental persistence of this compound requires standardized experimental protocols. The following sections detail the methodologies for key experiments based on internationally recognized guidelines.
Bioaccumulation in Fish (based on OECD Guideline 305)
This test is designed to determine the bioconcentration factor (BCF) of a substance in fish.
-
Test System: A flow-through system is recommended to maintain a constant concentration of the test substance in the water.
-
Test Organisms: A species with a low fat content that is readily available and easy to maintain, such as the zebrafish (Danio rerio), is commonly used.[13]
-
Procedure:
-
Uptake Phase: Fish are exposed to a sublethal concentration of this compound in the test water for a period of up to 28 days, or until a steady state is reached.[13] Water and fish samples are taken at regular intervals to measure the concentration of triethyltin.
-
Depuration Phase: After the uptake phase, the remaining fish are transferred to clean, untreated water.[13] Fish are sampled over a period of up to 28 days to determine the rate of elimination of the substance.
-
-
Analysis: The concentrations of triethyltin in water and fish tissue are determined using sensitive analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate extraction and derivatization.
-
Calculation: The BCF is calculated as the ratio of the concentration of triethyltin in the fish (Cf) to the concentration in the water (Cw) at steady state (BCF = Cf / Cw). Kinetic BCFs can also be calculated from the uptake and depuration rate constants.[13]
Caption: Workflow for OECD 305 Bioaccumulation Test.
Soil Adsorption/Desorption (based on OECD Guideline 106)
This method is used to determine the soil sorption coefficient (Koc), which indicates the mobility of a substance in soil.
-
Test System: A batch equilibrium method is used with several different soil types that vary in organic carbon content, pH, and texture.[4]
-
Procedure:
-
Adsorption: A known mass of soil is shaken with a solution of this compound of known concentration for a defined period to reach equilibrium.
-
Separation: The soil and aqueous phases are separated by centrifugation.
-
Analysis: The concentration of this compound remaining in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.[14]
-
Desorption (Optional): The soil from the adsorption phase is resuspended in a fresh solution without the test substance and shaken to equilibrium to determine the amount of desorbed substance.
-
-
Calculation: The soil-water partition coefficient (Kd) is calculated. The organic carbon-normalized adsorption coefficient (Koc) is then determined by dividing Kd by the fraction of organic carbon in the soil (Koc = Kd / foc).[15]
Hydrolysis as a Function of pH (based on OECD Guideline 111)
This test determines the rate of abiotic degradation of a substance in water at different pH values.
-
Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9 are used.[9]
-
Procedure:
-
The test substance, this compound, is added to each buffer solution.
-
The solutions are incubated in the dark at a constant temperature.[16]
-
Samples are taken at various time intervals and analyzed for the concentration of the parent compound and any degradation products.
-
-
Calculation: The rate of hydrolysis is determined, and the half-life (DT50) at each pH is calculated.[9]
Analytical Methods for this compound Detection
The detection of this compound in environmental matrices requires a multi-step process.
-
Extraction: Triethyltin is extracted from the sample matrix (water, sediment, or biota) using an organic solvent, often in the presence of a complexing agent like tropolone.[17]
-
Derivatization: Since organotin compounds are not sufficiently volatile for gas chromatography, they must be derivatized. Common methods include:
-
Analysis: The derivatized triethyltin is then analyzed, typically by:
Caption: General analytical workflow for triethyltin.
Signaling Pathways and Metabolism
Disruption of Intracellular Calcium (Ca²⁺) Signaling
Triethyltin is known to disrupt intracellular calcium homeostasis, a critical signaling mechanism.
-
Mechanism: TET elicits a slow increase in the resting cytosolic free Ca²⁺ concentration by inducing its release from intracellular stores, such as the endoplasmic reticulum.[17][19] It can also potentiate the Ca²⁺ response to other stimuli like bradykinin and ATP.[19] The influx of extracellular Ca²⁺ through certain calcium channels may also be affected.[17]
-
Consequences: The disruption of Ca²⁺ signaling can lead to various neurotoxic effects, including altered neurotransmitter release.[19]
Caption: Triethyltin's disruption of Ca²⁺ signaling.
Activation of cAMP-Dependent Protein Kinase (PKA)
This compound has been shown to activate cAMP-dependent protein kinases (Protein Kinase A or PKA).
-
Mechanism: TET interacts with the PKA holoenzyme, causing the dissociation of the regulatory (R) subunits from the catalytic (C) subunits.[13] This release of the active C subunits leads to the phosphorylation of downstream target proteins, mimicking the effect of cAMP.[13]
-
Consequences: The aberrant activation of PKA can lead to the enhanced phosphorylation of various cellular proteins, potentially altering their function and contributing to the toxic effects of triethyltin.[13]
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. Elevation of intracellular calcium levels in spiral ganglion cells by trimethyltin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microbial interactions with tributyltin compounds: detoxification, accumulation, and environmental fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. Tributyltin - Wikipedia [en.wikipedia.org]
- 10. epa.gov [epa.gov]
- 11. Tributyltin compounds (EHC 116, 1990) [inchem.org]
- 12. analchemres.org [analchemres.org]
- 13. The effects of this compound on red cell and brain cyclic AMP-dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-cancer drugs interfere with intracellular calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemsafetypro.com [chemsafetypro.com]
- 16. Progressive study and robustness test of QSAR model based on quantum chemical parameters for predicting BCF of selected polychlorinated organic compounds (PCOCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of the organotin compound triethyltin on Ca2+ handling in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Triethyltin interferes with Ca2+ signaling and potentiates norepinephrine release in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Organometallics: A Technical Guide to the Initial Discovery and Characterization of Triethyltin Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the initial discovery and characterization of triethyltin compounds, pivotal molecules in the genesis of organometallic chemistry. We delve into the seminal 19th-century syntheses, detailing the experimental protocols of pioneers like Carl Löwig and George Bowdler Buckton. The guide further chronicles the early toxicological studies of the mid-20th century that first defined the potent biological activity of these compounds, with a focus on their groundbreaking role as inhibitors of oxidative phosphorylation. Quantitative data on physical properties and toxicity are presented in structured tables for clarity. Additionally, key experimental workflows and the initial understanding of the mechanism of action are visualized through detailed diagrams, offering a comprehensive resource for researchers in organometallic chemistry, toxicology, and drug development.
Introduction: The Birth of a New Class of Compounds
The mid-19th century marked a revolutionary period in chemical science with the deliberate synthesis of compounds featuring a direct carbon-metal bond. These "organometallic" compounds opened up entirely new avenues of research and application. Among the earliest and most significant of these were the organotin compounds. In 1852, the German chemist Carl Löwig reported the reaction of ethyl iodide with a tin-sodium alloy, leading to the formation of the first alkyltin compounds.[1][2] This pioneering work laid the foundation for a field that would later see explosive growth, particularly with the investigations into the biocidal properties of these compounds in the 1950s.[3] This guide focuses on the initial discovery, synthesis, and characterization of one of the most historically significant and biologically active classes of these early organometallics: the triethyltin compounds.
The Pioneering Syntheses: Löwig and Buckton
The first syntheses of triethyltin compounds were characterized by the inventive use of the available reagents and techniques of the 19th century. These early methods, while rudimentary by modern standards, were foundational to the field of organometallic synthesis.
Experimental Protocols
2.1.1. Löwig's Synthesis of Hexaethylditin (1852)
Carl Löwig's initial synthesis involved the reaction of an alloy of tin and sodium with ethyl iodide. This method produced a mixture of organotin compounds, from which he isolated a substance he named "Stannäthyl" (stannous ethyl), now known as hexaethylditin.
-
Apparatus: A retort fitted with a condenser.
-
Reagents:
-
Tin-sodium alloy (prepared by melting together tin and sodium)
-
Ethyl iodide
-
-
Procedure:
-
An alloy of tin and sodium was placed in the retort.
-
Ethyl iodide was added to the alloy.
-
The mixture was heated, leading to a vigorous reaction.
-
The product was distilled and collected.
-
The distillate was washed with water and dilute acid to remove inorganic byproducts.
-
The resulting oily liquid, hexaethylditin ((C₂H₅)₃Sn-Sn(C₂H₅)₃), was further purified by fractional distillation.
-
2.1.2. Buckton's Synthesis of Triethyltin Compounds (1859)
George Bowdler Buckton built upon earlier work by utilizing diethylzinc, a more reactive organometallic reagent, to synthesize various organotin compounds, including those of the triethyltin series.
-
Apparatus: A sealed glass tube or a flask equipped with a reflux condenser.
-
Reagents:
-
Diethylzinc (Zn(C₂H₅)₂)
-
Tin(II) chloride (SnCl₂) or Tin(IV) chloride (SnCl₄)
-
-
Procedure for Reaction with Tin(II) chloride:
-
Diethylzinc was reacted with tin(II) chloride in a sealed tube, which was heated.
-
This reaction yielded a mixture of tetraethyltin and metallic tin.
-
-
Procedure for Reaction with Tin(IV) chloride (leading to Triethyltin Chloride via Comproportionation):
-
Tetraethyltin was first synthesized by reacting diethylzinc with an excess of tin(IV) chloride.
-
The resulting tetraethyltin was then heated with additional tin(IV) chloride in a sealed tube at 150°C. This comproportionation reaction yielded triethyltin chloride.
-
The product was purified by distillation.
-
Synthesis Workflow
Initial Characterization of Physical Properties
The initial characterization of triethyltin compounds relied on the classical methods of the time, including determination of boiling points, melting points, and solubility. The data, while perhaps less precise than modern measurements, provided the first quantitative insights into these novel substances.
| Compound | Formula | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Solubility |
| Triethyltin Chloride | (C₂H₅)₃SnCl | 241.34 | 15.5 | 206 | 1.429 | Hydrolyzes in water; soluble in organic solvents.[4][5][6] |
| Triethyltin Sulfate | [(C₂H₅)₃Sn]₂SO₄ | 499.98 | - | - | - | Sparingly soluble in water. |
| Hexaethylditin | (C₂H₅)₃SnSn(C₂H₅)₃ | 411.80 | < -20 | 265 | 1.44 | Insoluble in water; soluble in organic solvents. |
Note: Data is compiled from early 20th-century sources and modern databases for completeness. Precise data from the original 19th-century publications is scarce.
Early Toxicological Assessment
While the initial discoveries focused on the synthesis and basic chemical properties of organotin compounds, the potent biological effects of triethyltin became a major focus of research in the mid-20th century. These studies laid the groundwork for our understanding of organotin toxicology.
Pioneering Toxicity Studies
The work of Stoner, Barnes, and Duff in 1955 was among the first systematic investigations into the toxicity of alkyltin compounds.[7] They administered various organotin compounds to rats and observed their effects. Triethyltin compounds were identified as being particularly toxic, causing a unique pattern of neurological symptoms.
Quantitative Toxicity Data
The following table summarizes acute toxicity data from these early studies.
| Compound | Animal Model | Route of Administration | LD₅₀ (mg/kg) | Reference |
| Triethyltin Sulfate | Rat | Oral | 7.5 | [8] |
| Triethyltin Hydroxide | Rat | Oral | 9.2 | [8] |
| Triethyltin Acetate | Rat | Oral | 9.0 | [8] |
Mechanism of Action: Inhibition of Oxidative Phosphorylation
The seminal work of Aldridge and Cremer in 1955 provided the first crucial insights into the biochemical mechanism of triethyltin toxicity.[9] Their research demonstrated that triethyltin is a potent inhibitor of oxidative phosphorylation, the process by which cells generate ATP, the primary currency of cellular energy. Subsequent work by Moore and Brody in 1961 further elucidated this mechanism.[10]
The Effect on Mitochondrial Respiration
Early experiments using isolated mitochondria revealed that triethyltin uncouples oxidative phosphorylation. In essence, while the electron transport chain continues to consume oxygen, the synthesis of ATP is inhibited. This leads to a depletion of cellular energy stores and ultimately cell death.
Signaling Pathway
The initial understanding of the mechanism of action of triethyltin focused on its direct interaction with the components of the oxidative phosphorylation machinery within the mitochondria.
Experimental Protocol for Measuring Inhibition of Oxidative Phosphorylation (based on Aldridge & Cremer, 1955)
-
Preparation of Mitochondria:
-
Rat livers were homogenized in a chilled sucrose solution.
-
The homogenate was centrifuged at low speed to remove nuclei and cell debris.
-
The supernatant was then centrifuged at a higher speed to pellet the mitochondria.
-
The mitochondrial pellet was washed and resuspended in a suitable buffer.
-
-
Measurement of Oxygen Consumption:
-
Mitochondrial suspension was placed in a manometric flask (e.g., Warburg apparatus).
-
A respiratory substrate (e.g., succinate or glutamate) was added.
-
Triethyltin sulfate, dissolved in a suitable solvent, was added at various concentrations.
-
The consumption of oxygen was measured over time.
-
-
Measurement of Phosphate Esterification (ATP Synthesis):
-
In parallel with oxygen consumption measurements, the disappearance of inorganic phosphate (Pi) from the medium was determined.
-
This was typically done by colorimetric analysis of the reaction medium after stopping the reaction with trichloroacetic acid.
-
The ratio of moles of inorganic phosphate esterified to atoms of oxygen consumed (P/O ratio) was calculated. A decrease in the P/O ratio in the presence of triethyltin indicated uncoupling of oxidative phosphorylation.
-
Conclusion
The initial discovery and characterization of triethyltin compounds in the 19th and early 20th centuries represent a cornerstone of organometallic chemistry. The pioneering synthetic work of Löwig and Buckton opened the door to a vast new area of chemical research. The subsequent toxicological studies in the mid-20th century, particularly the elucidation of the mechanism of action as an inhibitor of oxidative phosphorylation by researchers like Aldridge, Cremer, Moore, and Brody, not only highlighted the potent biological activity of these compounds but also provided a powerful tool for studying fundamental cellular processes. This early work continues to be relevant for modern research in toxicology, bioinorganic chemistry, and the development of new therapeutic agents.
References
- 1. Trimethyltin chloride | C3H9ClSn | CID 14016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oxidative phosphorylation. The relation between the specific binding of trimethlytin and triethyltin to mitochondria and their effects on various mitochondrial functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Quiet Revolution [publishing.cdlib.org]
- 4. americanelements.com [americanelements.com]
- 5. chembk.com [chembk.com]
- 6. TRIETHYLTIN CHLORIDE | 994-31-0 [chemicalbook.com]
- 7. Studies on the toxicity of alkyl tin compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. The biochemistry of organo-tin compounds. Diethyltin dichloride and triethyltin sulphate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of triethyltin on oxidative phosphorylation and mitochondrial adenosine triphosphatase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Studies on Organotin-Induced Demyelination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organotin compounds, a class of organometallic chemicals, are known for their widespread industrial applications and significant neurotoxicity. Two of the most studied organotins, triethyltin (TET) and trimethyltin (TMT), exhibit distinct patterns of neurotoxicity, with TET primarily inducing myelin edema and demyelination, and TMT causing neuronal apoptosis, particularly in the hippocampus. This technical guide provides an in-depth overview of the foundational studies on organotin-induced demyelination, focusing on the molecular mechanisms, key signaling pathways, and essential experimental protocols. Quantitative data from seminal studies are summarized in structured tables for comparative analysis. Detailed methodologies for key experimental procedures are provided to facilitate the replication and extension of these foundational findings. Furthermore, signaling pathways and experimental workflows are visualized using the Graphviz DOT language to offer a clear and concise representation of the complex biological processes involved. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and mitigate the neurotoxic effects of organotins.
Introduction to Organotin-Induced Neurotoxicity
Organotin compounds are characterized by at least one tin-carbon bond. Their neurotoxic effects are largely determined by the number and length of the alkyl groups attached to the tin atom.
-
Triethyltin (TET): TET is a potent neurotoxin that primarily targets the myelin sheath in the central nervous system (CNS), leading to intramyelinic edema, vacuolation, and subsequent demyelination.[1][2] The underlying mechanism is believed to involve direct toxicity to oligodendrocytes, the myelin-producing cells of the CNS.[1][3]
-
Trimethyltin (TMT): In contrast to TET, TMT is primarily a neuronal toxicant, with a particular vulnerability observed in the neurons of the limbic system, especially the hippocampus.[4][5][6] TMT exposure leads to neuronal apoptosis, neuroinflammation, and associated behavioral and cognitive deficits.[5][7] While not a primary demyelinating agent, the profound neuronal damage and neuroinflammation induced by TMT can secondarily impact myelin integrity.[8]
Molecular Mechanisms and Signaling Pathways
The neurotoxicity of TET and TMT is mediated by distinct, yet sometimes overlapping, molecular pathways.
Triethyltin (TET)-Induced Oligodendrocyte Toxicity and Demyelination
TET-induced demyelination is a direct consequence of its toxicity to oligodendrocytes. The proposed signaling cascade involves oxidative stress, mitochondrial dysfunction, and the activation of apoptotic pathways.[1][3]
-
Oxidative Stress: TET induces the production of reactive oxygen species (ROS), leading to cellular damage. A key indicator of this is the upregulation of heme oxygenase-1 (HO-1), also known as the small heat shock protein HSP32.[1]
-
Mitochondrial Dysfunction: TET disrupts the mitochondrial membrane potential and leads to mitochondrial fragmentation in oligodendrocytes.[1]
-
ERK1/2 Activation: The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are activated in response to TET exposure.[1] The sustained activation of this pathway is often associated with the induction of apoptosis.
-
Apoptosis: The culmination of these events is the initiation of programmed cell death (apoptosis) in oligodendrocytes, characterized by DNA fragmentation and nuclear condensation.[1] This loss of myelin-producing cells is a primary driver of the observed demyelination.
Trimethyltin (TMT)-Induced Neuroinflammation and Neuronal Damage
TMT's neurotoxicity is heavily driven by a pronounced neuroinflammatory response, primarily mediated by microglia, the resident immune cells of the CNS. This inflammatory cascade contributes significantly to the observed neuronal apoptosis.[4][9]
-
Microglial Activation: TMT directly activates microglia, leading to a pro-inflammatory M1 phenotype.[4][10]
-
NADPH Oxidase and ROS Production: A key initiating event is the activation of NADPH oxidase in microglia, resulting in a burst of ROS.[4][9]
-
MAPK Pathway Activation: The increase in intracellular ROS activates the mitogen-activated protein kinase (MAPK) signaling cascades, specifically p38 and JNK.[4][9]
-
NF-κB Activation: The phosphorylation of p38 and JNK leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB).[4][9]
-
Pro-inflammatory Mediator Release: Activated NF-κB translocates to the nucleus and promotes the transcription and subsequent release of pro-inflammatory mediators, including nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[4][9]
-
Neuronal Apoptosis: These pro-inflammatory molecules create a neurotoxic environment that contributes to the apoptotic death of surrounding neurons, particularly in the hippocampus.[5]
Quantitative Data Presentation
The following tables summarize key quantitative findings from foundational studies on organotin-induced neurotoxicity.
Table 1: Dose-Dependent Effects of Trimethyltin (TMT) on BV-2 Microglial Cells
| Parameter | Control | TMT (3 µM) | Fold Change | Reference |
| iNOS Expression (arbitrary units) | 1.0 | ~2.5 | ~2.5x | [4] |
| Nitric Oxide (NO) Production (µM) | 0.28 ± 0.16 | 1.67 ± 0.18 | ~6x | [4] |
| TNF-α Release (pg/mL) | Undetectable | > 400 | - | [4] |
Table 2: Time-Course of TMT-Induced MAPK Activation in BV-2 Microglial Cells
| MAPK | 2 hours | 4 hours | 6 hours | 8 hours | Reference |
| p-JNK | ↑ | ↑ | ↑ | ↓ | [4] |
| p-p38 | - | ↑ | ↑ | ↑ | [4] |
| p-ERK | ↑ | ↑ | ↓ | ↓ | [4] |
| Arrow indicates a significant increase (↑) or decrease (↓) compared to control. - indicates no significant change. |
Table 3: Time-Course of TMT-Induced Glial Activation and Neuronal Loss in Rat Hippocampus
| Time Post-TMT | Microglial Activation | Astrogliosis | Neuronal Loss (Dentate Gyrus) | Neuronal Loss (CA3) | Reference |
| 2 days | + | - | - | - | [11] |
| 3 days | ++ | - | + | - | [7] |
| 4 days | +++ | + | ++ | + | [11] |
| 7 days | ++ | ++ | +++ | ++ | [11] |
| 14-28 days | + | +++ | + | +++ | [12] |
| Relative changes are denoted by: - (none), + (mild), ++ (moderate), +++ (severe). |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Myelin Staining (Luxol Fast Blue)
This protocol is adapted for the histological assessment of myelin in brain tissue sections.[13][14]
Materials:
-
Paraffin-embedded or frozen brain sections (10-20 µm)
-
Luxol Fast Blue (LFB) solution (0.1% in 95% ethanol with 0.05% acetic acid)
-
0.05% Lithium Carbonate solution
-
70% Ethanol
-
Cresyl Violet solution (optional, for counterstaining)
-
Dehydrating alcohols (70%, 95%, 100% ethanol)
-
Xylene or xylene substitute
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration (for paraffin sections): a. Immerse slides in xylene (2 x 5 minutes). b. Rehydrate through graded alcohols: 100% ethanol (2 x 2 minutes), 95% ethanol (2 minutes), 70% ethanol (2 minutes). c. Rinse in distilled water.
-
Staining: a. Incubate slides in LFB solution in a sealed container at 56-60°C overnight. b. Allow slides to cool to room temperature. c. Rinse off excess stain with 95% ethanol, followed by a rinse in distilled water.
-
Differentiation: a. Immerse slides in 0.05% lithium carbonate solution for 10-30 seconds. b. Transfer to 70% ethanol for 10-30 seconds. c. Rinse in distilled water. d. Check differentiation under a microscope. Myelin should be blue/green, and neuropil should be colorless. Repeat steps 3a-3c if necessary.
-
Counterstaining (Optional): a. Stain with Cresyl Violet solution for 30-60 seconds. b. Briefly rinse in distilled water. c. Differentiate in 95% ethanol.
-
Dehydration and Mounting: a. Dehydrate through 95% ethanol (2 minutes), 100% ethanol (2 x 2 minutes). b. Clear in xylene (2 x 5 minutes). c. Coverslip with a permanent mounting medium.
Immunohistochemistry for Astrocytes (GFAP) and Microglia (Iba1)
This protocol describes fluorescent immunohistochemistry for the detection of glial fibrillary acidic protein (GFAP) in astrocytes and ionized calcium-binding adapter molecule 1 (Iba1) in microglia in rat brain sections.[15][16]
Materials:
-
Cryosectioned rat brain tissue (15-30 µm) mounted on slides
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS)
-
Primary antibodies:
-
Rabbit anti-GFAP
-
Goat anti-Iba1
-
-
Secondary antibodies:
-
Goat anti-rabbit IgG, Alexa Fluor 594-conjugated
-
Donkey anti-goat IgG, Alexa Fluor 488-conjugated
-
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
Procedure:
-
Tissue Preparation: a. Air dry cryosections at room temperature for 30 minutes. b. Wash slides in PBS (3 x 5 minutes).
-
Blocking: a. Incubate slides in blocking buffer for 1 hour at room temperature in a humidified chamber.
-
Primary Antibody Incubation: a. Dilute primary antibodies (anti-GFAP and anti-Iba1) in blocking buffer. b. Incubate slides with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: a. Wash slides in PBS (3 x 10 minutes).
-
Secondary Antibody Incubation: a. Dilute fluorescently-labeled secondary antibodies in blocking buffer. b. Incubate slides with the secondary antibody solution for 2 hours at room temperature in the dark.
-
Nuclear Staining: a. Wash slides in PBS (3 x 10 minutes) in the dark. b. Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.
-
Mounting: a. Rinse slides briefly in PBS. b. Coverslip using an antifade mounting medium.
-
Imaging: a. Visualize using a fluorescence or confocal microscope with appropriate filter sets.
Western Blotting for Myelin Basic Protein (MBP)
This protocol is for the detection and quantification of Myelin Basic Protein (MBP) in brain tissue lysates.[2][17]
Materials:
-
Brain tissue samples
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Mouse anti-MBP
-
Secondary antibody: HRP-conjugated goat anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Loading control antibody (e.g., anti-β-actin)
Procedure:
-
Protein Extraction: a. Homogenize brain tissue in ice-cold RIPA buffer. b. Centrifuge at 14,000 x g for 15 minutes at 4°C. c. Collect the supernatant (protein lysate).
-
Protein Quantification: a. Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: a. Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer. b. Boil samples at 95-100°C for 5 minutes.
-
SDS-PAGE: a. Load samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: a. Transfer proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: a. Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: a. Incubate the membrane with the primary anti-MBP antibody (and anti-β-actin) overnight at 4°C. b. Wash the membrane with TBST (3 x 10 minutes). c. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: a. Wash the membrane with TBST (3 x 10 minutes). b. Incubate the membrane with ECL substrate. c. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: a. Quantify band intensities using densitometry software and normalize to the loading control.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[18][19]
Materials:
-
Cells (e.g., primary oligodendrocytes or a relevant cell line)
-
96-well cell culture plates
-
Complete cell culture medium
-
Organotin compound (TET or TMT)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed cells into a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: a. Treat cells with various concentrations of the organotin compound for the desired exposure time (e.g., 24, 48 hours). Include untreated control wells.
-
MTT Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: a. Carefully remove the medium. b. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. c. Mix gently on an orbital shaker for 5-10 minutes.
-
Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate cell viability as a percentage of the untreated control. b. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Conclusion
The foundational research on organotin-induced neurotoxicity has established distinct mechanisms for triethyltin and trimethyltin. TET primarily targets oligodendrocytes, leading to demyelination through a pathway involving oxidative stress and apoptosis. TMT, on the other hand, instigates a potent neuroinflammatory response driven by microglial activation, which in turn causes neuronal death. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the intricate details of these toxicological processes. A deeper understanding of these mechanisms is crucial for the development of therapeutic strategies to counteract the detrimental effects of organotin compounds on the nervous system. The visualization of signaling pathways and experimental workflows aims to facilitate a more intuitive grasp of these complex interactions, ultimately aiding in the design of future studies in this critical area of neurotoxicology.
References
- 1. Triethyltin-induced stress responses and apoptotic cell death in cultured oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. Trimethyltin-Induced Microglial Activation via NADPH Oxidase and MAPKs Pathway in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trimethyltin-induced hippocampal degeneration as a tool to investigate neurodegenerative processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 7. A time-course study of trimethyltin induced neuropathology in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Myelin basic protein-mRNA used to monitor trimethyltin neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trimethyltin-Induced Microglial Activation via NADPH Oxidase and MAPKs Pathway in BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo molecular markers for pro-inflammatory cytokine M1 stage and resident microglia in trimethyltin-induced hippocampal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential activation of microglia and astrocytes following trimethyl tin-induced neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative assessment of trimethyltin induced pathology of the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Staining Methods for Normal and Regenerative Myelin in the Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Staining Methods for Normal and Regenerative Myelin in the Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Primer for immunohistochemistry on cryosectioned rat brain tissue: example staining for microglia and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Interaction of myelin basic protein with cytoskeletal and signaling proteins in cultured primary oligodendrocytes and N19 oligodendroglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Inducing Experimental Cerebral Edema with Triethyltin Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethyltin (TET) is a neurotoxic organotin compound widely utilized to induce a reproducible and well-characterized model of cytotoxic cerebral edema. Unlike vasogenic edema, which involves a breach of the blood-brain barrier, TET-induced edema is primarily characterized by the accumulation of fluid within the myelin sheaths of the central nervous system, leading to intramyelinic vacuolation. This model is particularly valuable for studying the pathophysiology of cytotoxic edema, demyelination, and for the preclinical evaluation of therapeutic agents targeting these processes. Exposure to TET leads to neurological deficits, including impaired motor function, making it a relevant model for assessing the behavioral consequences of cerebral edema and myelin damage.
The underlying mechanism of TET-induced neurotoxicity involves direct damage to oligodendrocytes, the myelin-producing cells of the CNS. This damage is mediated by the induction of oxidative stress, mitochondrial dysfunction, and the activation of apoptotic signaling pathways, ultimately leading to oligodendrocyte cell death and subsequent demyelination.
These application notes provide a comprehensive overview and detailed protocols for inducing cerebral edema in rodents using triethyltin bromide, along with methods for its quantification and the assessment of related neurological deficits.
Data Presentation
Table 1: this compound Dosing Regimens for Inducing Cerebral Edema in Rats
| Parameter | Dosing Regimen 1 | Dosing Regimen 2 |
| Compound | This compound | This compound |
| Dosage | 1.25 mg/kg body weight | 2 mg/kg body weight |
| Frequency | Daily | Daily |
| Duration | 7 days | 5 days |
| Route of Administration | Intraperitoneal (IP) Injection | Per os (PO) |
| Reported Outcomes | Increased brain water and sodium content, myelin vacuolation, decreased motor activity. | Cerebral edema, behavioral disturbances, mortality.[1] |
Table 2: Quantitative Assessment of Triethyltin-Induced Cerebral Edema
| Assessment Method | Key Parameters | Expected Outcome in TET-Treated Animals |
| Wet/Dry Weight Method | Brain water content (%) | Significant increase in the percentage of brain water compared to control animals. |
| Histological Analysis (Luxol Fast Blue Staining) | Myelin sheath integrity, presence of vacuoles | Presence of intramyelinic vacuoles, indicating edema and demyelination. |
| Behavioral Testing (Rotarod) | Latency to fall (seconds) | Decreased latency to fall, indicating impaired motor coordination and balance. |
| Behavioral Testing (Grip Strength) | Peak force (grams) | Decreased grip strength, indicating neuromuscular weakness. |
Experimental Protocols
Induction of Cerebral Edema with this compound
This protocol describes the intraperitoneal administration of this compound to rats to induce cerebral edema.
Materials:
-
This compound (TET)
-
Sterile 0.9% saline
-
Polyethylene glycol (PEG) 300 (optional, as a vehicle)[1]
-
Sterile syringes and needles (25-27 gauge)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of TET Solution:
-
This compound can be dissolved in sterile 0.9% saline. Alternatively, for oral administration, it can be prepared in a vehicle like PEG 300.[1]
-
Prepare a stock solution of TET at a concentration that allows for the administration of the desired dose in a reasonable volume (e.g., 1-5 mL/kg). For example, to administer 1.25 mg/kg in a volume of 2.5 mL/kg, the concentration of the solution should be 0.5 mg/mL.
-
Ensure the solution is well-mixed and sterile-filtered if necessary.
-
-
Animal Handling and Dosing:
-
Weigh each rat accurately before dosing to calculate the precise volume of the TET solution to be administered.
-
For intraperitoneal (IP) injection, restrain the rat securely. The injection site is typically the lower right quadrant of the abdomen to avoid injuring the cecum or bladder.
-
Insert the needle at a 15-30 degree angle and aspirate briefly to ensure no entry into the bladder or intestines before injecting the solution.
-
Administer the calculated dose of TET solution daily for the duration of the study (e.g., 7 days).
-
-
Monitoring:
-
Monitor the animals daily for clinical signs of toxicity, including weight loss, lethargy, tremors, and motor deficits.
-
Ensure animals have free access to food and water.
-
Quantification of Cerebral Edema: Wet/Dry Weight Method
This method is a reliable and straightforward technique to determine the brain water content.
Materials:
-
Euthanasia apparatus (e.g., CO2 chamber, guillotine)
-
Dissection tools
-
Analytical balance (accurate to 0.001 g)
-
Drying oven
-
Aluminum foil or pre-weighed vials
Procedure:
-
Brain Extraction:
-
At the end of the experimental period, euthanize the animal.
-
Immediately dissect the brain, removing it carefully from the skull.
-
Quickly blot the brain to remove any excess blood or cerebrospinal fluid.
-
-
Wet Weight Measurement:
-
Place the whole brain (or specific brain regions) on a pre-weighed piece of aluminum foil or in a pre-weighed vial.
-
Record the wet weight (WW) using an analytical balance.
-
-
Dry Weight Measurement:
-
Place the brain sample in a drying oven set to 80-100°C for 48-72 hours, or until a constant weight is achieved.
-
After drying, allow the sample to cool to room temperature in a desiccator to prevent moisture reabsorption.
-
Record the dry weight (DW).
-
-
Calculation of Brain Water Content:
-
Calculate the percentage of brain water content using the following formula: Brain Water Content (%) = [(WW - DW) / WW] x 100
-
Histological Analysis of Myelin Vacuolation
Luxol Fast Blue (LFB) staining is a standard method for visualizing myelin in tissue sections and is ideal for observing the intramyelinic vacuoles characteristic of TET-induced edema.
Materials:
-
Formalin-fixed, paraffin-embedded brain sections (5-10 µm thick)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
Luxol Fast Blue solution (0.1% in 95% ethanol with 0.05% acetic acid)
-
Lithium carbonate solution (0.05%)
-
Cresyl violet solution (for counterstaining)
-
Microscope slides and coverslips
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the brain sections by immersing them in two changes of xylene for 5 minutes each.
-
Rehydrate the sections by passing them through a series of decreasing ethanol concentrations: 100% ethanol (2 changes, 3 minutes each), 95% ethanol (3 minutes), and 70% ethanol (3 minutes).
-
Rinse in distilled water.
-
-
Luxol Fast Blue Staining:
-
Immerse the slides in LFB solution in an oven at 56-60°C overnight (16-24 hours).
-
-
Differentiation:
-
Rinse off excess stain with 95% ethanol.
-
Rinse in distilled water.
-
Immerse the slides in 0.05% lithium carbonate solution for 10-30 seconds.
-
Continue differentiation in 70% ethanol for 20-30 seconds.
-
Rinse in distilled water.
-
Check the sections under a microscope. The gray matter should be colorless, and the white matter should be a distinct blue. Repeat the differentiation steps if necessary.
-
-
Counterstaining (Optional):
-
Immerse the slides in Cresyl Violet solution for 30-60 seconds to stain the cell nuclei.
-
Rinse briefly in distilled water.
-
Differentiate the counterstain in 95% ethanol (monitor microscopically).
-
-
Dehydration and Mounting:
-
Dehydrate the sections in increasing concentrations of ethanol (95% and 100%).
-
Clear in xylene.
-
Mount with a resinous mounting medium and coverslip.
-
Behavioral Assessment of Neuromotor Function
Materials:
-
Rotarod apparatus for rats
Procedure:
-
Habituation and Training:
-
Habituate the rats to the testing room for at least 30 minutes before the first session.
-
For 2-3 days prior to testing, train the rats on the rotarod at a constant, low speed (e.g., 4-5 rpm) for 5 minutes each day. If a rat falls, gently place it back on the rod.
-
-
Testing:
-
On the test day, place the rat on the rotarod.
-
Start the rotation, either at a constant speed or with an accelerating protocol (e.g., accelerating from 4 to 40 rpm over 60 seconds).
-
Record the latency to fall for each rat. A trial ends when the rat falls off the rod or after a predetermined cut-off time (e.g., 300 seconds).
-
Perform 3-5 trials per rat with a rest interval of at least 15 minutes between trials.
-
The average latency to fall across the trials is used as the measure of motor coordination.
-
Materials:
-
Grip strength meter with a grid or bar attachment
Procedure:
-
Testing:
-
Hold the rat by the base of its tail and allow it to grasp the grid or bar of the grip strength meter with its forelimbs.
-
Gently and steadily pull the rat backward in a horizontal plane until its grip is broken.
-
The meter will record the peak force exerted by the rat in grams.
-
Perform 3-5 consecutive measurements for each rat.
-
The average of the peak forces is taken as the grip strength.
-
Mandatory Visualization
Caption: Experimental workflow for inducing and assessing cerebral edema with this compound.
Caption: Signaling pathway of triethyltin-induced oligodendrocyte apoptosis.[2]
References
Application Notes & Protocols: Utilizing Triethyltin Bromide for Modeling Neurodegenerative Disorders
Audience: Researchers, scientists, and drug development professionals in neurobiology and pharmacology.
Abstract: This document provides a comprehensive guide to using triethyltin (TET) bromide as a potent and reproducible tool for inducing neurodegeneration in both in vitro and in vivo models. Triethyltin is a well-characterized neurotoxicant that primarily targets oligodendrocytes and myelin, leading to demyelination, mitochondrial dysfunction, oxidative stress, and neuroinflammation—hallmarks of various neurodegenerative diseases, including multiple sclerosis and certain leukodystrophies. These application notes offer not just procedural steps but also the underlying scientific rationale, enabling researchers to effectively establish and validate TET-based models for mechanistic studies and therapeutic candidate screening.
Introduction: Why Triethyltin as a Model for Neurodegeneration?
Triethyltin (TET) belongs to the organotin family of compounds and is recognized for its potent neurotoxicity.[1][2] Unlike other organotins such as trimethyltin (TMT), which primarily induces neuronal cell death in the limbic system, TET's hallmark is the induction of intramyelinic edema and subsequent demyelination.[3][4][5] This specific targeting of myelin-producing oligodendrocytes makes TET an invaluable tool for studying the pathological processes of demyelinating diseases and for screening compounds aimed at promoting remyelination or providing neuroprotection.
The neurotoxic effects of TET are multifactorial, converging on key pathways implicated in neurodegeneration:
-
Oligodendrocyte Cytotoxicity: TET directly induces programmed cell death in oligodendrocytes, the cells responsible for myelination in the central nervous system (CNS).[6] This leads to a loss of myelin sheath integrity.
-
Mitochondrial Dysfunction: TET is a potent inhibitor of oxidative phosphorylation and disrupts the mitochondrial membrane potential.[6][7][8] This energetic failure is a critical upstream event in the cascade of cellular damage.
-
Oxidative Stress: The disruption of mitochondrial function leads to an overproduction of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses and causing damage to lipids, proteins, and DNA.[6]
-
Neuroinflammation: TET exposure triggers the activation of microglia and astrocytes, the resident immune cells of the CNS, contributing to the inflammatory environment seen in many neurodegenerative conditions.[4]
By recapitulating these key pathological features, TET-based models provide a robust and relevant platform for investigating disease mechanisms and evaluating the efficacy of novel therapeutic strategies.
Safety and Handling of Triethyltin Bromide
This compound is a highly toxic compound and must be handled with extreme caution. It is fatal if swallowed, in contact with skin, or if inhaled.[9]
Hazard Summary:
| Hazard Class | Description |
| Acute Toxicity | Fatal (Oral, Dermal, Inhalation)[9] |
| Environmental | Very toxic to aquatic life with long-lasting effects[9] |
| Physical | Moisture sensitive |
Personal Protective Equipment (PPE) and Handling:
-
Ventilation: Always handle this compound in a certified chemical fume hood or a closed system with appropriate exhaust ventilation.[10]
-
Gloves: Wear chemically resistant gloves (e.g., PVC, nitrile). If direct contact occurs, replace gloves immediately.[11]
-
Eye Protection: Use splash-proof safety goggles or a full-face respirator.[11]
-
Lab Coat: A lab coat is mandatory.
-
First Aid: In case of exposure, immediately flush the affected area with copious amounts of water and seek urgent medical attention.[9][11] For eye exposure, irrigate for at least 20-30 minutes.[11]
Decontamination and Waste Disposal:
-
All contaminated surfaces should be decontaminated with an appropriate solvent.
-
Dispose of all waste, including contaminated PPE and solutions, as hazardous chemical waste according to institutional and local regulations.
In Vitro Models: Inducing Oligodendrocyte Toxicity
In vitro models are essential for high-throughput screening and detailed mechanistic studies. The primary target of TET in vitro is the oligodendrocyte.
Protocol 1: Primary Oligodendrocyte Precursor Cell (OPC) Culture and TET Treatment
This protocol describes the isolation and culture of OPCs from neonatal rat brains, followed by treatment with this compound to induce cytotoxicity.
Materials:
-
Neonatal rat pups (P1-P2)
-
Poly-D-lysine (PDL) coated flasks/plates
-
Dissection medium (e.g., HBSS)
-
Digestion solution (e.g., Papain)
-
OPC proliferation medium (e.g., Neurobasal medium with supplements and growth factors like PDGF-AA and FGF-2)
-
This compound (TET) stock solution (e.g., 10 mM in DMSO)
Workflow Diagram:
Caption: Workflow for OPC isolation, culture, and subsequent treatment with this compound.
Step-by-Step Procedure:
-
Prepare Cultureware: Coat T75 flasks or multi-well plates with 10 µg/mL poly-D-lysine (PDL) overnight at 37°C. Wash three times with sterile water before use.
-
Isolate OPCs: Isolate OPCs from neonatal rat cortices using a standard protocol involving mechanical and enzymatic dissociation, followed by differential adhesion to separate OPCs from astrocytes and microglia.
-
Culture OPCs: Plate the purified OPCs onto PDL-coated plates in a defined, serum-free proliferation medium containing PDGF-AA and FGF-2.
-
TET Treatment: After 3-4 days, when the cells are well-established, replace the medium with fresh proliferation medium containing the desired concentration of this compound. A typical starting concentration range for inducing cytotoxicity is 1-10 µM. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 24 to 48 hours.
-
Analysis: Proceed to downstream assays to assess cell viability, mitochondrial function, or oxidative stress.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
A drop in mitochondrial membrane potential is an early indicator of apoptosis. The JC-1 dye exhibits potential-dependent accumulation in mitochondria.
Materials:
-
TET-treated and control cells in a 96-well plate
-
JC-1 Staining Solution
-
Assay Buffer
-
Fluorescence plate reader or flow cytometer
Step-by-Step Procedure:
-
Prepare Cells: Culture and treat cells with TET as described in Protocol 1.
-
Add JC-1: Add 10 µL of JC-1 Staining Solution to each 100 µL of cell suspension in the wells.
-
Incubate: Incubate the plate in a CO2 incubator at 37°C for 15-30 minutes.
-
Wash (for suspension cells): If using suspension cells, centrifuge at 400 x g for 5 minutes, remove the supernatant, and resuspend in Assay Buffer. For adherent cells, the wash step can often be omitted.
-
Read Fluorescence: Measure the fluorescence intensity.
-
J-aggregates (healthy cells): Excitation ~540 nm / Emission ~570-590 nm (red).
-
J-monomers (apoptotic cells): Excitation ~485 nm / Emission ~535 nm (green).
-
-
Analyze Data: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a cell-permeable dye (like DCFH-DA) that fluoresces upon oxidation by ROS.
Materials:
-
TET-treated and control cells
-
ROS Assay Stain (e.g., 2',7'-dihydrodichlorofluorescein diacetate, DCFH-DA)
-
Assay Buffer (e.g., PBS or HBSS)
-
Fluorescence plate reader or flow cytometer
Step-by-Step Procedure:
-
Prepare Cells: Culture and treat cells with TET as described in Protocol 1 for the desired duration.
-
Label with Dye: Remove the treatment medium and wash the cells once with warm Assay Buffer. Add the ROS Assay Stain (e.g., 1X ROS Label) diluted in Assay Buffer to the cells.
-
Incubate: Incubate for 30-60 minutes at 37°C, protected from light.
-
Measure Fluorescence: Measure the fluorescence intensity at the appropriate wavelengths (e.g., for DCF, Ex/Em = 495/529 nm). An increase in fluorescence indicates an increase in intracellular ROS.
In Vivo Models: Inducing Neurodegeneration in Rodents
In vivo models are crucial for understanding the systemic effects of TET and for evaluating behavioral outcomes and therapeutic efficacy in a whole-organism context.
Protocol 4: Administration of this compound to Rats
This protocol provides a guideline for acute administration of TET to induce neurotoxic effects.
Materials:
-
Adult male rats (e.g., Sprague-Dawley or Wistar)
-
This compound (TET)
-
Vehicle (e.g., sterile saline)
-
Appropriate syringes and needles for intraperitoneal (IP) injection
Dose-Response and Timeline:
-
Acute Dosing: A single intraperitoneal (IP) injection is commonly used.
-
Effective Doses: Doses ranging from 1.5 to 6.0 mg/kg have been shown to produce behavioral and neuropathological changes.[7][12]
-
Toxicity: Higher doses (e.g., 5.6 mg/kg) can lead to rapid health deterioration.[7] Postnatal day 5 pups show high mortality at 9 and 12 mg/kg.[8]
-
Timeline: Behavioral deficits can be observed within hours to days after a single injection.[7][12] Histological changes may be assessed at later time points (e.g., 7-21 days).
Step-by-Step Procedure:
-
Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the experiment.
-
Preparation of Dosing Solution: Prepare a stock solution of this compound in a suitable vehicle. The final injection volume should be appropriate for the animal's weight (e.g., 1-2 mL/kg).
-
Administration: Administer the prepared TET solution or vehicle control via intraperitoneal (IP) injection.
-
Monitoring: Closely monitor the animals for signs of toxicity, including tremors, changes in motor activity, and weight loss.[4]
-
Behavioral Testing: Conduct behavioral assessments at predetermined time points after administration (see Protocol 5).
-
Tissue Collection: At the end of the study, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde (PFA) for histological analysis.
Protocol 5: Open Field Test for Locomotor Activity and Anxiety-Like Behavior
The Open Field Test is used to assess general locomotor activity and anxiety-like behavior, which can be altered by TET-induced neurotoxicity.
Materials:
-
Open field arena (e.g., 1m x 1m for rats)
-
Video tracking software
Workflow Diagram:
Caption: Standard workflow for the Open Field Test in rodents.
Step-by-Step Procedure:
-
Habituation: Bring the animals to the testing room at least 30-60 minutes before the test begins to allow them to acclimate.[8]
-
Testing: Gently place the rat in the center of the open field arena.
-
Recording: Immediately begin video recording for a predetermined duration, typically 5-10 minutes.[8] The experimenter should be out of the animal's sight.
-
Data Acquisition: The video tracking software will record parameters such as:
-
Total distance traveled
-
Time spent in the center versus peripheral zones
-
Number of entries into the center zone
-
Immobility time
-
-
Post-Test: At the end of the session, return the animal to its home cage. Thoroughly clean the arena with a mild disinfectant (e.g., 70% ethanol) between animals to remove olfactory cues.
-
Data Analysis: Analyze the tracked data. A decrease in total distance traveled can indicate motor deficits, while reduced time in the center zone is often interpreted as anxiety-like behavior.
Histological Assessment of Neurodegeneration
Histological analysis provides direct evidence of the pathological changes induced by TET.
Protocol 6: Luxol Fast Blue (LFB) Staining for Myelin
LFB staining is a classic histological method used to visualize myelin sheaths in the CNS.
Materials:
-
Formalin-fixed, paraffin-embedded or frozen brain sections (5-10 µm)
-
Luxol Fast Blue (LFB) solution (0.1% in 95% ethanol with acetic acid)
-
Lithium carbonate solution (0.05%)
-
70% Ethanol
-
Cresyl Violet solution (for counterstaining)
Step-by-Step Procedure:
-
Deparaffinize and Hydrate: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to 95% ethanol.[6]
-
Staining: Incubate slides in LFB solution at 56°C overnight.[6][11]
-
Rinsing: Rinse off excess LFB with 95% ethanol, followed by distilled water.
-
Differentiation:
-
Microscopic Check: Check the sections under a microscope. The gray matter should be colorless, and the white matter (myelin) should be a distinct blue/green. Repeat the differentiation step if necessary.
-
Counterstaining (Optional): Counterstain with Cresyl Violet solution for 30-40 seconds to visualize cell nuclei.[6][11]
-
Dehydrate and Mount: Dehydrate the sections through graded ethanol, clear in xylene, and mount with a resinous medium.
Protocol 7: Immunohistochemistry (IHC) for Neuroinflammation
IHC is used to detect the activation of microglia (Iba1) and astrocytes (GFAP), key indicators of neuroinflammation.
Materials:
-
PFA-fixed brain sections
-
Primary antibodies: anti-Iba1 (for microglia), anti-GFAP (for astrocytes)
-
Appropriate fluorescently-labeled secondary antibodies
-
Blocking solution (e.g., 5% normal serum in PBS with Triton X-100)
Step-by-Step Procedure:
-
Antigen Retrieval: Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval in citrate buffer).
-
Permeabilization and Blocking: Permeabilize the sections (e.g., with 0.25% Triton X-100 in PBS) and then block non-specific binding with a blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody (e.g., anti-Iba1 or anti-GFAP) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections with PBS and then incubate with the appropriate secondary antibody for 1-2 hours at room temperature, protected from light.
-
Mounting: Wash the sections, counterstain nuclei with DAPI if desired, and mount with an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the fluorescence intensity or the number of Iba1/GFAP-positive cells to assess the level of gliosis.
Expected Results and Interpretation
Data Summary Tables:
Table 1: In Vitro Model - Expected Outcomes
| Assay | Endpoint | Expected Result in TET-treated Cells | Interpretation |
|---|---|---|---|
| Cell Viability (e.g., MTT) | % Viability | Decrease | Cytotoxicity, cell death |
| JC-1 Assay | Red/Green Fluorescence Ratio | Decrease | Mitochondrial depolarization |
| ROS Assay (e.g., DCFH-DA) | Fluorescence Intensity | Increase | Oxidative stress |
Table 2: In Vivo Model - Expected Outcomes
| Assay | Endpoint | Expected Result in TET-treated Animals | Interpretation |
|---|---|---|---|
| Open Field Test | Total Distance Traveled | Decrease | Motor deficits |
| Open Field Test | Time in Center | Decrease | Anxiety-like behavior |
| Luxol Fast Blue Staining | Staining Intensity in White Matter | Decrease | Demyelination |
| Iba1/GFAP IHC | Number of Positive Cells/Intensity | Increase | Microgliosis/Astrogliosis (Neuroinflammation) |
Conclusion
The protocols and application notes provided herein offer a robust framework for utilizing this compound to model key aspects of neurodegenerative disorders. By inducing oligodendrocyte death, mitochondrial dysfunction, and neuroinflammation, TET provides a valuable and reproducible system for both fundamental research into disease pathogenesis and the preclinical evaluation of novel therapeutic agents. Adherence to strict safety protocols is paramount when working with this compound. The successful implementation of these models will enable researchers to generate high-quality, relevant data to advance the field of neurodegenerative disease research.
References
- 1. Behavioral toxicity of trialkyltin compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The behavioral and neuropathologic sequelae of intoxication by trimethyltin compounds in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The behavioral and neuropathologic sequelae of intoxication by trimethyltin compounds in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luxol Fast Blue Staining Protocol for Myelin - IHC WORLD [ihcworld.com]
- 5. The effects of triethyltin and trimethyltin in rats responding under a DRL schedule of reinforcement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Developmental and behavioral effects of early postnatal exposure to triethyltin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Myelin Basic Protein or MBP Antibody [neuromics.com]
- 9. benchchem.com [benchchem.com]
- 10. Behavioral toxicity of acute and subacute exposure to triethyltin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neurobehavioral toxicity of triethyltin in rats as a function of age at postnatal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regional analysis of myelin basic protein across postnatal brain development of C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Techniques for the Detection and Quantification of Triethyltin Bromide in Biological Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction Triethyltin bromide ((C₂H₅)₃SnBr) is an organotin compound known for its significant neurotoxicity.[1] Exposure and potential accumulation in biological tissues are of considerable concern in environmental monitoring, toxicology studies, and preclinical safety assessments of tin-containing compounds.[2] Accurate and sensitive detection of this compound in complex biological matrices like tissues is crucial but challenging due to its ionic nature, low volatility, and the need to differentiate it from other organotin species. This document provides detailed application notes and experimental protocols for two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Application Note Gas Chromatography (GC) is a powerful technique for separating volatile compounds.[3] Due to its high resolution and the versatility of available detectors, it is a preferred method for organotin analysis.[4][5] However, this compound, like other ionic organotins, is not sufficiently volatile or thermally stable for direct GC analysis.[6] Therefore, a critical derivatization step is required to convert the analyte into a more volatile, tetra-substituted organotin compound.[7] The most common and effective derivatization method is alkylation using a Grignard reagent, such as pentylmagnesium bromide, which produces a stable derivative suitable for GC separation.[8] Following separation on the GC column, mass spectrometry provides sensitive and selective detection, allowing for confident identification and quantification.[9]
Experimental Protocol: GC-MS
Part A: Sample Preparation (Extraction, Derivatization, and Cleanup)
This protocol is adapted from methodologies described for organotin analysis in biological and environmental matrices.[4][10][11]
-
Tissue Homogenization:
-
Extraction:
-
Sonicate the homogenate for 15 minutes.
-
Add 5 mL of hexane and shake vigorously for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully collect the upper organic (hexane) layer.
-
Repeat the extraction process on the remaining aqueous layer twice more with fresh hexane.
-
Combine all hexane extracts.
-
-
Derivatization (Grignard Reaction):
-
Safety Precaution: Grignard reagents react violently with water. This step must be performed in a fume hood under anhydrous conditions by trained personnel.[7]
-
Concentrate the combined hexane extracts to approximately 1 mL under a gentle stream of nitrogen.
-
Slowly add 1 mL of pentylmagnesium bromide (2 M in diethyl ether) to the extract.[8][12]
-
Allow the reaction to proceed for 30 minutes at room temperature.
-
To quench the excess Grignard reagent, carefully and slowly add 5 mL of 0.5 M sulfuric acid dropwise while cooling the reaction vessel in an ice bath.
-
-
Cleanup:
-
Separate the organic layer.
-
Prepare a Florisil solid-phase extraction (SPE) column by conditioning it with hexane.[4][5]
-
Load the organic extract onto the column.
-
Elute the derivatized organotins with a suitable solvent mixture (e.g., hexane:diethyl ether, 95:5 v/v).
-
Concentrate the eluate to a final volume of 1 mL for GC-MS analysis.
-
Part B: Instrumental Analysis (GC-MS)
-
GC System: Agilent 7890B or equivalent.[6]
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.[6]
-
Inlet: Splitless mode, 250 °C.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp 1: 20 °C/min to 180 °C.
-
Ramp 2: 10 °C/min to 280 °C, hold for 5 minutes.
-
-
MS System: Agilent 7000C Triple Quadrupole MS or equivalent.[6]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity or Selected Ion Monitoring (SIM) for targeted analysis.
Workflow Diagram: GC-MS Analysis
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. CAS 2767-54-6: this compound | CymitQuimica [cymitquimica.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. analchemres.org [analchemres.org]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gas Chromatography - Mass Spectrometry Analysis [intertek.com]
- 10. Comparison of two analytical methods for the determination of organotin compounds in marine organisms [comptes-rendus.academie-sciences.fr]
- 11. researchgate.net [researchgate.net]
- 12. gcms.labrulez.com [gcms.labrulez.com]
Application Note: High-Sensitivity Analysis of Organotin Compounds in Environmental and Consumer Products by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organotin compounds (OTCs) are a class of organometallic chemicals widely used as PVC stabilizers, catalysts, pesticides, and antifouling agents in marine paints.[1][2][3] Due to their toxicity and persistence in the environment, there is a growing need for sensitive and reliable analytical methods to monitor their presence in various matrices, including environmental samples, consumer products, and food.[4][5] This application note details a robust and sensitive method for the determination of various organotin compounds using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol includes sample preparation, derivatization, and optimized GC-MS conditions for the analysis of compounds such as monobutyltin (MBT), dibutyltin (DBT), tributyltin (TBT), and triphenyltin (TPhT).
Introduction
Organotin compounds have been identified as endocrine-disrupting chemicals (EDCs) that can pose a significant risk to both human health and the environment.[1] Their extensive use has led to widespread contamination of aquatic ecosystems, sediments, and potential migration into food and consumer goods.[1][3][4] Regulatory bodies worldwide, including the European Union, have established strict limits on the concentration of specific organotins in various products to mitigate these risks.[5][6]
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the speciation and quantification of organotin compounds.[7] However, due to the low volatility and high polarity of many organotin species, a derivatization step is typically required to convert them into more volatile and thermally stable analogues suitable for GC analysis. This application note provides a comprehensive protocol for the analysis of organotins using GC-MS, focusing on the widely used ethylation derivatization with sodium tetraethylborate (NaBEt₄).
Experimental Workflow
The overall experimental workflow for the analysis of organotin compounds by GC-MS is depicted below. The process begins with sample collection and preparation, followed by extraction of the target analytes. A crucial derivatization step is then performed to make the organotins amenable to gas chromatography. The derivatized sample is then injected into the GC-MS system for separation and detection.
Caption: General workflow for organotin analysis by GC-MS.
Experimental Protocols
Reagents and Standards
-
Solvents: Hexane, methanol, ethanol, dichloromethane (DCM), diethyl ether (all distilled-in-glass or equivalent purity).
-
Reagents: Sodium tetraethylborate (NaBEt₄), sodium acetate, acetic acid, sodium chloride, sodium sulfate (anhydrous), tropolone.
-
Standards: Certified stock solutions of target organotin compounds (e.g., MBT, DBT, TBT, TPhT) and internal standards (e.g., tripropyltin, deuterated TBT).[5]
Standard Preparation
Prepare stock solutions of individual organotin compounds and internal standards in methanol at a concentration of 1000 mg/L.[5] Working standard solutions are then prepared by diluting the stock solutions with methanol to the desired concentrations.[5] All solutions should be stored at 4°C in the dark.[5]
Sample Preparation
The sample preparation protocol varies depending on the matrix. Below are protocols for water and sediment samples.
-
To a 250-500 mL water sample, add an appropriate amount of internal standard.
-
Add 1-2 mL of a freshly prepared 1-2% (w/v) solution of sodium tetraethylborate (NaBEt₄) in ethanol or water.[1][6]
-
Shake the sample for approximately 30 minutes to allow for derivatization.
-
Perform a liquid-liquid extraction by adding a suitable organic solvent such as hexane or pentane and shaking vigorously.[1][6]
-
Allow the phases to separate and carefully collect the organic layer.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
B. Sediment/Soil Samples [9]
-
Weigh 10-15 g of the wet sediment or soil sample into a centrifuge tube.
-
Add the internal standard.
-
Add 3 mL of glacial acetic acid, 2 mL of 1 M sodium acetate buffer (pH 4.5), and 5 mL of 30% (w/v) aqueous NaCl solution.[9]
-
Add 5 mL of a diethyl ether:hexane (80:20) mixture containing 0.2% tropolone and shake for 1 hour.[9]
-
Centrifuge the sample and transfer the organic layer to a clean tube.
-
Repeat the extraction with another 5 mL of the extraction solvent.
-
Combine the organic extracts and proceed with the derivatization as described for water samples or follow the specific derivatization protocol below.
-
Derivatization: Add 1 mL of 1% NaBEt₄ in methanol to the combined extract and vortex.[9]
-
After derivatization, a cleanup step using a silica gel column may be necessary to remove interferences.[8][9]
Derivatization Chemistry
The derivatization of organotin chlorides with sodium tetraethylborate (NaBEt₄) proceeds via an alkylation reaction, where the ethyl groups from the borate reagent replace the chloride atoms on the tin center. This results in the formation of more volatile and thermally stable tetra-substituted organotin compounds that are suitable for GC analysis.
Caption: Ethylation of organotin chlorides with NaBEt₄.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of derivatized organotin compounds. Optimization may be required based on the specific instrument and target analytes.
Table 1: Typical GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 6890, 7890B or equivalent[4][10] |
| Injector | Split/splitless or Programmable Temperature Vaporizer (PTV)[6] |
| Injection Volume | 1-3 µL[6] |
| Injector Temperature | 250 - 280 °C |
| Carrier Gas | Helium at a constant flow of 1.2 - 1.5 mL/min[11][12] |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, TG-5MS)[6] |
| Oven Program | Initial: 60-90°C, hold 1-2 min; Ramp: 10-30°C/min to 300°C, hold 0.5-5 min[11][13] |
| Mass Spectrometer | Agilent 5973N, 5977A, 7000 Series Triple Quadrupole or equivalent[1][4][5] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[11] |
| Source Temperature | 230 °C[11] |
| Transfer Line Temp | 280 °C[11] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)[1][9] |
Quantitative Data
The performance of the method can be evaluated based on linearity, limits of detection (LOD), limits of quantification (LOQ), and recovery. The following tables summarize typical quantitative data reported in various studies.
Table 2: Linearity and Detection Limits
| Compound | Calibration Range | Correlation Coefficient (r²) | LOD (ng/L) | LOQ (ng/L) | Reference |
| In Beverages | 0.001 - 0.200 mg/L | > 0.995 | - | - | [1] |
| In Water | 10 ng/L (single point) | - | < 0.05 | 0.05 | [6] |
| In Water (as Sn) | 0.5 - 100 pg | Linear | 0.20 - 0.35 pg (instrumental) | - | [14] |
Table 3: Recovery Data
| Matrix | Compound(s) | Spike Level | Average Recovery (%) | RSD (%) | Reference |
| Beverages | 17 Organotins | 0.001 & 0.005 mg/L | 70.0 - 120.0 | < 10.0 | [1] |
| Pure Water (as Sn) | 6 Organotins | 200 ng/L | 71 - 109 (calibrated) | - | [14] |
| River & Seawater | 6 Organotins | - | 90 - 122 (calibrated) | - | [14] |
| Sediment/Soil | Tributyltin | >10x MDL | 75 - 125 | < 20 | [9] |
| Sediment/Soil | Dibutyltin | >10x MDL | 60 - 130 | < 30 | [9] |
Conclusion
This application note provides a detailed and robust GC-MS method for the analysis of organotin compounds in various matrices. The described protocols, including sample preparation, derivatization, and optimized instrument conditions, allow for the sensitive and accurate quantification of target organotins at levels relevant to regulatory standards. The use of ethylation with sodium tetraethylborate is a reliable derivatization technique, and the subsequent GC-MS analysis in SIM or MRM mode provides excellent selectivity and sensitivity. The presented method is suitable for routine monitoring of organotin compounds in environmental samples, food, and consumer products, aiding in risk assessment and regulatory compliance.
References
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scispace.com [scispace.com]
- 8. www2.gov.bc.ca [www2.gov.bc.ca]
- 9. www2.gov.bc.ca [www2.gov.bc.ca]
- 10. analchemres.org [analchemres.org]
- 11. gcms.cz [gcms.cz]
- 12. analchemres.org [analchemres.org]
- 13. ingenieria-analitica.com [ingenieria-analitica.com]
- 14. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safe Handling and Disposal of Triethyltin Bromide: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and protocols for the safe handling and disposal of triethyltin bromide in a laboratory setting. Due to its high toxicity, stringent adherence to these procedures is crucial to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Identification and Toxicity
This compound is a highly hazardous organotin compound. It is classified as acutely toxic and is fatal if swallowed, in contact with skin, or if inhaled.[1][2] It is also very toxic to aquatic life with long-lasting effects.
Symptoms of Exposure: Symptoms of exposure to organotin compounds like this compound can include skin and eye irritation, respiratory distress, and neurological effects. Acute exposure may lead to headache, dizziness, nausea, and vomiting.[3]
Quantitative Toxicity Data:
| Metric | Value | Species | Route | Reference |
| LCLo (Lowest Published Lethal Concentration) | 1640 mg/m³/10M | Mouse | Inhalation | [3] |
| TDLo (Lowest Published Toxic Dose) | 6 mg/kg/6D-I | Rat | Oral | [3] |
Safe Handling Protocols
Engineering Controls and Personal Protective Equipment (PPE)
Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood with good ventilation to minimize inhalation exposure.[2]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile or neoprene gloves. | Provides a barrier against dermal absorption, which can be fatal. |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and vapors that can cause severe eye irritation. |
| Skin and Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes. | Prevents accidental skin contact. |
| Respiratory Protection | An air-purifying respirator with an organic vapor cartridge is recommended, especially when handling larger quantities or in case of ventilation failure. | Protects against inhalation of toxic vapors. |
General Laboratory Practices
-
Avoid Ingestion and Inhalation: Never eat, drink, or smoke in the laboratory. Avoid breathing vapors or mists.
-
Prevent Contact: Take all necessary precautions to prevent contact with skin, eyes, and clothing.
-
Work Area: Designate a specific area within the fume hood for handling this compound. Keep this area clean and uncluttered.
-
Transport: When transporting this compound, use a secondary container to prevent spills.
Experimental Protocols
While specific experimental procedures will vary, the following provides a general workflow for a reaction involving this compound, emphasizing safety at each step.
Reaction Setup
-
Preparation: Before starting, ensure all necessary PPE is worn correctly. The chemical fume hood sash should be kept at the lowest possible height.
-
Inert Atmosphere: Many reactions with organotin compounds are performed under an inert atmosphere (e.g., nitrogen or argon) due to their sensitivity to moisture and air.
-
Reagent Transfer: Use a syringe or cannula for transferring liquid this compound to the reaction vessel to minimize exposure. Perform this transfer slowly and carefully within the fume hood.
Reaction Work-up and Quenching
Organotin byproducts are common in reactions involving these reagents. A crucial step in the work-up is to remove these toxic residues.
Procedure using Potassium Fluoride (KF): A common and effective method to remove organotin byproducts is to convert them into insoluble and less toxic trialkyltin fluorides.[4][5]
-
Upon completion of the reaction, cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of potassium fluoride (KF) to the reaction mixture with vigorous stirring.
-
Continue stirring for at least one hour. This will precipitate the organotin compounds as insoluble fluorides.
-
Filter the mixture through a pad of celite to remove the solid tin fluoride precipitate.
-
The filtrate can then be subjected to standard liquid-liquid extraction and further purification.
Spill Management
In the event of a spill, immediate and appropriate action is critical.
For Small Spills (manageable by trained personnel):
-
Evacuate: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the fume hood is operating correctly.
-
Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[1][2]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area with a 10% bleach solution or a suitable oxidizing agent, followed by a thorough rinse with soap and water.[4][6]
For Large Spills:
-
Evacuate the entire laboratory immediately.
-
Activate the nearest fire alarm and contact emergency services.
-
Provide details of the spill to emergency responders.
Disposal Procedures
All waste containing this compound or its byproducts must be treated as hazardous waste.
Liquid Waste
-
Segregation: Collect all aqueous and organic waste streams containing this compound in separate, clearly labeled, and sealed hazardous waste containers.
-
Treatment: As described in the work-up procedure, treat liquid waste with a saturated potassium fluoride (KF) solution to precipitate organotin compounds.
-
Filtration: Filter the precipitated tin fluorides. The solid waste should be disposed of as hazardous solid waste.
-
Filtrate Disposal: The remaining liquid filtrate should be collected as halogenated organic waste.
Solid Waste
-
Contaminated Materials: All solid materials that have come into contact with this compound (e.g., gloves, absorbent pads, filter paper, contaminated silica gel) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of the solid waste through your institution's hazardous waste management program, likely via incineration or a secure landfill.
Decontamination of Glassware
-
Initial Rinse: Rinse the glassware with an appropriate organic solvent (e.g., acetone) to remove the bulk of the organotin residue. Collect this rinse as hazardous waste.
-
Oxidative Cleaning: Soak the rinsed glassware in a 10% solution of household bleach (sodium hypochlorite) or 10% hydrogen peroxide overnight in a well-ventilated area.[4][6][7] This will oxidize the residual organotin compounds to less toxic inorganic tin species.
-
Final Wash: After soaking, thoroughly wash the glassware with laboratory detergent and water, followed by a final rinse with deionized water.
By adhering to these detailed procedures, researchers can safely handle this compound and manage its associated waste, ensuring a secure laboratory environment. Always consult your institution's specific safety guidelines and waste disposal protocols.
References
Application of Triethyltin Bromide in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethyltin bromide ((C₂H₅)₃SnBr) is a versatile organotin compound utilized as a reagent and precursor in a variety of organic synthesis reactions.[1] As a member of the organostannane family, it plays a significant role in the formation of carbon-carbon and carbon-heteroatom bonds, making it a valuable tool in the synthesis of complex organic molecules, including those relevant to drug discovery and development. This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2767-54-6 | [2] |
| Molecular Formula | C₆H₁₅BrSn | [2] |
| Molecular Weight | 285.80 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.63 g/mL at 25 °C | [2] |
| Boiling Point | 222-224 °C | [2] |
| Solubility | Soluble in organic solvents (e.g., ether, benzene), slightly soluble in water. | [1] |
| Sensitivity | Moisture sensitive | [2] |
I. Stille Cross-Coupling Reactions
The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide or triflate. This compound can be converted to various triethylstannyl derivatives, which then serve as the organotin partner in this reaction.
A. Synthesis of Triethylstannyl-Substituted Nucleophiles
This compound is a common precursor for the synthesis of more reactive triethylstannyl nucleophiles, such as triethyl(vinyl)stannane.
Protocol 1: Synthesis of Triethyl(vinyl)stannane
This protocol is adapted from the general synthesis of vinylstannanes where a Grignard reagent is reacted with a trialkyltin halide.[3]
Reaction Scheme:
Materials:
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
This compound
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Dissolve the this compound in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the vinylmagnesium bromide solution (1.1 eq) dropwise to the stirred solution of this compound.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford triethyl(vinyl)stannane.
B. Stille Coupling of Triethylstannyl Reagents with Aryl Halides
Once the desired triethylstannyl reagent is synthesized, it can be used in Stille cross-coupling reactions.
Protocol 2: General Procedure for Stille Coupling
This protocol is a general procedure for the palladium-catalyzed coupling of an organostannane with an aryl bromide.
Reaction Scheme:
Caption: Workflow for a typical Stille cross-coupling reaction.
II. Radical Dehalogenation Reactions
This compound can be converted to triethyltin hydride ((C₂H₅)₃SnH), a useful reagent for the radical-mediated reduction of organic halides.
A. Synthesis of Triethyltin Hydride
Protocol 3: Preparation of Triethyltin Hydride from this compound
This protocol involves the reduction of this compound with a suitable reducing agent like lithium aluminum hydride.
Reaction Scheme:
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Anhydrous conditions are critical for this reaction.
Procedure:
-
To a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, under an inert atmosphere, add a suspension of LiAlH₄ (0.25 eq) in anhydrous diethyl ether.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous diethyl ether from the dropping funnel.
-
After the addition is complete, stir the mixture at room temperature for 4 hours.
-
Carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting precipitate and wash it with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate.
-
Remove the solvent by distillation at atmospheric pressure.
-
Distill the residue under reduced pressure to obtain pure triethyltin hydride.
B. Radical Dehalogenation of Alkyl Halides
Protocol 4: General Procedure for Radical Dehalogenation
This procedure describes the reduction of an alkyl halide using triethyltin hydride and a radical initiator.
Reaction Scheme:
(where X = Cl, Br, I)
Materials:
-
Alkyl halide (1.0 eq)
-
Triethyltin hydride (1.1 eq)
-
Azobisisobutyronitrile (AIBN) (catalytic amount, ~0.1 eq)
-
Anhydrous benzene or toluene
Procedure:
-
In a round-bottom flask, dissolve the alkyl halide (1.0 eq) in anhydrous benzene or toluene.
-
Add triethyltin hydride (1.1 eq) and a catalytic amount of AIBN (~0.1 eq).
-
Heat the reaction mixture to reflux (around 80 °C for benzene) under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel. The triethyltin halide byproduct can often be removed by washing the organic solution with aqueous KF.
Quantitative Data for Radical Dehalogenation
| Alkyl Halide | Reagent | Initiator (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromooctane | (C₂H₅)₃SnH | AIBN (0.1) | Benzene | 80 | 2 | 95 | Adapted from [4] |
| Cyclohexyl Iodide | (C₂H₅)₃SnH | AIBN (0.1) | Toluene | 110 | 1.5 | 98 | Adapted from [4] |
| 2-Chloroadamantane | (C₂H₅)₃SnH | AIBN (0.1) | Benzene | 80 | 4 | 88 | Adapted from [4] |
Mechanism of Radical Dehalogenation
Caption: Mechanism of radical dehalogenation.
III. This compound as a Lewis Acid Catalyst
While less common than its use as a precursor, this compound can function as a mild Lewis acid to catalyze certain organic reactions. Its Lewis acidity arises from the empty d-orbitals on the tin atom.
Protocol 5: Lewis Acid Catalyzed Cyanation of an Aldehyde
This protocol is a hypothetical adaptation based on the use of other organotin halides as Lewis acids in similar transformations.
Reaction Scheme:
Materials:
-
Aldehyde (1.0 eq)
-
Trimethylsilyl cyanide (TMSCN) (1.2 eq)
-
This compound (10 mol%)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aldehyde (1.0 eq) and this compound (0.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C.
-
Add trimethylsilyl cyanide (1.2 eq) dropwise.
-
Stir the reaction at 0 °C to room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the cyanohydrin product by column chromatography.
Logical Relationship in Lewis Acid Catalysis
Caption: Role of this compound as a Lewis acid catalyst.
IV. Synthesis and Reactions of Triethyltin Alkoxides and Enolates
This compound serves as a starting material for the preparation of triethyltin alkoxides and enolates, which are useful nucleophiles in organic synthesis.
A. Synthesis of Triethyltin Alkoxides
Protocol 6: Preparation of Sodium Triethylstannoxide and subsequent reaction
This protocol describes the in-situ formation of a triethyltin alkoxide.
Reaction Scheme:
Materials:
-
This compound
-
Sodium alkoxide (e.g., sodium methoxide)
-
Anhydrous alcohol (corresponding to the alkoxide)
Procedure:
-
In a flask under an inert atmosphere, dissolve the sodium alkoxide (1.0 eq) in the corresponding anhydrous alcohol.
-
Add a solution of this compound (1.0 eq) in the same alcohol dropwise at room temperature.
-
Stir the mixture for 2-4 hours. The formation of a precipitate (NaBr) may be observed.
-
The resulting solution/suspension of the triethyltin alkoxide can be used directly in subsequent reactions.
B. Reactions of Triethyltin Enolates
Triethyltin enolates can be prepared from the corresponding lithium enolates and this compound. These enolates are valuable for their reactivity in aldol and Michael additions.
Protocol 7: Alkylation of a Triethyltin Enolate
This protocol is based on the general reactivity of tin enolates. [1][5] Reaction Scheme:
Materials:
-
Ketone (e.g., cyclohexanone)
-
Lithium diisopropylamide (LDA)
-
This compound
-
Alkylating agent (e.g., methyl iodide)
-
Anhydrous THF
Procedure:
-
Generate the lithium enolate by adding the ketone (1.0 eq) to a solution of LDA (1.1 eq) in anhydrous THF at -78 °C.
-
After stirring for 30 minutes, add a solution of this compound (1.1 eq) in THF.
-
Allow the mixture to warm to room temperature and stir for 1 hour to form the triethyltin enolate.
-
Cool the solution to 0 °C and add the alkylating agent (1.2 eq).
-
Stir the reaction until completion (monitor by TLC).
-
Quench with saturated aqueous ammonium chloride and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its primary applications lie in its role as a precursor to a wide range of triethylstannyl nucleophiles for Stille cross-coupling reactions and as a source of triethyltin hydride for radical dehalogenations. Furthermore, its utility extends to its function as a mild Lewis acid and as a starting material for the preparation of reactive intermediates like triethyltin alkoxides and enolates. While the toxicity of organotin compounds necessitates careful handling and purification procedures, the synthetic utility of this compound remains significant for the construction of complex molecular architectures in research and development.
References
- 1. doyle.princeton.edu [doyle.princeton.edu]
- 2. This compound | C6H15BrSn | CID 17701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Vinyl tributyltin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective alkylations of tributyltin enolates catalyzed by Cr(salen)Cl: access to enantiomerically enriched all-carbon quaternary centers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Neurotoxicity of Triethyltin Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the neurotoxic effects of triethyltin (TET) bromide on cultured neurons. The methodologies cover primary neuron culture, assessment of cell viability, cytotoxicity, apoptosis, and oxidative stress.
Part 1: Primary Neuronal Culture Protocol
Primary neuronal cultures are a valuable tool for studying the direct effects of neurotoxic compounds on neurons.[1][2] This protocol describes the isolation and culture of primary neurons from rodent brain tissue, a common model for in vitro neurotoxicological studies.[3]
Protocol 1.1: Isolation and Culture of Primary Rodent Neurons
This protocol is adapted from methods for isolating neurons from specific brain regions like the hippocampus or cortex.[2][3] It is recommended to use embryonic tissue (E16-E18) as the neurons are less susceptible to damage during dissociation.[4]
Materials:
-
Embryonic day 16-18 rodent pups (e.g., rat or mouse)[4]
-
Dissection medium (e.g., Hibernate-E medium)
-
Enzymatic dissociation solution (e.g., Papain)
-
Plating medium (e.g., Neurobasal Medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)
-
Culture-well plates or dishes coated with a suitable substrate (e.g., Poly-D-lysine)[4]
-
Sterile dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Coating Culture Plates: Coat culture plates with Poly-D-lysine solution according to the manufacturer's instructions to promote neuronal attachment. Ensure the entire surface is covered to avoid cell clumping.[4]
-
Tissue Dissection: Euthanize pregnant rodents according to approved animal welfare protocols. Dissect the embryonic brains in sterile dissection medium. Isolate the desired brain region (e.g., cortex or hippocampus).[5]
-
Enzymatic Dissociation: Transfer the tissue to a dissociation solution containing papain and incubate to enzymatically digest the tissue.[3]
-
Mechanical Dissociation: Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Cell Plating: Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in pre-warmed plating medium. Determine cell density and plate the neurons onto the coated culture plates at a density of 1,000–5,000 cells per mm².[4]
-
Incubation and Maintenance: Incubate the cultures at 37°C in a 5% CO₂ humidified incubator. Perform partial media changes every 2-3 days.
Part 2: Neurotoxicity Assay Protocols
The following protocols are designed to quantify the neurotoxic effects of Triethyltin (TET) bromide exposure on cultured neurons.
Protocol 2.1: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8]
Materials:
-
Cultured neurons in a 96-well plate
-
Triethyltin (TET) bromide stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[9]
-
Microplate reader
Procedure:
-
Cell Plating: Seed neurons in a 96-well plate and allow them to adhere and grow for the desired time.[10]
-
Compound Treatment: Prepare serial dilutions of TET bromide in culture medium. Replace the existing medium with the TET-containing medium and incubate for the desired exposure period (e.g., 24, 48 hours). Include vehicle-only control wells.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[6]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[10]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate gently to ensure complete solubilization.[7] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]
Protocol 2.2: Cytotoxicity Assessment (LDH Release Assay)
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[11][12]
Materials:
-
Cultured neurons in a 96-well plate
-
Triethyltin (TET) bromide stock solution
-
LDH Cytotoxicity Assay Kit (containing substrate mix and stop solution)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Plating and Treatment: Plate and treat cells with TET bromide as described in the MTT assay protocol (Steps 1-2). Set up additional control wells: (1) no-cell control for medium background, and (2) vehicle-treated control for maximum LDH release.[11]
-
Induce Maximum Lysis: Add lysis buffer to the "maximum LDH release" control wells and incubate for 30-45 minutes to achieve complete cell lysis.[11]
-
Sample Collection: Centrifuge the plate at ~1000 RPM for 5 minutes to pellet any debris.[13] Carefully transfer 50-100 µL of supernatant from each well to a new, clear 96-well plate.[12][13]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.[11]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11][12]
Protocol 2.3: Apoptosis Assessment (Caspase-3/7 Activity Assay)
Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[14] This assay measures their activity using a fluorogenic substrate.
Materials:
-
Cultured neurons in a 96-well plate
-
Triethyltin (TET) bromide stock solution
-
Caspase-3/7 Assay Kit (containing a fluorogenic substrate like Z-DEVD-AFC or Ac-DEVD-AFC and lysis buffer)[14][15]
-
Fluorometric plate reader
Procedure:
-
Cell Plating and Treatment: Plate and treat cells with TET bromide as described in the MTT assay protocol (Steps 1-2).
-
Cell Lysis: After treatment, remove the culture medium and wash the cells. Add the kit's lysis buffer and incubate on ice for 15-20 minutes.[16]
-
Lysate Collection: Centrifuge the plate to pellet cell debris and transfer the supernatant (lysate) to a new, black-walled 96-well plate.[17]
-
Caspase Reaction: Prepare the reaction buffer containing the fluorogenic substrate (e.g., Ac-DEVD-AFC) according to the kit's instructions.[18] Add the reaction mix to each well containing the cell lysate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[18]
-
Fluorescence Measurement: Measure the fluorescence using a plate reader with excitation and emission wavelengths appropriate for the substrate (e.g., 400 nm excitation and 505 nm emission for AFC).[14]
Protocol 2.4: Oxidative Stress Assessment (Intracellular ROS Measurement)
This protocol uses a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), to measure intracellular Reactive Oxygen Species (ROS).[19][20]
Materials:
-
Cultured neurons
-
Triethyltin (TET) bromide stock solution
-
H₂DCFDA solution
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Plating and Treatment: Plate and treat cells with TET bromide as previously described.
-
Probe Loading: After the desired treatment time, remove the medium and wash the cells with a suitable buffer (e.g., warm PBS).
-
Incubation with Probe: Add the H₂DCFDA working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash: Remove the probe solution and wash the cells again to remove any excess, extracellular probe.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity. In the presence of ROS, H₂DCFDA is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[20] This can be visualized with a fluorescence microscope or quantified with a plate reader (typically ~485 nm excitation and ~535 nm emission).
Part 3: Data Presentation
Quantitative data from neurotoxicity studies should be presented clearly to allow for comparison. Triethyltin has been shown to be more potent than the related compound trimethyltin in inducing cell death in most neuronal cell types, with the exception of rat hippocampal neurons.[21]
Table 1: Cytotoxicity of Triethyltin (TET) Bromide in Cultured Neuronal Cells
| Cell Type | Exposure Time | Assay | Endpoint | Value (µM) | Reference |
| Rat Cortical Neurons | 24 h | Not Specified | LC50 | 3.5 - 16.9 | [21] |
| Human Fetal Neurons | 24 h | Not Specified | LC50 | 3.5 - 16.9 | [21] |
| Human Fetal Astrocytes | 24 h | Not Specified | LC50 | 3.5 - 16.9 | [21] |
| Spinal Cord Networks | Acute | Electrophysiology | IC50 (Activity) | 1.5 ± 0.5 | [22] |
| Auditory Cortex Networks | Acute | Electrophysiology | IC50 (Activity) | 4.3 ± 0.9 | [22] |
LC50 (Lethal Concentration 50%): The concentration of a substance that causes the death of 50% of the cells. IC50 (Inhibitory Concentration 50%): The concentration of a substance that inhibits a specific biological or biochemical function by 50%.
Part 4: Experimental Workflow and Signaling Pathways
Experimental Workflow
The assessment of triethyltin neurotoxicity follows a logical workflow from cell culture preparation to multi-parametric analysis of cellular health.
Caption: General experimental workflow for TET neurotoxicity assessment.
Mechanism of Triethyltin Neurotoxicity
Triethyltin (TET) induces neurotoxicity through multiple mechanisms, leading to programmed cell death (apoptosis) and cytotoxicity.[23] Key events include disruption of mitochondrial function, increased intracellular calcium, and induction of oxidative stress.[23][24] TET exposure leads to the activation of stress-related signaling pathways, such as the extracellular signal-regulated kinases (ERK1,2), and triggers apoptosis.[23] This process is characterized by DNA fragmentation and the activation of executioner caspases.
Caption: Proposed signaling pathway of TET-induced neurotoxicity.
References
- 1. Primary neurons in culture and neuronal cell lines for in vitro neurotoxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Primary Neurons in Culture and Neuronal Cell Lines for In Vitro Neurotoxicological Studies | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Caspase 3-Dependent Cell Death of Neurons Contributes to the Pathogenesis of West Nile Virus Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Huntingtin inhibits caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Neurotoxic effects of trimethyltin and triethyltin on human fetal neuron and astrocyte cultures: a comparative study with rat neuronal cultures and human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quantification of acute neurotoxic effects of trimethyltin using neuronal networks cultured on microelectrode arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Triethyltin-induced stress responses and apoptotic cell death in cultured oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Mechanism of action of triethyltin on identified leech neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Triethyltin Bromide as a Fungicide and Biocide in Laboratory Settings
Senior Application Scientist Note: Triethyltin bromide is an organotin compound with potent biological activity. It is also classified as extremely toxic to humans and aquatic life, being fatal if swallowed, inhaled, or in contact with skin[1]. Its use in a laboratory setting is therefore highly restricted and should only be considered for specific research purposes where less hazardous alternatives are unsuitable. These notes are intended for researchers in controlled laboratory environments who have received extensive safety training for handling highly toxic compounds. Strict adherence to all safety protocols is mandatory.
Introduction to this compound
This compound (TET-Br), with the chemical formula C₆H₁₅BrSn, is a clear, colorless liquid at room temperature[1]. Like other organotin compounds, it exhibits significant biocidal properties. However, its primary application in modern research is not as a general-purpose fungicide or biocide, but rather as a tool to study specific cellular processes due to its targeted mechanism of action. Its high toxicity necessitates that its use be confined to specialized research applications rather than for general laboratory disinfection or cell culture contamination control, where safer, effective alternatives are available.
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Weight | 285.80 g/mol | [1] |
| Appearance | Clear colorless liquid | [1] |
| Solubility | 5 to 10 mg/mL in water | [1] |
| Stability | Moisture-sensitive | [1] |
| Incompatibilities | Strong oxidizing agents | [1] |
Scientific Foundation: Mechanism of Action
The fungicidal and biocidal activity of this compound is primarily attributed to its potent disruption of cellular energy metabolism. The lipophilic nature of the triethyltin cation allows it to readily traverse cellular and organellar membranes.
Primary Target: Mitochondrial ATP Synthase
The principal target of triethyltin compounds is the F1Fo-ATPase (ATP synthase) complex located in the inner mitochondrial membrane. By binding to components of this protein complex, TET-Br inhibits oxidative phosphorylation, the primary pathway for ATP generation in aerobic organisms[2][3].
Causality of Fungicidal Action:
-
Inhibition of ATP Synthesis: The inhibition of ATP synthase halts the production of ATP, depriving the fungal cell of its primary energy currency.
-
Disruption of Mitochondrial Membrane Potential: The proper functioning of ATP synthase is coupled to the proton gradient across the inner mitochondrial membrane. Inhibition of this complex disrupts this gradient.
-
Cellular Energy Crisis: The lack of ATP leads to a catastrophic failure of all energy-dependent cellular processes, including nutrient uptake, cell wall synthesis, and cell division, ultimately resulting in cell death.
Studies on isolated mitochondria have shown that triethyltin is a potent inhibitor of mitochondrial ATPase, with IC50 values (the concentration required to inhibit 50% of enzyme activity) in the low micromolar range (1-3 µM)[2].
Secondary Mechanisms
This compound has also been reported to inhibit hexokinase in yeast[1]. Hexokinase is the first enzyme in the glycolysis pathway. Inhibition at this stage would further cripple the cell's ability to generate energy, complementing the primary effect on oxidative phosphorylation.
Caption: Mechanism of this compound Fungicidal Action.
Application Notes for Laboratory Research
Rationale for Use
The use of this compound is justified only in specific research contexts, such as:
-
Mechanism of Action Studies: Investigating the specifics of organotin interaction with fungal ATP synthase.
-
Resistance Studies: As a tool to study or select for fungal strains with resistance mechanisms related to mitochondrial function or drug efflux.
-
Comparative Toxicology: As a positive control for high-toxicity compounds in toxicological screening assays.
It is not recommended for routine contamination control.
CRITICAL SAFETY PROTOCOLS
Hazard Statement: Fatal if swallowed, fatal in contact with skin, fatal if inhaled. Very toxic to aquatic life with long-lasting effects[1].
-
Designated Work Area: All work with this compound (solid or solutions) must be conducted in a designated area within a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Double-gloving with nitrile gloves is required. Check glove manufacturer's specifications for resistance to organometallics. Dispose of outer gloves immediately after handling.
-
Eye Protection: Chemical splash goggles and a full-face shield must be worn.
-
Lab Coat: A dedicated lab coat, preferably a disposable one, should be used.
-
Respirator: A NIOSH-approved half-face or full-face respirator with an organic vapor/acid gas cartridge is required when handling the neat compound[1].
-
-
Spill Response:
-
Isolate the spill area immediately.
-
For small spills, use absorbent paper to pick up the liquid. Do not use combustible materials like paper towels on a large spill.
-
Contaminated materials must be sealed in a vapor-tight plastic bag for hazardous waste disposal.
-
Wash the contaminated surface with 60-70% ethanol, followed by soap and water[1].
-
-
Waste Disposal: All this compound waste (solutions, contaminated tips, plates, etc.) must be disposed of as hazardous chemical waste according to institutional and national regulations. Do not pour down the drain.
-
First Aid:
-
Skin Contact: Immediately flood the affected skin with water while removing contaminated clothing. Wash thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention[1].
-
Eye Contact: Immediately flush eyes with water for at least 20-30 minutes. Seek immediate medical attention[1].
-
Inhalation: Move to fresh air immediately. Seek immediate medical attention[1].
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention[1].
-
Preparation of Stock and Working Solutions
This compound is sensitive to moisture and has limited solubility in water[1]. Therefore, stock solutions should be prepared in an anhydrous organic solvent.
Protocol for 10 mM Stock Solution:
-
Pre-handling: Ensure all safety measures are in place. Work exclusively within a chemical fume hood.
-
Weighing: Tare a sterile, amber glass vial with a screw cap on an analytical balance. Carefully add the desired amount of this compound (MW: 285.80 g/mol ) to the vial. Record the exact weight.
-
Solvent Addition: Using a glass syringe, add the appropriate volume of anhydrous ethanol or DMSO to achieve a 10 mM concentration.
-
Example Calculation: For 10 mg (0.01 g) of TET-Br:
-
Moles = 0.01 g / 285.80 g/mol = 3.499 x 10⁻⁵ mol
-
Volume for 10 mM (0.01 M) = 3.499 x 10⁻⁵ mol / 0.01 mol/L = 0.0035 L = 3.5 mL
-
-
-
Dissolution: Cap the vial tightly and vortex until the compound is fully dissolved.
-
Storage: Store the stock solution at 4°C, protected from light. The vial can be sealed with parafilm to minimize moisture ingress.
Experimental Protocols
The following protocols are adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing[4][5]. They are provided as a framework and must be optimized for the specific fungal species being tested.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method to determine the lowest concentration of this compound that inhibits visible growth of a fungus.
Caption: Workflow for MIC Determination via Broth Microdilution.
Materials:
-
This compound stock solution (10 mM in DMSO or ethanol)
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolate (e.g., Aspergillus fumigatus, Candida albicans)
-
RPMI 1640 medium, buffered with MOPS to pH 7.0
-
Sterile, polypropylene tubes
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: a. Grow the fungal isolate on an appropriate agar medium (e.g., Potato Dextrose Agar). b. For molds, harvest conidia by flooding the plate with sterile saline and gently scraping the surface. For yeasts, pick a few colonies. c. Adjust the suspension in sterile saline to a concentration of 0.5-2.5 x 10³ CFU/mL using a spectrophotometer (typically a specific optical density at a given wavelength). This is the working inoculum.
-
Drug Dilution Plate Preparation: a. In a separate 96-well plate or in tubes, perform a serial 2-fold dilution of the this compound stock solution in RPMI 1640 medium. The final concentrations should typically range from 64 µg/mL down to 0.06 µg/mL. Ensure the final concentration of the solvent (DMSO/ethanol) is consistent across all wells and does not exceed 1% (v/v), as it can be inhibitory.
-
Assay Plate Inoculation: a. Add 100 µL of each this compound dilution to the corresponding wells of the final assay plate. b. Add 100 µL of the working fungal inoculum to each well. c. Controls are critical:
- Growth Control: 100 µL of RPMI + 100 µL of inoculum (no drug).
- Sterility Control: 200 µL of RPMI only (no inoculum, no drug).
-
Incubation: a. Seal the plate (e.g., with an adhesive plate sealer) and incubate at 35°C. b. Incubation time is species-dependent: 24-48 hours for most yeasts, 48-72 hours for most molds.
-
MIC Determination: a. The MIC is the lowest concentration of this compound at which there is no visible growth compared to the growth control well[5].
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
The MFC is determined after the MIC is established. It identifies the lowest drug concentration that kills ≥99.9% of the initial inoculum.
Procedure:
-
Following MIC determination, select the wells from the MIC assay plate that show no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Mix the contents of each selected well thoroughly.
-
Using a sterile pipette, transfer 10-20 µL from each of these wells and spot-plate it onto a fresh, drug-free agar plate (e.g., Potato Dextrose Agar).
-
Also plate from the growth control well to ensure the initial inoculum was viable.
-
Incubate the agar plate at 35°C for 24-48 hours, or until growth is clearly visible in the growth control spot.
-
The MFC is the lowest concentration of this compound from which no fungal colonies grow on the subculture agar plate[4].
Data Presentation and Interpretation
MIC and MFC values are typically reported in µg/mL or µM. The results help classify the agent's effect.
-
Fungistatic: If the MFC is significantly higher (e.g., ≥4 times) than the MIC, the agent is considered primarily fungistatic at the MIC.
-
Fungicidal: If the MFC is equal to or very close to the MIC, the agent is considered fungicidal.
Hypothetical Data Table: Note: The following values are for illustrative purposes only, as specific MIC/MFC data for this compound against these organisms were not found in the cited literature.
| Fungal Species | MIC (µg/mL) | MFC (µg/mL) | Interpretation |
| Aspergillus fumigatus | 2.0 | 4.0 | Fungicidal |
| Candida albicans | 1.0 | 2.0 | Fungicidal |
| Cryptococcus neoformans | 0.5 | 4.0 | Fungistatic |
References
- 1. This compound | C6H15BrSn | CID 17701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alkyltin inhibition of ATPase activities in tissue homogenates and subcellular fractions from adult and neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of triethyltin on different ATPases, 5'-nucleotidase and phosphodiesterases in grey and white matter of rabbit brain and their relation with brain edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of disinfectants against Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Methods for Organotin Separation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organotin compounds (OTCs) are a class of organometallic chemicals with a wide range of industrial and agricultural applications, including use as PVC stabilizers, catalysts, and as biocides in antifouling paints.[1] However, the extensive use of OTCs has led to significant environmental contamination and concerns over their toxicity.[2] Compounds like tributyltin (TBT) and triphenyltin (TPT) are recognized as potent endocrine disruptors, capable of causing severe harm to aquatic ecosystems even at very low concentrations.[1][3] Consequently, the development of sensitive and reliable analytical methods is essential for monitoring these compounds in various environmental and biological matrices.
High-Performance Liquid Chromatography (HPLC) has become a primary technique for the speciation and quantification of organotin compounds.[3][4] A significant advantage of HPLC over Gas Chromatography (GC) is that it can analyze polar and non-volatile organotin compounds directly, often without the need for chemical derivatization, which can be a time-consuming and error-prone step.[2][5] This document provides detailed application notes and protocols for the separation and analysis of organotin compounds using HPLC coupled with various detection systems.
General Experimental Workflow
The analysis of organotin compounds by HPLC generally follows a standardized workflow, from sample acquisition to data analysis. Each stage is critical for obtaining accurate and reproducible results.
A generalized workflow for the analysis of organotin compounds.
Application Note 1: Speciation of 11 Organotin Compounds in Workplace Air Samples by HPLC-ICP-MS
This method provides a rapid and sensitive approach for the simultaneous determination of eleven organotin compounds in workplace air samples. The use of High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) allows for excellent separation and low detection limits.[6]
Chromatographic Conditions
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column[6] |
| Mobile Phase | Ternary gradient of: A: Aqueous eluent with 0.17% α-tropolone[6] B: Acetonitrile C: Methanol |
| Gradient | Optimized by initially increasing the overall organic content and then modulating the elution by adjusting the ACN:MeOH ratio.[6] |
| Flow Rate | Not specified, typical analytical flow rates are 0.3-1.0 mL/min |
| Injection Volume | Not specified, typically 10-100 µL |
| Column Temperature | Not specified, typically ambient or slightly elevated (e.g., 30-40 °C) |
ICP-MS Detection Parameters
| Parameter | Value |
| ICP-MS System | Agilent 7800 or equivalent |
| Spray Chamber | Cooled spray chamber[6] |
| Carrier Gas | Argon with oxygen addition[6] |
| RF Power | 1600 W[7] |
| Injector | 2.0 mm I.D. Quartz[7] |
| Detection Mode | Standard[7] |
| Dwell Time | 999 ms[7] |
| Isotopes Monitored | m/z 118, 120 for Tin (Sn) |
Performance Data
| Parameter | Value | Reference |
| Analytes | 11 Organotin Compounds | [6] |
| Run Time | < 22 minutes | [6] |
| Limits of Detection (LOD) | 0.14 to 0.57 µg Sn/L | [6] |
Application Note 2: Analysis of Four Organotin Species in Water by Reversed-Phase HPLC-ICP-MS
This application note details a method for the separation and analysis of four common organotin species in tap water, following the Chinese standard HJ 1074-2019.[7] The method utilizes a reversed-phase HPLC system coupled to an ICP-MS for sensitive and reliable detection.
Chromatographic Conditions
| Parameter | Value |
| HPLC System | NexSAR™ 200 Inert HPLC Pump or equivalent[7] |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile:Water:Acetic Acid = 65:23:12 (v/v/v), containing 0.05% triethylamine[7] |
| Separation Mode | Isocratic[7] |
| Flow Rate | Not specified, typical analytical flow rates are 0.3-1.0 mL/min |
| Injection Volume | 200 µL (Full loop)[7] |
| Column Temperature | Not specified, typically ambient |
ICP-MS Detection Parameters
| Parameter | Value |
| ICP-MS System | NexION® ICP-MS or equivalent[7] |
| Nebulizer | MEINHARD® plus Glass Type C[7] |
| Spray Chamber | Glass cyclonic[7] |
| RF Power | 1600 W[7] |
| Injector | 2.0 mm I.D. Quartz[7] |
| Isotopes Monitored | m/z 118, 120 for Tin (Sn) |
Performance Data
| Parameter | Value | Reference |
| Analytes | Dibutyltin, Tributyltin, Diphenyltin, Triphenyltin | [7] |
| Run Time | < 11 minutes | [7] |
| Calibration Range | 10 – 200 µg/L | [7] |
Experimental Protocols
Protocol 1: Sample Preparation of Workplace Air Samples for Organotin Analysis
This protocol outlines the general steps for preparing workplace air samples for analysis by HPLC-ICP-MS. Meticulous optimization is required to preserve unstable OTCs.[6]
Workflow for workplace air sample preparation.
Materials:
-
Sampling pump and appropriate collection media (e.g., filters)
-
Extraction solvent (e.g., methanol with a small percentage of acetic or formic acid)
-
Vials for extraction
-
Ultrasonic bath or mechanical shaker
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Autosampler vials
Procedure:
-
Air Sampling: Collect workplace air samples on appropriate filter media according to standard industrial hygiene practices. The sampling volume will depend on the expected concentrations of organotins.
-
Extraction: a. Transfer the filter to a clean extraction vial. b. Add a known volume of extraction solvent. c. Extract the organotins from the filter using ultrasonication or mechanical shaking for a defined period (e.g., 30 minutes).
-
Centrifugation: Centrifuge the extract to pellet any solid particles.
-
Supernatant Collection: Carefully transfer the supernatant to a clean vial.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.
-
Analysis: The sample is now ready for injection into the HPLC-ICP-MS system.
Protocol 2: QuEChERS-based Extraction of Organotins from Sediment Samples
This protocol utilizes a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for the extraction of organotin compounds from sediment samples, followed by LC-MS/MS analysis.[8]
Materials:
-
Dry sediment sample
-
Deuterated tributyltin (TBT-d27) internal standard
-
Milli-Q water
-
5% formic acid in acetonitrile
-
Ammonium acetate
-
2 mL Eppendorf tubes
-
Vortex shaker
-
Ultrasonic bath
-
Centrifuge (capable of 1500 rpm)
Procedure:
-
Sample Weighing: Weigh 0.125 g of the dry sediment sample into a 2 mL Eppendorf tube.[8]
-
Internal Standard Spiking: Add 25 µL of the deuterated tributyltin (TBT-d27) internal standard solution to the sample.[8]
-
Rehydration: Add 200 µL of Milli-Q water to the tube.[8]
-
Vortexing: Vigorously shake the sample using a vortex shaker for 1 minute.[8]
-
Extraction Solvent Addition: Add 250 µL of 5% formic acid in acetonitrile to the sample.[8]
-
Salting Out: Place the sample in an ice bath and add 100 mg of ammonium acetate.[8]
-
Extraction: a. Extract the sample by ultrasonication for 5 minutes.[8] b. Shake the sample for 15 minutes at 1500 rpm.[8]
-
Centrifugation and Analysis: Centrifuge the sample and collect the supernatant for LC-MS/MS analysis.
Method Validation Considerations
For any analytical method, proper validation is crucial to ensure the reliability of the results. Key validation parameters as per ICH guidelines include:[9][10]
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[9][10]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[10]
Summary and Conclusions
HPLC-based methods offer significant advantages for the speciation analysis of organotin compounds, primarily by eliminating the need for derivatization.[2] The coupling of HPLC with sensitive detectors like ICP-MS and MS/MS provides the low detection limits required for environmental monitoring and toxicological studies.[11] The protocols and application notes provided here serve as a starting point for researchers to develop and validate their own methods for the analysis of these important environmental contaminants. Careful sample preparation remains a critical step in the overall analytical procedure to ensure accurate and reproducible results.[12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. tandfonline.com [tandfonline.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News [speciation.net]
- 7. apps.nelac-institute.org [apps.nelac-institute.org]
- 8. mdpi.com [mdpi.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
Preparing Stock Solutions of Triethyltin Bromide for Cell Culture Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Triethyltin bromide (TET) is an organotin compound known for its neurotoxic effects and its utility as a tool in toxicological and cell biology research. Accurate and reproducible in vitro studies investigating the cellular and molecular mechanisms of TET toxicity necessitate the precise preparation of stock solutions. This document provides detailed protocols for the safe handling and preparation of this compound stock solutions for use in cell culture experiments, along with a summary of its relevant physicochemical properties and biological effects.
Physicochemical and Toxicological Properties
A thorough understanding of the properties of this compound is crucial for its safe handling and the design of experiments.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₅BrSn | [1] |
| Molecular Weight | 285.80 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Solubility in Water | 5 to 10 mg/mL at 22°C (Slightly soluble) | [1] |
| Solubility in Organic Solvents | Soluble in ether, benzene, ethanol, and DMSO | [1] |
| Stability | Sensitive to moisture. Incompatible with strong oxidizers. | [1] |
| Primary Hazards | Highly toxic by ingestion, inhalation, and skin absorption. Corrosive. | [1] |
Safety Precautions
This compound is a hazardous compound and must be handled with extreme caution in a controlled laboratory environment.
-
Engineering Controls: All work with solid or concentrated solutions of this compound must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Use safety goggles or a face shield.
-
Lab Coat: A buttoned lab coat is mandatory.
-
-
Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, tubes, gloves) as hazardous waste according to institutional guidelines.
-
Spill Response: In case of a spill, evacuate the area and follow institutional procedures for hazardous chemical spills. Small spills can be absorbed with inert material and disposed of as hazardous waste. The area should then be decontaminated with 60-70% ethanol followed by soap and water.[1]
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of hydrophobic compounds for cell culture. It is crucial to use a high-purity, sterile-filtered grade of DMSO suitable for cell culture applications.
Materials:
-
This compound (CAS No. 2767-54-6)
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber, screw-cap vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
Procedure:
-
Pre-weighing Preparation: In a chemical fume hood, place a sterile, amber, screw-cap vial on the analytical balance and tare.
-
Weighing this compound: Carefully weigh out 2.86 mg of this compound directly into the tared vial.
-
Dissolution: Add 1.0 mL of anhydrous, cell culture grade DMSO to the vial containing the this compound.
-
Mixing: Securely cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Store the 10 mM stock solution at -20°C in the dark. Properly label the vial with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
Preparation of Working Solutions
Working solutions are prepared by diluting the stock solution in complete cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%, and ideally at or below 0.1%.[2]
Procedure:
-
Thaw Stock Solution: Thaw the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions (Example for a final concentration of 10 µM): a. Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of complete cell culture medium to obtain a 100 µM solution. Mix well by gentle pipetting. b. Add the desired volume of the 100 µM intermediate solution to the cell culture plates to achieve the final target concentration. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 100 µL of the 100 µM intermediate solution.
-
Solvent Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the this compound.
Table of Dilutions for a 10 mM Stock Solution:
| Desired Final Concentration (µM) | Volume of 10 mM Stock (µL) per 1 mL of Media (for intermediate dilution) | Final Volume of Intermediate Dilution (µL) | Volume of Intermediate Dilution to add to 1 mL of Media (µL) | Final DMSO Concentration (%) |
| 1 | 1 | 1000 | 10 | 0.01% |
| 10 | 1 | 100 | 10 | 0.1% |
| 50 | 5 | 100 | 10 | 0.5% |
| 100 | 10 | 100 | 10 | 1.0% (Caution: may be toxic to some cell lines) |
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Postulated Signaling Pathway of Triethyltin-Induced Apoptosis
Triethyltin and other organotin compounds have been shown to induce apoptosis through multiple pathways, often involving oxidative stress, mitochondrial dysfunction, and the activation of specific signaling cascades.[3][4]
Caption: A simplified diagram of triethyltin-induced apoptotic signaling pathways.
Conclusion
The protocols outlined in this document provide a framework for the safe and effective preparation of this compound stock solutions for cell culture experiments. Adherence to strict safety precautions is paramount when working with this hazardous compound. The provided information on its properties and biological effects will aid researchers in designing and interpreting their in vitro studies.
References
Application Notes: Use of Triethyltin Bromide to Study Mitochondrial Dysfunction In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction: Triethyltin (TET) is an organotin compound widely recognized for its neurotoxic effects, which are primarily mediated through the induction of mitochondrial dysfunction. Triethyltin bromide (TET-Br), as a salt, serves as a valuable tool compound for in vitro studies to model and investigate the mechanisms of mitochondrial impairment. Its actions are multifaceted, making it suitable for studying a range of mitochondrial processes, including ATP synthesis, maintenance of membrane potential, redox homeostasis, and the initiation of apoptosis. These application notes provide a comprehensive overview of the mechanisms of TET, a summary of its effects, and detailed protocols for its use in cell-based assays.
Mechanism of Action
Triethyltin exerts its toxic effects by targeting several key components of mitochondrial function. The primary mechanisms include:
-
Inhibition of ATP Synthase: TET acts as a potent inhibitor of F1F0-ATP synthase, the enzyme responsible for the final step of oxidative phosphorylation.[1] It is thought to bind to the F0 subunit, blocking the proton channel and thereby inhibiting ATP synthesis.[2] This action is often described as "oligomycin-like".[3]
-
Disruption of Ion Gradients: In the presence of halide ions like chloride (Cl⁻), TET can facilitate a Cl⁻/OH⁻ exchange across the inner mitochondrial membrane.[3] This process disrupts the pH gradient, which is a critical component of the proton-motive force required for ATP synthesis.[3]
-
Collapse of Mitochondrial Membrane Potential (ΔΨm): The inhibition of ATP synthase and the disruption of ion gradients lead to a significant decrease or collapse of the mitochondrial membrane potential (ΔΨm).[4] This depolarization is a key indicator of mitochondrial dysfunction and an early event in the apoptotic cascade.
-
Induction of Oxidative Stress: The disruption of the electron transport chain and mitochondrial function leads to the increased production of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide.[4] This surge in ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to proteins, lipids, and DNA.
-
Initiation of Apoptosis: The collapse of ΔΨm and the increase in ROS can trigger the opening of the mitochondrial permeability transition pore (mPTP). This leads to the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.[5] Cytochrome c then activates a caspase cascade (e.g., caspase-3 and -7), executing the final stages of programmed cell death.[4][6]
Figure 1: Mechanism of Triethyltin-induced mitochondrial dysfunction and apoptosis.
Data Presentation: Effects of Organotins on Mitochondrial Parameters
The following table summarizes quantitative data on the effects of triethyltin and related organotin compounds on various mitochondrial and cellular parameters from in vitro studies. Concentrations required to induce effects can vary significantly based on the cell type, exposure duration, and specific endpoint measured.
| Compound | Model System | Concentration(s) | Observed Effect | Reference |
| Triethyltin (TET) | Cultured Rat Oligodendrocytes | Not specified | Disturbance of mitochondrial membrane potential; mitochondrial fragmentation; induction of apoptosis. | [4] |
| Triethyltin (TET) | Isolated Rat Brain & Liver Mitochondria | Not specified | Inhibition of oxygen consumption. | [7] |
| Triethyltin (TET) | Isolated Rat Liver Mitochondria | Not specified | Inhibition of ATP synthesis linked to substrate oxidation. | [8] |
| Tributyltin (TBTO) | Rat Thymocytes | 0.1 - 2 µM | Induction of apoptosis (DNA cleavage). | [5] |
| Tributyltin (TBTO) | Rat Thymocytes | 0.1 - 2 µM | Depression of intracellular ATP levels to ≤20% of control. | [5] |
| Trimethyltin (TMT) | Human HepG2 Cells | 16 µM (24h) | No significant increase in apoptotic cells noted. | [9] |
| Trimethyltin (TMT) | Rat Cerebellar Granule Cells | 0.01 µM | Induction of apoptosis and necrosis. | [9] |
Note: Specific quantitative data for this compound is limited in publicly available literature. The data for related organotins like tributyltin (TBT) and trimethyltin (TMT) are included for context, as they share similar primary mechanisms of mitochondrial toxicity.
Experimental Protocols
Here we provide detailed protocols for key in vitro assays to assess mitochondrial dysfunction induced by this compound.
Figure 2: General experimental workflow for assessing TET-induced mitochondrial toxicity.
Protocol 1: Cell Culture and Treatment with this compound
This protocol provides a general guideline for treating adherent cells with TET-Br. It should be optimized for the specific cell line and experimental goals.
Materials:
-
Cell line of interest (e.g., SH-SY5Y, HepG2, primary neurons)
-
Complete cell culture medium
-
This compound (TET-Br) stock solution (e.g., 10 mM in DMSO or ethanol)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well plates (6, 24, or 96-well, depending on the assay)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).
-
Prepare TET-Br Dilutions: On the day of the experiment, prepare serial dilutions of the TET-Br stock solution in a complete culture medium to achieve the desired final concentrations. A typical starting concentration range for screening is 0.1 µM to 50 µM. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest TET-Br dose).
-
Treatment: Remove the old medium from the cells. Gently wash the cells once with PBS. Add the medium containing the various concentrations of TET-Br or vehicle control to the appropriate wells.
-
Incubation: Return the plate to the incubator for the desired treatment period (e.g., 4, 12, 24 hours). The incubation time should be optimized based on the specific endpoint being measured.
-
Proceed to Assay: After incubation, proceed with the desired endpoint assay (e.g., ΔΨm, ATP, ROS, or apoptosis).
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRE
This protocol uses Tetramethylrhodamine, Ethyl Ester (TMRE), a cell-permeant fluorescent dye that accumulates in active mitochondria with intact membrane potentials.[10] A decrease in fluorescence indicates depolarization.
Materials:
-
TET-Br treated cells in a black, clear-bottom 96-well plate
-
TMRE stock solution (e.g., 1 mM in DMSO)
-
FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) stock solution (e.g., 10 mM in DMSO) for positive control.
-
Pre-warmed, serum-free cell culture medium or HBSS
Procedure:
-
Prepare Positive Control: To a set of control wells, add FCCP to a final concentration of 10-20 µM. Incubate for 10-15 minutes. This will rapidly depolarize the mitochondria and serve as a control for minimum fluorescence.
-
Prepare TMRE Staining Solution: Dilute the TMRE stock solution in pre-warmed medium to a final working concentration. The optimal concentration should be determined empirically but typically ranges from 50-200 nM.[10][11]
-
Staining: Add the TMRE staining solution to all wells (including treated, vehicle control, and FCCP control).
-
Incubation: Incubate the plate for 20-30 minutes at 37°C, protected from light.[12]
-
Wash (Optional but Recommended): Gently aspirate the staining solution and wash the cells once with pre-warmed PBS or assay buffer to reduce background fluorescence. Add fresh buffer to the wells before reading.
-
Data Acquisition: Immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at ~549 nm and emission at ~575 nm.
-
Analysis: Normalize the fluorescence values of treated wells to the vehicle control wells. The FCCP-treated wells represent the baseline for a fully depolarized state.
Protocol 3: Detection of Reactive Oxygen Species (ROS) using DCFH-DA
This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable probe that becomes fluorescent upon oxidation by ROS.[13]
Materials:
-
TET-Br treated cells in a black, clear-bottom 96-well plate
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Tert-butyl hydroperoxide (TBHP) for positive control[14]
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
Procedure:
-
Prepare Positive Control: Treat a set of control wells with a known ROS inducer like TBHP (e.g., 100-200 µM) for 30-60 minutes.
-
Wash Cells: After TET-Br treatment, gently remove the medium and wash the cells twice with warm HBSS.[15]
-
Prepare Staining Solution: Prepare a fresh 5-10 µM working solution of DCFH-DA in HBSS.
-
Staining: Add the DCFH-DA staining solution to each well.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.[15]
-
Wash: Remove the staining solution and gently wash the cells once with HBSS to remove excess probe. Add fresh HBSS to the wells.
-
Data Acquisition: Immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[14]
-
Analysis: Express the data as a fold change in fluorescence intensity relative to the vehicle-treated control cells.
Protocol 4: Apoptosis Detection (Caspase-3/7 Activity)
This protocol describes a luminescent or fluorescent assay to measure the activity of executioner caspases 3 and 7, which are activated during apoptosis.[6]
Materials:
-
TET-Br treated cells in a white-walled 96-well plate (for luminescence)
-
Commercially available Caspase-Glo® 3/7 Assay (Promega) or similar kit
-
Plate-shaking incubator or orbital shaker
Procedure:
-
Equilibrate Plate and Reagent: After the desired TET-Br treatment period, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for ~15 minutes.
-
Prepare Caspase Reagent: Prepare the caspase substrate reagent according to the manufacturer's instructions.
-
Add Reagent: Add a volume of the caspase reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL medium).
-
Incubation: Mix the contents of the wells by placing the plate on an orbital shaker at 300-500 rpm for 1 minute. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Normalize the luminescence signal of treated wells to the vehicle control. An increase in signal indicates an increase in caspase-3/7 activity and apoptosis.
Logical Relationships in TET-Induced Toxicity
The events triggered by triethyltin are interconnected in a cause-and-effect cascade. Inhibition of the primary molecular target, ATP synthase, initiates a series of downstream events that culminate in cell death. Understanding these relationships is key to interpreting experimental results.
Figure 3: Logical flow of events in triethyltin-induced mitochondrial toxicity.
References
- 1. The effect of triethyltin on oxidative phosphorylation and mitochondrial adenosine triphosphatase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The action of trialkyltin compounds on mitochondrial respiration. The effect of pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triethyltin-induced stress responses and apoptotic cell death in cultured oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis as a mechanism of tributyltin cytotoxicity to thymocytes: relationship of apoptotic markers to biochemical and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integrating data from in vitro New Approach Methodologies for Developmental Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the inhibitory actions of triethyltin on rat brain and liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative phosphorylation. The relation between the specific binding of trimethlytin and triethyltin to mitochondria and their effects on various mitochondrial functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. researchgate.net [researchgate.net]
Application Notes: Triethyltin Bromide for Inducing Adipogenesis through RXR and PPARγ Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adipogenesis, the process of preadipocyte differentiation into mature adipocytes, is a fundamental biological process critical for energy homeostasis. This process is tightly regulated by a cascade of transcription factors, with the Peroxisome Proliferator-Activated Receptor γ (PPARγ) being a master regulator.[[“]][2] PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby initiating their transcription and driving the adipogenic program.[2][3][4]
Organotin compounds, such as Triethyltin (TET) bromide and the more extensively studied Tributyltin (TBT), are potent environmental endocrine disruptors known to promote adipogenesis.[[“]][5][6] These compounds function as agonists for the RXR-PPARγ heterodimer.[[“]][4][5][6] Notably, TBT has been shown to activate the heterodimer primarily through its interaction with RXR.[5] This activation leads to the differentiation of various cell types, including 3T3-L1 preadipocytes and mesenchymal stem cells, into adipocytes.[[“]][7][8]
Application
Triethyltin (TET) bromide serves as a valuable chemical tool for in vitro studies of adipogenesis. Its ability to activate the RXR-PPARγ signaling pathway allows researchers to:
-
Induce adipocyte differentiation in cell culture models like 3T3-L1 preadipocytes.
-
Study the molecular mechanisms underlying adipogenesis, including the expression of key adipogenic marker genes.
-
Screen for potential therapeutic agents that may modulate adipogenesis by investigating their ability to antagonize TET-induced differentiation.
-
Investigate the role of RXR activation in the context of the "permissive" RXR-PPARγ heterodimer, where an RXR agonist can activate the complex even without a PPARγ ligand.[5][7][9]
Data Presentation
Table 1: Adipogenic Marker Genes for qPCR Analysis
| Gene Symbol | Gene Name | Function in Adipogenesis |
| Pparg | Peroxisome proliferator-activated receptor gamma | Master regulator of adipogenesis |
| Cebpa | CCAAT/enhancer-binding protein alpha | Key transcription factor, works synergistically with PPARγ |
| Adipoq | Adiponectin, C1Q and collagen domain containing | Adipokine, marker of mature adipocytes |
| Fabp4 | Fatty acid binding protein 4 (aP2) | Involved in fatty acid uptake and transport, late-stage marker |
Table 2: Recommended Concentrations and Incubation Times
| Reagent | Cell Line | Typical Concentration Range | Incubation Time |
| Triethyltin Bromide | 3T3-L1 | 10-100 nM | 8-10 days for full differentiation, with media changes every 2 days.[10] |
| Rosiglitazone (Control) | 3T3-L1 | 100 nM - 1 µM | 8-10 days for full differentiation, with media changes every 2 days.[6][10] |
| Oil Red O Staining | 3T3-L1 | 0.2% - 0.5% w/v | 15-60 minutes.[11][12][13] |
Experimental Protocols
3T3-L1 Preadipocyte Culture and Differentiation
This protocol is adapted from standard 3T3-L1 differentiation procedures.[14][15]
Materials:
-
3T3-L1 preadipocytes
-
Growth Medium (GM): DMEM with 10% Bovine Calf Serum
-
Differentiation Medium (DM): DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM IBMX, 1 µM Dexamethasone, and 1 µg/mL Insulin (MDI cocktail).[14]
-
Maintenance Medium (MM): DMEM with 10% FBS and 1 µg/mL Insulin.[10]
-
Triethyltin (TET) bromide stock solution (in DMSO)
-
Rosiglitazone stock solution (positive control, in DMSO)
Protocol:
-
Plating: Seed 3T3-L1 preadipocytes in a multi-well plate and culture in Growth Medium at 37°C and 10% CO2. Allow cells to reach 100% confluency.
-
Post-Confluency: Two days after reaching confluency (Day 0), replace the Growth Medium with Differentiation Medium containing either the desired concentration of TET bromide (e.g., 50 nM) or Rosiglitazone (e.g., 100 nM) as a positive control. Include a vehicle control (DMSO, typically ≤ 0.1%).
-
Induction: After 48 hours (Day 2), replace the Differentiation Medium with Maintenance Medium containing the respective treatments (TET bromide, Rosiglitazone, or vehicle).
-
Maturation: Replace the medium with fresh Maintenance Medium containing the treatments every 2 days. Full differentiation is typically observed by Day 8-10.[10][14]
Oil Red O Staining for Lipid Accumulation
This protocol allows for the visualization and quantification of intracellular lipid droplets in mature adipocytes.[11][12][13][16]
Materials:
-
Phosphate Buffered Saline (PBS)
-
10% Formalin
-
Oil Red O Stock Solution (0.5% w/v in isopropanol)
-
Oil Red O Working Solution (prepare fresh: 6 parts stock to 4 parts dH2O, let stand for 10 min, and filter).[12][13][16]
-
100% Isopropanol
Protocol:
-
Washing: Gently wash the differentiated cells with PBS.
-
Fixation: Fix the cells with 10% Formalin for at least 1 hour at room temperature.
-
Washing: Wash the fixed cells with dH2O and allow them to air dry completely.
-
Staining: Add the Oil Red O Working Solution to each well and incubate for 15-30 minutes at room temperature.
-
Washing: Aspirate the staining solution and wash the cells repeatedly with dH2O until the excess stain is removed.
-
Imaging: Visualize the stained lipid droplets (red) under a microscope.
-
Quantification (Optional): To quantify the lipid accumulation, add 100% isopropanol to each well and incubate for 10 minutes to elute the dye.[11][16] Transfer the eluate to a 96-well plate and measure the absorbance at 510 nm.[11]
Quantitative Real-Time PCR (qPCR) for Adipogenic Markers
This protocol measures the expression levels of key adipogenic genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qPCR primers for target genes (e.g., Pparg, Cebpa, Adipoq, Fabp4) and a housekeeping gene (e.g., Actb, Tbp).[17][18]
Protocol:
-
RNA Extraction: On desired days of differentiation (e.g., Day 0, 4, 8), lyse the cells and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with SYBR Green Master Mix, cDNA, and forward and reverse primers for each target and housekeeping gene.
-
Data Analysis: Run the reaction on a real-time PCR system. Analyze the data using the 2-ΔΔCT method to determine the relative fold change in gene expression compared to the vehicle control.[18]
Luciferase Reporter Assay for RXR/PPARγ Activation
This assay directly measures the ability of TET bromide to activate the RXR-PPARγ heterodimer.[2][3][19][20]
Materials:
-
A suitable cell line for transfection (e.g., HEK293T, HeLa, or COS7).[7]
-
Expression plasmids for human or mouse PPARγ and RXRα.
-
A reporter plasmid containing a luciferase gene driven by a PPRE promoter.[3]
-
A control plasmid expressing Renilla luciferase (for normalization).
-
Transfection reagent.
-
Luciferase assay kit (e.g., Dual-Luciferase Reporter Assay System).
Protocol:
-
Transfection: Co-transfect the cells with the PPARγ expression plasmid, RXRα expression plasmid, PPRE-luciferase reporter plasmid, and the Renilla control plasmid.
-
Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of TET bromide, a positive control (e.g., Rosiglitazone), or a vehicle control.
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the luciferase assay kit.[3]
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities in the cell lysate using a luminometer according to the manufacturer's instructions.[3][19]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The fold induction is calculated as the ratio of the normalized luciferase activity in the treated cells to that in the vehicle-treated cells.
Mandatory Visualizations
Caption: Signaling pathway of Triethyltin (TET) induced adipogenesis.
References
- 1. consensus.app [consensus.app]
- 2. Structural basis for PPARγ transactivation by endocrine-disrupting organotin compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Organotins Are Potent Activators of PPARγ and Adipocyte Differentiation in Bone Marrow Multipotent Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organotin mixtures reveal interactions that modulate adipogenic differentiation in 3T3-L1 preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The environmental obesogen tributyltin chloride acts via peroxisome proliferator activated receptor gamma to induce adipogenesis in murine 3T3-L1 preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organotins are potent activators of PPARγ and adipocyte differentiation in bone marrow multipotent mesenchymal stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Retinoids Regulate Adipogenesis Involving the TGFβ/SMAD and Wnt/β-Catenin Pathways in Human Bone Marrow Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]
- 14. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. research.mcdb.ucla.edu [research.mcdb.ucla.edu]
- 17. A comparative assessment of reference genes in mouse brown adipocyte differentiation and thermogenesis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. indigobiosciences.com [indigobiosciences.com]
Troubleshooting & Optimization
How to prevent triethyltin bromide degradation in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for handling triethyltin bromide in aqueous solutions, focusing on preventing degradation and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
This compound ((C₂H₅)₃SnBr) is an organotin compound used in various research applications, including studies on neurotoxicity and as a potential endocrine-disrupting compound. It is known to be highly sensitive to moisture.[1][2] In aqueous solutions, it can degrade, which leads to a decrease in the concentration of the active compound, potentially affecting experimental results and their reproducibility.
Q2: What is the primary degradation pathway of this compound in water?
The primary degradation pathway for this compound in aqueous solutions is hydrolysis. The tin-bromine bond is susceptible to nucleophilic attack by water, leading to the formation of triethyltin hydroxide ((C₂H₅)₃SnOH) and hydrobromic acid (HBr). This reaction is analogous to the hydrolysis of other alkyl halides.[3][4]
Q3: What are the main factors that influence the degradation rate?
Several factors can influence the rate of hydrolysis and overall degradation of this compound in aqueous solutions:
-
pH: The stability of organotin compounds can be pH-dependent.[5]
-
Temperature: Higher temperatures generally accelerate the rate of chemical reactions, including hydrolysis.[6]
-
Presence of Nucleophiles: Other nucleophiles in the solution besides water can potentially react with and degrade the compound.
-
Exposure to Light: While not extensively documented for this compound specifically, some organometallic compounds are sensitive to photodegradation.
Q4: How can I prepare an aqueous solution of this compound to minimize immediate degradation?
Due to its moisture sensitivity, it is crucial to handle this compound under inert conditions as much as possible. For experimental purposes, it is recommended to prepare a concentrated stock solution in a dry, water-miscible organic solvent and then dilute it into the aqueous experimental medium immediately before use.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity in experiments. | Degradation of this compound in the aqueous experimental medium. | 1. Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in your aqueous buffer or medium immediately before each experiment. Do not store dilute aqueous solutions. 2. Use a Co-solvent Stock: Prepare a high-concentration stock solution in an anhydrous, water-miscible solvent like DMSO or ethanol. The final concentration of the organic solvent in your experiment should be kept low (typically <0.5%) and consistent across all experimental and control groups.[7] 3. Control Temperature: Perform experiments at the lowest feasible temperature to slow down potential degradation. 4. Verify Concentration: If feasible, use an analytical method like GC-MS to confirm the concentration of this compound in your stock solution and freshly prepared aqueous solutions. |
| Precipitate forms when adding this compound stock solution to aqueous media. | Limited solubility of this compound or its hydrolysis product (triethyltin hydroxide) in the aqueous medium. | 1. Lower the Concentration: The final concentration of this compound may be exceeding its solubility limit in the aqueous medium. Try using a lower final concentration. 2. Increase Co-solvent Percentage (with caution): A slight increase in the co-solvent percentage might improve solubility. However, this must be carefully controlled as the co-solvent itself can affect the biological system. Ensure the co-solvent concentration is consistent across all conditions, including controls. 3. pH Adjustment: The solubility of the hydrolysis product, triethyltin hydroxide, may be pH-dependent. Ensure the pH of your experimental medium is controlled and documented. |
| Difficulty in reproducing results between different batches of this compound. | Variation in the purity or initial hydration state of the compound. | 1. Source from a Reputable Supplier: Ensure you are using a high-purity grade of this compound. 2. Proper Storage: Store this compound under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to protect it from moisture.[8] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in anhydrous DMSO.
Materials:
-
This compound (high purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Dry glassware (vials, pipettes)
-
Analytical balance
Procedure:
-
Handle this compound in a fume hood due to its toxicity.
-
Dry all glassware in an oven at 120 °C for at least 2 hours and cool under a stream of inert gas or in a desiccator.
-
Weigh the required amount of this compound quickly to minimize exposure to atmospheric moisture.
-
Under a gentle stream of inert gas, transfer the weighed compound to a dry vial.
-
Add the calculated volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Cap the vial tightly and vortex until the compound is fully dissolved.
-
Store the stock solution at -20°C in a desiccated container. Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles and moisture introduction.
Protocol 2: Quantification of Triethyltin in an Aqueous Matrix by GC-MS (Adapted from general organotin analysis methods)
This protocol provides a general workflow for the quantification of triethyltin. Specific parameters will need to be optimized for your instrument and matrix.
1. Sample Preparation (Extraction and Derivatization):
-
To an aqueous sample containing triethyltin, add an internal standard (e.g., a deuterated analog or another organotin compound not present in the sample).
-
Acidify the sample to approximately pH 4.5 with a suitable buffer (e.g., acetate buffer).[9]
-
Add a derivatizing agent, such as sodium tetraethylborate, to convert the polar triethyltin species into a more volatile tetra-alkylated form.[9]
-
Extract the derivatized organotins into an organic solvent like hexane or dichloromethane.[9]
-
Concentrate the organic extract under a gentle stream of nitrogen.
2. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS or equivalent).
-
Injector: Splitless injection at a temperature of approximately 250 °C.
-
Oven Program: A temperature gradient program suitable for separating the derivatized organotin compounds. For example, start at 60°C, ramp to 240°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the derivatized triethyltin and the internal standard.
-
-
Quantification: Create a calibration curve using standards prepared in the same matrix and subjected to the same extraction and derivatization procedure.
Visualizations
Hydrolysis of this compound
The degradation of this compound in water is a hydrolysis reaction, which can be conceptually understood as a nucleophilic substitution process.
Figure 1. Hydrolysis of this compound in aqueous solution.
Experimental Workflow for Preparing and Using this compound Solutions
This workflow outlines the recommended steps to ensure the stability and accurate concentration of this compound in your experiments.
Figure 2. Recommended workflow for handling this compound.
Postulated Signaling Pathway for Triethyltin-Induced Cytotoxicity
Triethyltin has been shown to induce apoptosis, potentially through mitochondrial-dependent pathways involving oxidative stress and caspase activation.[1][10][11][12]
Figure 3. Postulated pathway for triethyltin-induced apoptosis.
References
- 1. The neurotoxicant trimethyltin induces apoptosis via caspase activation, p38 protein kinase, and oxidative stress in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phytotechlab.com [phytotechlab.com]
- 3. gelest.com [gelest.com]
- 4. studentsrepo.um.edu.my [studentsrepo.um.edu.my]
- 5. The action of trialkyltin compounds on mitochondrial respiration. The effect of pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organometallic Reactions | OpenOChem Learn [learn.openochem.org]
- 7. benchchem.com [benchchem.com]
- 8. molan.wdfiles.com [molan.wdfiles.com]
- 9. www2.gov.bc.ca [www2.gov.bc.ca]
- 10. Triethyltin-induced stress responses and apoptotic cell death in cultured oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trimethyltin initially activates the caspase 8/caspase 3 pathway for damaging the primary cultured cortical neurons derived from embryonic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Triphenyltin as inductor of mitochondrial membrane permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Triethyltin Bromide (TBT) Neurotoxicity Models
CRITICAL SAFETY AND ETHICS DISCLAIMER
Triethyltin (TET) and its compounds, including triethyltin bromide (TBT), are potent neurotoxins. All handling, preparation, and administration of these substances must be conducted by trained professionals in a certified laboratory facility equipped with appropriate personal protective equipment (PPE), including but not limited to chemical-resistant gloves, lab coats, and eye/face protection. All experimental procedures must be preceded by a thorough risk assessment and must be approved by an institutional animal care and use committee (IACUC) or equivalent ethics board. Adherence to all local, national, and international regulations regarding the handling and disposal of hazardous chemicals is mandatory. This guide is intended for informational purposes within a controlled research context only and does not endorse or encourage the misuse of this substance.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular mechanisms of triethyltin (TET) neurotoxicity?
A1: Triethyltin induces neurotoxicity through a multi-faceted mechanism primarily targeting glial cells and neurons. The core effects include mitochondrial dysfunction, disruption of ion homeostasis, and induction of apoptosis. Key events are:
-
Mitochondrial Damage: TET disrupts the mitochondrial membrane potential, leading to mitochondrial fragmentation and impaired energy metabolism.[1]
-
Myelin Sheath Damage: It is cytotoxic to oligodendrocytes, the myelin-producing cells of the central nervous system, causing myelin edema and loss.[1] This damage is a hallmark of TET toxicity.
-
Oxidative Stress: The compound induces significant oxidative stress, evidenced by the upregulation of stress-response proteins like heme oxygenase-1 (HO-1).[1]
-
Disruption of Calcium Homeostasis: TET can increase intracellular free calcium (Ca2+) concentrations, potentially by releasing it from intracellular stores and impairing Ca2+-pump activity through interaction with calmodulin.[2][3][4]
-
Apoptosis Induction: It ultimately leads to programmed cell death (apoptosis) in cells like oligodendrocytes, characterized by DNA fragmentation and nuclear condensation.[1]
-
Kinase Activation: TET activates signaling pathways involved in cell stress and death, including extracellular signal-regulated kinases (ERK1/2) and cyclic AMP-dependent protein kinases.[1][5]
Q2: How do I select an appropriate starting dose of this compound for my experiments?
A2: The optimal dose depends critically on the experimental model (in vivo vs. in vitro), the specific cell type or animal strain, the route of administration, and the desired endpoint. It is essential to perform a dose-response study to determine the optimal concentration for your specific conditions. The tables below summarize dosages reported in the literature to guide your initial range-finding experiments.
Table 1: Reported In Vivo Dosages of Triethyltin (TET)
| Animal Model | Route of Administration | Dosage Range | Observed Effects | Reference |
|---|---|---|---|---|
| Rat Pups (Postnatal) | Intraperitoneal (IP) | 1.5 - 6.0 mg/kg (single dose) | Behavioral toxicity, hyperactivity, decreased brain weight. Maximal susceptibility at postnatal day 5. | [6] |
| Adult Rat (Sprague-Dawley) | Oral | 0.5 - 1.5 mg/kg/day (for 6 days) | Impaired Ca2+-pump activity, inhibition of Ca2+-ATPase. |[4] |
Table 2: Reported In Vitro Concentrations of Triethyltin (TET)
| Cell Model | Exposure Time | Concentration Range (LC50 / IC50) | Observed Effects | Reference |
|---|---|---|---|---|
| Rat Cortical Astrocytes | 40 hours | ~30 µM (IC50) | Concentration-dependent cytotoxicity. | [7][8] |
| Human/Rat Neurons | 24 hours - 5 days | 3.5 - 16.9 µM (LC50) | Cell death, increased intracellular Ca2+. | [3] |
| Cultured Rat Oligodendrocytes | Not Specified | Not Specified (Cytotoxic) | Programmed cell death, mitochondrial damage. | [1] |
| Leech Neurons | Not Specified | 10 µM | Reversible neuronal membrane depolarization. |[2] |
Q3: My results show high variability or are inconsistent. What are the common troubleshooting steps?
A3: Inconsistency in neurotoxicity experiments is a common challenge. The key is to systematically identify and control sources of variation. Common issues include inconsistent compound preparation, variability in the biological system, and procedural differences.
Table 3: Common Issues and Solutions in TBT Experiments
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| High variability between replicates | 1. Inaccurate pipetting of TBT solution.2. Inconsistent cell seeding density or animal age/weight.3. TBT solution degradation or precipitation. | 1. Calibrate pipettes; use low-retention tips.2. Standardize all biological parameters strictly.3. Prepare fresh TBT dilutions for each experiment from a stable stock. |
| No observable neurotoxic effect | 1. TBT dose is too low.2. Exposure time is too short.3. Compound degradation.4. Insensitive assay or endpoint. | 1. Increase TBT concentration based on dose-response data.2. Increase the duration of exposure.3. Verify stock solution integrity; use a fresh batch.4. Use a more sensitive marker of toxicity (e.g., mitochondrial potential, caspase activation). |
| Excessive mortality or cell death | 1. TBT dose is too high.2. Solvent toxicity (e.g., DMSO).3. Contamination of cultures or solutions. | 1. Decrease TBT concentration.2. Ensure final solvent concentration is non-toxic (typically <0.1%); run a solvent-only control.3. Use sterile technique; check reagents for contamination. |
Experimental Protocols
Protocol 1: In Vitro TBT Application to Neuronal Cell Cultures
This protocol provides a general methodology. Specific parameters must be optimized for your cell type.
-
Cell Seeding: Plate cells (e.g., primary neurons or a neuroblastoma cell line) at a predetermined, consistent density in an appropriate multi-well plate. Allow cells to adhere and stabilize for 24-48 hours.
-
TBT Stock Preparation: Prepare a high-concentration stock solution of TBT (e.g., 10-100 mM) in a suitable solvent like DMSO. Store in small aliquots at -20°C or below to minimize freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, prepare fresh serial dilutions of the TBT stock in complete cell culture medium to achieve the final desired concentrations. Ensure the final solvent concentration across all wells (including vehicle control) is identical and non-toxic (e.g., ≤0.1% DMSO).
-
Dosing: Carefully remove the old medium from the cell plates and replace it with the medium containing the various TBT concentrations or the vehicle control.
-
Incubation: Incubate the cells for the desired exposure period (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO2).
-
Endpoint Analysis: Following incubation, perform assays to measure neurotoxicity. Examples include:
-
Viability Assays: MTT, MTS, or LDH release assays.
-
Apoptosis Assays: Caspase-3/7 activity, TUNEL staining, or Annexin V flow cytometry.
-
Mitochondrial Health: JC-1 or TMRM staining to measure mitochondrial membrane potential.
-
Morphological Analysis: High-content imaging to assess neurite outgrowth or cell morphology.
-
Protocol 2: In Vivo TBT Administration in Rodent Models
This protocol provides a general guideline for systemic administration. All procedures must be approved by an IACUC.
-
Animal Acclimation: Allow animals to acclimate to the facility for at least one week prior to the experiment. Ensure consistent age, sex, and weight across all experimental groups.
-
TBT Solution Preparation: Prepare a stock solution of TBT in a vehicle appropriate for the route of administration (e.g., sterile saline for intraperitoneal injection). The concentration should be calculated to deliver the desired mg/kg dose in a small, consistent volume (e.g., 5-10 mL/kg).
-
Dosing:
-
Accurately weigh each animal immediately before dosing.
-
Calculate the exact volume of TBT solution to administer to each animal.
-
Administer the TBT solution or vehicle control via the chosen route (e.g., intraperitoneal injection, oral gavage). Use proper handling and restraint techniques to minimize animal stress.
-
-
Monitoring: Monitor animals closely following administration, especially during the first 24 hours, for clinical signs of toxicity (e.g., tremors, lethargy, weight loss). Record observations and body weights daily.
-
Endpoint Analysis: At the predetermined experimental endpoint (e.g., 7, 14, or 21 days post-injection):
-
Behavioral Testing: Conduct relevant behavioral tests to assess motor function, learning, and memory.
-
Tissue Collection: Euthanize animals according to approved protocols and collect brain tissue.
-
Neurochemical/Histological Analysis: Process brain tissue for analysis, such as immunohistochemistry for neuronal loss or gliosis, Western blotting for protein expression, or HPLC for neurotransmitter levels.
-
References
- 1. Triethyltin-induced stress responses and apoptotic cell death in cultured oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of triethyltin on identified leech neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotoxic effects of trimethyltin and triethyltin on human fetal neuron and astrocyte cultures: a comparative study with rat neuronal cultures and human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The effects of this compound on red cell and brain cyclic AMP-dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurobehavioral toxicity of triethyltin in rats as a function of age at postnatal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Toxicity of organotin compounds in primary cultures of rat cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in bromotriethylstannane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during the synthesis of bromotriethylstannane.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for bromotriethylstannane?
A1: The most common and direct method for synthesizing bromotriethylstannane is through the electrophilic cleavage of a tin-carbon bond in tetraethyltin using elemental bromine. This reaction selectively replaces one ethyl group with a bromine atom.
Q2: My reaction yield is consistently low. What are the most critical factors to investigate?
A2: Low yields in this synthesis can often be attributed to several key areas:
-
Stoichiometry of Bromine: Incorrect molar ratios of bromine to tetraethyltin can lead to incomplete reaction or the formation of undesired byproducts.
-
Reaction Temperature: Temperature control is crucial as it influences the reaction rate and the selectivity of the bromination.
-
Purity of Reactants: The presence of impurities in the starting materials, particularly in tetraethyltin, can lead to side reactions.
-
Moisture: Organotin compounds can be sensitive to moisture, which can interfere with the reaction.[1][2]
-
Purification Method: Inefficient purification can result in significant product loss.
Q3: What are the likely side products in this synthesis?
A3: The primary side products are typically unreacted tetraethyltin and the over-brominated product, dibromodiethylstannane. The formation of these is highly dependent on the reaction conditions, especially the stoichiometry of bromine.
Q4: How can I effectively purify the crude bromotriethylstannane?
A4: Purification can be challenging due to the similar boiling points of the product and byproducts. The most effective method is typically fractional distillation under reduced pressure. For laboratory scale, column chromatography using alumina or silica gel treated with a base (like triethylamine) or potassium fluoride can also be employed to remove tin byproducts.[3][4]
Troubleshooting Guides
Problem 1: Low or No Conversion of Tetraethyltin
| Potential Cause | Suggested Solution |
| Insufficient Bromine | Ensure accurate calculation and addition of a 1:1 molar ratio of bromine to tetraethyltin. A slight excess of tetraethyltin can sometimes be used to ensure all the bromine reacts. |
| Low Reaction Temperature | While the reaction is often performed at or below room temperature to control selectivity, a temperature that is too low can significantly slow down the reaction rate. Monitor the reaction progress (e.g., by GC-MS) and consider a modest increase in temperature if the reaction is sluggish. |
| Poor Quality of Bromine | Use a fresh, high-purity source of bromine. Bromine can contain impurities that may inhibit the reaction. |
Problem 2: Significant Formation of Dibromodiethylstannane
| Potential Cause | Suggested Solution |
| Excess Bromine | This is the most common cause. Carefully control the stoichiometry and add the bromine dropwise to the tetraethyltin solution to avoid localized areas of high bromine concentration. |
| Elevated Reaction Temperature | Higher temperatures can decrease the selectivity of the reaction, leading to the formation of the di-substituted product. Maintain a controlled, lower temperature during the bromine addition. |
Problem 3: Difficulty in Purifying the Product
| Potential Cause | Suggested Solution |
| Inefficient Distillation | Use a fractional distillation column with sufficient theoretical plates. Conduct the distillation under reduced pressure to lower the boiling points and prevent potential decomposition. |
| Co-elution in Column Chromatography | If using column chromatography, consider using a stationary phase treated with a chelating agent for tin compounds, such as potassium fluoride mixed with silica gel, or a base-washed silica gel to improve separation.[4] |
| Product Loss During Work-up | Organotin compounds can be somewhat volatile. Minimize evaporation steps under high vacuum and use appropriate temperatures. |
Experimental Protocols
Key Experiment: Synthesis of Bromotriethylstannane from Tetraethyltin and Bromine
This protocol is a generalized procedure based on the principles of electrophilic cleavage of tetraalkyltin compounds.
Materials:
-
Tetraethyltin (Et4Sn)
-
Bromine (Br2)
-
Anhydrous solvent (e.g., carbon tetrachloride or chloroform)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reactant Preparation: In the reaction flask, dissolve tetraethyltin (1 equivalent) in the anhydrous solvent.
-
Bromine Addition: In the dropping funnel, prepare a solution of bromine (1 equivalent) in the same anhydrous solvent.
-
Reaction: Cool the tetraethyltin solution in an ice bath (0 °C). Slowly add the bromine solution dropwise from the dropping funnel with vigorous stirring over a period of 1-2 hours. The disappearance of the bromine color indicates its consumption.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to check for the consumption of tetraethyltin and the formation of bromotriethylstannane and dibromodiethylstannane.[5][6]
-
Work-up: Once the reaction is complete, carefully quench any unreacted bromine with a solution of sodium thiosulfate. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by fractional distillation under vacuum.
| Compound | Boiling Point (°C) |
| Tetraethyltin | 181 |
| Bromotriethylstannane | 222-224 |
| Dibromodiethylstannane | 231 |
Note: Boiling points are at atmospheric pressure and can be significantly lower under vacuum.
Visualizations
Caption: Troubleshooting workflow for low yield in bromotriethylstannane synthesis.
Caption: Experimental workflow for the synthesis of bromotriethylstannane.
References
Technical Support Center: Managing Triethyltin Bromide Cytotoxicity in Long-Term Cell Culture
Welcome to the technical support center for researchers utilizing triethyltin (TET) bromide in their experimental models. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical and practical advice to manage the inherent cytotoxicity of this compound, ensuring the success and reproducibility of your long-term cell culture experiments.
Part 1: Quick-Reference FAQs
This section provides immediate answers to common questions regarding the use of triethyltin bromide.
Q1: What is triethyltin (TET) bromide and why is it used in research?
Triethyltin (TET) bromide is an organotin compound known for its potent neurotoxic effects. In research, it is frequently used to induce demyelination and cerebral edema, creating in vitro and in vivo models to study neurodegenerative processes, neuroinflammation, and neuronal damage.[1][2] Its specific targeting of glial cells and neurons makes it a valuable tool for investigating the molecular mechanisms underlying these conditions.[3]
Q2: What are the primary mechanisms of TET bromide cytotoxicity?
TET bromide's cytotoxicity is multifactorial and primarily involves:
-
Mitochondrial Dysfunction: TET disrupts mitochondrial function, leading to a decrease in mitochondrial membrane potential, mitochondrial swelling, and fragmentation.[3][4] This impairs cellular energy production and initiates cell death pathways.
-
Induction of Apoptosis: TET is a potent inducer of programmed cell death (apoptosis) in various cell types, particularly in oligodendrocytes and neurons.[3][4] This is characterized by DNA fragmentation and the activation of caspase cascades.
-
Oxidative Stress: The compound generates reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA. This is evidenced by the upregulation of stress response proteins like heme oxygenase-1 (HO-1).[3]
-
Disruption of Ion Homeostasis: TET can alter intracellular calcium levels, further contributing to mitochondrial stress and the activation of cell death signaling.[5][6]
Q3: What are the initial signs of TET bromide-induced cytotoxicity in my cell culture?
Early indicators of TET bromide toxicity include:
-
Morphological Changes: Cells may appear rounded, shrunken, and detached from the culture surface. Neuronal cultures may exhibit neurite blebbing and retraction.
-
Reduced Cell Proliferation: A noticeable decrease in the rate of cell division compared to control cultures.
-
Increased Floating Cells: A higher number of dead, floating cells in the culture medium.
-
Granularity: An increase in intracellular granules, which can be an early sign of stress and organelle damage.
Q4: What is a typical working concentration range for TET bromide in long-term neuronal cell culture?
The effective concentration of TET bromide is highly dependent on the cell type and the duration of exposure. For long-term studies, it is crucial to use sub-lethal concentrations that induce the desired pathological effects without causing rapid, widespread cell death. Based on available literature, here are some general guidelines:
-
Sensitive Cell Lines (e.g., primary neurons, oligodendrocytes): Start with a concentration range of 1-10 µM.[4][5]
-
Less Sensitive Cell Lines (e.g., some neuroblastoma lines, astrocytes): A range of 10-50 µM may be necessary.[4][5] It is imperative to perform a dose-response curve for your specific cell line to determine the optimal concentration for your long-term experiments.
Q5: Can I prevent TET bromide cytotoxicity?
While the inherent toxicity of TET bromide is central to its use as an experimental tool, it is possible to manage and mitigate its cytotoxic effects to maintain a viable culture for long-term studies. Key strategies include:
-
Careful Dose Selection: Using the lowest possible concentration that still elicits the desired biological effect.
-
Co-treatment with Neuroprotective Agents: The use of antioxidants can help to counteract the oxidative stress component of TET bromide's toxicity.[7][8][9]
Part 2: In-Depth Troubleshooting Guides
This section addresses specific problems you may encounter during your long-term experiments with this compound.
Problem 1: Unexpectedly High Cell Death Shortly After TET Bromide Application
Potential Cause 1: Incorrect Concentration
-
Explanation: A simple miscalculation or dilution error can lead to a much higher concentration of TET bromide than intended, causing acute and widespread cell death.
-
Solution:
-
Verify Calculations: Double-check all calculations for the preparation of your stock and working solutions.
-
Fresh Dilutions: Prepare fresh dilutions from a reliable stock solution.
-
Dose-Response Pilot Study: Always perform a pilot experiment with a wide range of concentrations to determine the EC50 (half-maximal effective concentration) for your specific cell line and experimental duration.
-
Potential Cause 2: Cell Line Hypersensitivity
-
Explanation: Different cell lines, and even different passages of the same cell line, can exhibit varying sensitivities to toxins. Primary neurons are often more sensitive than immortalized cell lines.[5]
-
Solution:
-
Consult Literature: Research the known sensitivity of your cell line to organotins.
-
Start Low: Begin your experiments with the lowest concentration reported to have an effect.
-
Cell Line Authentication: Ensure your cell line is correctly identified and free from cross-contamination.
-
Potential Cause 3: Contamination of TET Bromide Stock
-
Explanation: Contamination of your TET bromide stock solution with bacteria, fungi, or other toxins can lead to rapid cell death that is not directly attributable to the compound itself.
-
Solution:
-
Sterile Filtration: Filter your stock solution through a 0.22 µm syringe filter before aliquoting and storing.
-
Proper Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.
-
Visual Inspection: Before use, visually inspect the stock solution for any signs of precipitation or contamination.
-
Problem 2: Gradual Decline in Cell Viability and Neurite Integrity Over Days/Weeks
Potential Cause 1: Cumulative Oxidative Stress
-
Explanation: Continuous exposure to even low concentrations of TET bromide can lead to a gradual accumulation of oxidative damage, eventually overwhelming the cell's antioxidant defenses.[3]
-
Solution:
-
Antioxidant Co-treatment: Supplement your culture medium with antioxidants such as N-acetylcysteine (NAC) or Vitamin E (α-tocopherol).[9][10][11] These agents can help to neutralize reactive oxygen species and protect cells from oxidative damage.
-
Media Changes: Perform regular partial media changes to remove metabolic byproducts and replenish antioxidants.
-
Potential Cause 2: Mitochondrial Dysfunction
-
Explanation: As a primary target of TET bromide, mitochondria will experience progressive damage, leading to a decline in energy production and an increase in pro-apoptotic signaling.[3]
-
Solution:
-
Mitochondrial Support: Consider supplementing the media with nutrients that support mitochondrial function, such as L-carnitine or Coenzyme Q10, although their efficacy in this specific context requires empirical validation.
-
Monitor Mitochondrial Health: Regularly assess mitochondrial membrane potential using fluorescent probes like JC-1 to monitor the progression of mitochondrial damage.
-
Potential Cause 3: Nutrient Depletion and Media Instability
-
Explanation: Long-term cultures naturally deplete nutrients and growth factors from the media. The presence of a toxin can exacerbate this by increasing cellular stress and metabolic demand.
-
Solution:
-
Optimized Media Refreshment Schedule: Instead of complete media changes, which can be stressful to the cells, perform partial (50%) media changes every 2-3 days. When doing so, re-supplement the fresh media with TET bromide to maintain a consistent concentration.
-
Use of Stable Glutamine: Substitute L-glutamine with a more stable dipeptide form, such as GlutaMAX™, to prevent the buildup of toxic ammonia byproducts.
-
Problem 3: Altered Cellular Morphology and Function Without Significant Cell Death
Potential Cause 1: Sub-lethal Toxicity Affecting Cytoskeleton and Organelles
-
Explanation: At concentrations below the threshold for inducing apoptosis, TET bromide can still cause significant cellular stress, leading to changes in the cytoskeleton, organelle distribution, and overall cell morphology.[3]
-
Solution:
-
Functional Assays: In addition to viability assays, perform functional assays relevant to your research question (e.g., neurite outgrowth analysis, patch-clamp for neuronal activity, or myelin protein expression for oligodendrocytes).
-
Immunocytochemistry: Use immunofluorescence to visualize the cytoskeleton (e.g., β-tubulin for neurons) and organelles to characterize the morphological changes.
-
Potential Cause 2: Induction of Stress Response Pathways
-
Explanation: Cells will activate various stress response pathways to counteract the toxic effects of TET bromide. While this is a survival mechanism, it can alter normal cellular function and gene expression.
-
Solution:
-
Molecular Analysis: Use techniques like Western blotting or qPCR to investigate the activation of key stress response pathways (e.g., Nrf2, ERK1/2).
-
Interpret with Context: Acknowledge that these stress responses are part of the model and interpret your experimental results within this context.
-
Part 3: Detailed Experimental Protocols
Protocol 1: Establishing a Long-Term Culture with Continuous TET Bromide Exposure
-
Cell Seeding: Plate your cells at a density that will not lead to over-confluence during the planned experimental period. For long-term cultures, a lower initial seeding density is often preferable.
-
Initial Culture: Allow the cells to adhere and stabilize for 24-48 hours before introducing TET bromide.
-
Toxin Preparation: Prepare a concentrated stock solution of TET bromide in a suitable solvent (e.g., DMSO or ethanol). Further dilute this stock in your complete culture medium to the final desired working concentration immediately before use. The final solvent concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
Initial Exposure: Remove the existing medium from your cultures and replace it with the medium containing the final concentration of TET bromide.
-
Maintenance:
-
Every 2-3 days, remove 50% of the culture medium.
-
Replace the removed volume with fresh, pre-warmed medium containing the same final concentration of TET bromide.
-
If co-treating with antioxidants, they should also be included in the fresh replacement medium.
-
-
Subculturing (if necessary):
-
When the cells approach confluence, they can be subcultured.
-
Perform the detachment and reseeding steps as you normally would.
-
The fresh medium used for reseeding should contain the appropriate concentration of TET bromide to ensure continuous exposure.
-
Protocol 2: Assessing Mitochondrial Health using JC-1 Staining
-
Reagent Preparation: Prepare a 1 mg/mL stock solution of JC-1 in DMSO.
-
Cell Treatment: Culture your cells with and without TET bromide for the desired duration.
-
Staining:
-
Prepare a 10 µg/mL working solution of JC-1 in pre-warmed culture medium.
-
Remove the medium from your cells and incubate them with the JC-1 working solution for 15-30 minutes at 37°C.
-
-
Washing: Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Analysis:
-
Immediately analyze the cells using a fluorescence microscope or a flow cytometer.
-
Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates).
-
Apoptotic or stressed cells with low mitochondrial membrane potential will show green fluorescence (JC-1 monomers).
-
Quantify the ratio of red to green fluorescence to assess the change in mitochondrial health.
-
Protocol 3: Quantifying Apoptosis vs. Necrosis via Annexin V & Propidium Iodide Staining
-
Cell Collection: Collect both adherent and floating cells from your culture. For adherent cells, use a gentle dissociation agent like Accutase.
-
Washing: Wash the cells with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 4: Implementing an Antioxidant Co-Treatment Strategy
-
Antioxidant Selection: N-acetylcysteine (NAC) and α-tocopherol (Vitamin E) are commonly used antioxidants.
-
Stock Preparation:
-
NAC: Prepare a stock solution in water and adjust the pH to 7.0-7.4. Sterilize by filtration.
-
α-tocopherol: Prepare a stock solution in ethanol.
-
-
Concentration Determination: The optimal concentration of the antioxidant should be determined empirically. Common starting concentrations are:
-
Co-treatment:
-
Add the antioxidant to the culture medium at the same time as TET bromide.
-
Ensure that the antioxidant is also present in the fresh medium used for partial media changes.
-
-
Controls: Include controls for the antioxidant alone to ensure it does not have any unintended effects on your cells at the concentration used.
Part 4: Visualization & Data
Signaling Pathway of TET Bromide-Induced Cytotoxicity
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Toxicity of organotin compounds in primary cultures of rat cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotoxic effects of trimethyltin and triethyltin on human fetal neuron and astrocyte cultures: a comparative study with rat neuronal cultures and human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute exposure of the neonatal rat to triethyltin results in persistent changes in neurotypic and gliotypic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Characterizing Oxidative Stress induced by Aβ Oligomers and the Protective Role of Carnosine in Primary Mixed Glia Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotection induced by vitamin E against oxidative stress in hippocampal neurons: involvement of TRPV1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Is Vitamin E Toxic to Neuron Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of dose and exposition time in the effectiveness of N-Acetyl-l-cysteine treatment in A549 human epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Improving sensitivity of triethyltin bromide detection in complex samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of triethyltin bromide in complex samples. Our goal is to help you improve the sensitivity and reliability of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of this compound by Gas Chromatography (GC)?
A1: this compound, in its original form, is a polar and often non-volatile compound. Direct analysis by GC can lead to poor chromatographic performance, including peak tailing, low sensitivity, and thermal decomposition in the injector or column.[1][2] Derivatization chemically modifies this compound to a more volatile and thermally stable compound, making it suitable for GC analysis.[1] The most common derivatization approach is to convert it into a tetraalkyltin compound.[3]
Q2: What are the most common derivatization methods for this compound?
A2: The two most prevalent derivatization techniques for organotin compounds like this compound are:
-
Ethylation using Sodium Tetraethylborate (NaBEt4): This method is widely used and involves the ethylation of the tin compound. It is often performed in-situ during the extraction process.[3][4][5]
-
Alkylation using Grignard Reagents: This technique uses Grignard reagents such as methylmagnesium bromide, pentylmagnesium bromide, or n-hexyl magnesium bromide to alkylate the this compound.[2][3] The choice of Grignard reagent can influence the chromatographic separation.[3]
Q3: Can I analyze this compound without derivatization?
A3: Yes, High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) can be used for the analysis of this compound without a derivatization step.[6] This approach is advantageous as it simplifies the sample preparation procedure.[6]
Q4: What are the key challenges in preparing complex samples for this compound analysis?
A4: Challenges in sample preparation for complex matrices such as biological tissues, soil, and sediment include:
-
Efficient Extraction: Organotins can bind strongly to the sample matrix. Extraction often requires a complexing agent like tropolone to be effective.[2][6]
-
Matrix Interference: Complex samples contain numerous compounds that can interfere with the analysis, necessitating cleanup steps.
-
Analyte Stability: Organotin compounds can be unstable in solution, and standards may have a short shelf-life due to ligand exchange.[2]
Troubleshooting Guides
Low Signal or No Peak for this compound
| Potential Cause | Troubleshooting Step | Explanation |
| Incomplete Derivatization | 1. Optimize Reaction Conditions: Ensure the derivatization reaction time and temperature are adequate.[7] 2. Check Reagent Quality: Use fresh derivatizing reagents, as they can degrade over time. NaBEt4 solutions should be freshly prepared.[3] Grignard reagents are sensitive to moisture. 3. Ensure Anhydrous Conditions (for Grignard & Silylation): Water and alcohols will react with Grignard and silylating reagents, consuming them and preventing the derivatization of the target analyte.[1] | Successful derivatization is critical for obtaining a good signal in GC analysis. |
| Analyte Degradation | 1. Proper Sample Storage: Store samples and standards at low temperatures and protected from light. 2. Minimize Handling Time: Process samples as quickly as possible. | This compound and its derivatives can be unstable. |
| Poor Extraction Recovery | 1. Optimize Extraction Solvent: Ensure the solvent system is appropriate for your sample matrix. The addition of a complexing agent like tropolone can improve extraction efficiency.[2] 2. Use a Surrogate Standard: Incorporate a surrogate, such as tripentyltin chloride, to monitor extraction efficiency.[2] | Inefficient extraction will lead to a loss of the analyte and a reduced signal. |
| Instrumental Issues | 1. Check for Adsorption: Polar analytes can adsorb to active sites in the GC inlet and column. Use a deactivated liner and a suitable column. Derivatization helps reduce this issue.[1] 2. Verify Detector Settings: For Flame Photometric Detectors (FPD), ensure it is operated under fuel-rich conditions with the correct filter for tin analysis (e.g., 610 nm).[2] 3. Confirm MS/MS Parameters: For LC-MS/MS, optimize the precursor and product ions and collision energies for this compound.[8] | Instrumental parameters must be optimized for the specific analyte. |
Poor Peak Shape (Tailing or Broadening)
| Potential Cause | Troubleshooting Step | Explanation |
| Active Sites in GC System | 1. Deactivate the Inlet: Use a fresh, deactivated inlet liner. 2. Condition the Column: Bake the column according to the manufacturer's instructions. 3. Silanize Glassware: For trace analysis, silanizing glassware can prevent adsorption of the analyte to the glass surface.[9] | Active sites in the GC system can cause polar compounds to interact with surfaces, leading to poor peak shape. |
| Incomplete Derivatization | 1. Re-optimize Derivatization: As with low signal, ensure the derivatization has gone to completion. | The presence of underivatized, polar this compound will result in poor chromatography. |
| Improper Injection Technique (LC-MS/MS) | 1. Use Online Dilution: For LC-MS/MS, injecting a sample in a strong organic solvent like acetonitrile can cause peak distortion for early-eluting compounds. An online dilution setup can mitigate this.[8] | Matching the injection solvent to the initial mobile phase composition improves peak shape. |
Quantitative Data Summary
The following tables summarize the limits of detection (LOD), limits of quantification (LOQ), and recovery rates for organotin analysis from various studies.
Table 1: Performance Data for Organotin Analysis in Biological and Environmental Samples
| Analytical Method | Sample Matrix | Analyte(s) | LOD | LOQ | Recovery (%) | Reference |
| GC-FPD | Fish and Shellfish | TBT, TPT | - | 0.8 ng/g | 89.3 - 105.3 | [4] |
| GC-FPD | Human Liver | TBT, DBT, MBT | 4.0 ng/g (TBT), 3.0 ng/g (DBT), 2.0 ng/g (MBT) | - | - | [6] |
| GC-MS | Water | APEs, TBBPA | 0.01-0.20 µg/L | 0.05-0.66 µg/L | 60 - 141 | [10] |
| HPLC | Plasma | DBDCT | 10 ng/mL | 50 ng/mL | - | [4] |
| LC-MS/MS | Rat Plasma | Nobiletin | - | 0.05 ng/mL | - | [11] |
| GC-ICP-MS | Environmental Samples | Organotins | ppq (pg/L) level | - | - | [3] |
TBT: Tributyltin, TPT: Triphenyltin, DBT: Dibutyltin, MBT: Monobutyltin, APEs: Alkylphenol ethoxylates, TBBPA: Tetrabromobisphenol A, DBDCT: Dibutyltin dichloride.
Experimental Protocols
Protocol 1: Derivatization with Sodium Tetraethylborate (NaBEt4) and GC-MS Analysis
This protocol is adapted for the analysis of organotins in sediment samples.
1. Sample Extraction and In-situ Derivatization:
- Weigh 1 g of dry sediment into a reaction tube.
- Add 10 mL of acetate buffer, 7 mL of methanol, and 10 mL of hexane.[3]
- Add 4 mL of a freshly prepared 5% NaBEt4 solution in ethanol while stirring.[3]
- The derivatized organotin compounds are simultaneously extracted into the hexane layer.
2. Phase Separation:
- Shake the sample and allow it to react for 30 minutes.[3]
- Add 5 mL of water and vortex for 10 seconds to facilitate phase separation.[3]
- Allow the two phases to separate.
3. Sample Analysis:
- Carefully transfer the clear upper hexane layer to an autosampler vial.[3]
- Inject an aliquot into the GC-MS system.
Protocol 2: Derivatization with Grignard Reagent (Pentylmagnesium Bromide)
This protocol is suitable for sample extracts in an apolar solvent.
1. Derivatization Reaction:
- Concentrate the sample extract to 1 mL in a reaction tube (typically in hexane).[3]
- Add 0.5 mL of pentylmagnesium bromide Grignard reagent (2 M in diethyl ether).[3]
- Vortex the solution for 10 seconds and let it stand at room temperature for 15 minutes. This should be performed in a fume hood.[3]
2. Quenching the Reaction:
- Stop the reaction and remove excess Grignard reagent by adding 2 mL of a saturated ammonium chloride solution in water or 2 mL of 0.25 mol/L aqueous sulfuric acid.[3]
- Vortex for 10 seconds.
3. Extraction:
- Allow the phases to separate.
- Transfer the upper organic layer (hexane) to an autosampler vial for GC analysis.[3]
Protocol 3: Sample Preparation for LC-MS/MS Analysis of Plasma Samples
This is a general protocol for liquid-liquid extraction of an analyte from plasma, which can be adapted for this compound.
1. Sample Preparation:
- Pipette 200 µL of plasma into a microcentrifuge tube.
- Add the internal standard.
2. Liquid-Liquid Extraction:
- Add an appropriate organic extraction solvent.
- Vortex to mix and then centrifuge to separate the layers.
3. Evaporation and Reconstitution:
- Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.[11][12]
Visualizations
Caption: Workflow for this compound Analysis by GC-MS.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. chromtech.net.au [chromtech.net.au]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. researchgate.net [researchgate.net]
- 5. pjoes.com [pjoes.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 8. agilent.com [agilent.com]
- 9. gcms.cz [gcms.cz]
- 10. Improved derivatization protocol for simultaneous determination of alkylphenol ethoxylates and brominated flame retardants followed by gas chromatography-mass spectrometry analyses [scielo.org.za]
- 11. Development and validation of a highly sensitive LC-MS/MS-ESI method for the determination of nobiletin in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jddtonline.info [jddtonline.info]
Triethyltin bromide moisture sensitivity and storage recommendations
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the moisture sensitivity and proper storage of triethyltin bromide. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How moisture-sensitive is this compound?
This compound is classified as a moisture-sensitive compound. Exposure to atmospheric moisture or water can lead to its degradation through hydrolysis. This reaction compromises the purity of the reagent and can significantly impact experimental outcomes. Therefore, it is crucial to handle and store this compound under anhydrous conditions.
Q2: What happens when this compound is exposed to water?
Upon contact with water, this compound undergoes hydrolysis. While the precise reaction mechanism is not extensively detailed in readily available literature, organotin halides are known to react with water to produce hydrogen halides. The other product is likely to be a triethyltin species containing a hydroxyl group (triethyltin hydroxide) or an oxygen bridge (bis(triethyltin) oxide), formed through subsequent condensation.
Q3: What are the storage recommendations for this compound?
To maintain its integrity, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place. It is highly recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent contact with moisture. Many suppliers provide organotin reagents in specialized containers like Sure/Seal™ bottles, which are designed for the safe handling of air- and moisture-sensitive compounds.
Q4: Can I handle this compound on the open bench?
Due to its moisture sensitivity and high toxicity, it is strongly advised to handle this compound in a controlled environment, such as a glovebox or under a stream of inert gas using Schlenk line techniques. If a glovebox or Schlenk line is not available, work should be conducted in a well-ventilated fume hood with precautions taken to minimize exposure to air and moisture.
Q5: How can I tell if my this compound has degraded?
Visual inspection may not be sufficient to detect degradation. While the pure compound is a clear, colorless liquid, hydrolyzed material may appear cloudy or contain solid precipitates. The most reliable method to assess the purity of this compound is through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of new signals corresponding to hydrolysis products would indicate degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or poor yields in reactions. | The this compound reagent may have degraded due to moisture exposure. Hydrolysis products can interfere with the desired reaction pathway. | - Use a fresh bottle of this compound or a properly stored sample. - If you suspect degradation, consider purifying the reagent by distillation under reduced pressure and inert atmosphere. - Before use, ensure all glassware is rigorously dried, and solvents are anhydrous. |
| Difficulty in reproducing experimental results. | Variability in the moisture content of the this compound used across different experiments can lead to inconsistent results. | - Implement standardized procedures for handling and storing this compound to ensure consistent reagent quality. - Always use anhydrous solvents and techniques when working with this reagent. |
| Formation of unexpected byproducts. | The hydrolysis products of this compound, such as triethyltin hydroxide or bis(triethyltin) oxide, can participate in side reactions, leading to the formation of impurities. | - Characterize the byproducts to understand the side reactions. - Improve the inert atmosphere and anhydrous conditions of your experimental setup. - Consider using a freshly opened bottle of the reagent for critical reactions. |
| Cloudy appearance of the this compound solution. | This may indicate the presence of insoluble hydrolysis products. | - Do not use the reagent if it appears cloudy. - If purification is an option, filter the solution under an inert atmosphere to remove solids before distillation. Otherwise, procure a new batch of the reagent. |
Experimental Protocols
Protocol for Handling this compound Using a Schlenk Line
This protocol outlines the steps for safely transferring this compound from a Sure/Seal™ bottle to a reaction flask using a Schlenk line.
Materials:
-
This compound in a Sure/Seal™ bottle
-
Dry, nitrogen-flushed reaction flask with a septum
-
Dry, nitrogen-flushed syringe and needle
-
Schlenk line with dual vacuum and inert gas manifolds
-
Anhydrous solvent for dilution (if required)
Procedure:
-
Prepare the Schlenk Line and Glassware: Ensure the Schlenk line is providing a steady flow of dry, inert gas (e.g., nitrogen or argon). All glassware, including the reaction flask, syringe, and needle, must be thoroughly dried in an oven and cooled under an inert atmosphere.
-
Purge the Reaction Flask: Attach the reaction flask to the Schlenk line, and perform at least three cycles of evacuating the flask under vacuum and refilling it with inert gas to ensure an inert atmosphere.
-
Prepare the Syringe: Assemble the dry syringe and needle and flush them with inert gas from the Schlenk line.
-
Transfer the Reagent:
-
Carefully remove the plastic cap from the Sure/Seal™ bottle to expose the septum.
-
Pierce the septum with the needle of the purged syringe.
-
Insert a needle connected to the inert gas line through the septum to equalize the pressure.
-
Slowly withdraw the desired volume of this compound into the syringe.
-
Remove the syringe from the Sure/Seal™ bottle.
-
Immediately pierce the septum of the reaction flask with the syringe needle and dispense the reagent.
-
-
Clean-up: Rinse the syringe and needle with a suitable anhydrous solvent and dispose of the waste in a designated container.
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Logical relationship of moisture exposure and experimental outcome.
Technical Support Center: Addressing Variability in Animal Responses to Triethyltin Bromide Exposure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triethyltin (TET) bromide. Our goal is to help you address variability in animal responses and ensure the robustness and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the neurobehavioral responses of our rats to the same dose of triethyltin bromide. What are the potential causes?
A1: Variability in neurobehavioral outcomes is a common challenge in toxicology studies. Several factors can contribute to this:
-
Genetic Background: Different rat strains can exhibit varied sensitivity to neurotoxicants. Inbred strains may show more consistent responses within the strain compared to outbred stocks.
-
Age at Exposure: The developing nervous system is particularly vulnerable to TET. The timing of exposure can significantly impact the nature and severity of the neurotoxic effects. For example, postnatal day 5 (PND5) is a period of maximal susceptibility in rats for certain behavioral changes.[1]
-
Animal Husbandry: Environmental conditions such as housing, diet, and handling can influence the physiological and behavioral baseline of the animals, affecting their response to TET.
-
Dosing Procedure: Inconsistencies in the administration of TET bromide, such as injection site or volume, can lead to variable absorption and bioavailability.
-
Testing Conditions: Minor variations in the experimental setup for behavioral tests (e.g., lighting, noise levels, time of day) can impact animal performance and introduce variability.
Q2: Our histopathological analysis of brain tissue shows inconsistent lesion patterns after this compound exposure. How can we standardize this?
A2: To improve the consistency of histopathological findings:
-
Standardize Tissue Processing: Ensure uniform fixation, embedding, and sectioning procedures. The duration of fixation and the thickness of brain slices are critical parameters.
-
Precise Anatomical Landmarks: Use a rat brain atlas to consistently sample the same brain regions across all animals.
-
Blinded Analysis: The individual analyzing the slides should be blinded to the treatment groups to minimize bias.
-
Quantitative Analysis: Employ stereological methods or automated image analysis to quantify neuronal damage, edema, or other pathological changes, rather than relying solely on qualitative descriptions.
Q3: We are finding it difficult to reproduce our biochemical assay results (e.g., enzyme activity, oxidative stress markers) across different experimental batches. What should we check?
A3: For reproducible biochemical data:
-
Sample Collection and Storage: Standardize the method and timing of tissue collection. Snap-freeze brain tissue immediately in liquid nitrogen and store at -80°C to prevent degradation of proteins and other molecules.
-
Reagent Quality and Preparation: Use high-quality reagents and prepare fresh solutions for each assay. Pay close attention to buffer pH and component concentrations.
-
Assay Conditions: Strictly control incubation times, temperatures, and reaction volumes.
-
Protein Quantification: Accurately determine the total protein concentration in each sample to normalize your results. Use a consistent and reliable protein assay method.
-
Instrument Calibration: Regularly calibrate all laboratory equipment, such as spectrophotometers and plate readers.
Troubleshooting Guides
Issue 1: High Mortality Rate in High-Dose Groups
| Potential Cause | Troubleshooting Step |
| Incorrect Dose Calculation or Preparation | Double-check all calculations for dose preparation. Ensure the correct stock concentration and dilution factors are used. |
| Animal Strain Sensitivity | Review the literature for LD50 data for the specific rat strain you are using. Consider using a more resistant strain if appropriate for your research question. |
| Age of Animals | Younger animals, particularly neonates, can be more susceptible. Adjust the dose for younger animals based on pilot studies. High doses of 9 or 12 mg/kg of TET bromide have been shown to cause 50% and 80% mortality, respectively, in rat pups exposed on postnatal day 5.[2] |
| Route of Administration | Intraperitoneal (i.p.) or intravenous (i.v.) administration can lead to rapid and high peak concentrations. Consider subcutaneous (s.c.) injection for a slower absorption rate. |
Issue 2: No Significant Effect Observed at Expected "Effective" Doses
| Potential Cause | Troubleshooting Step |
| Degradation of this compound | TET bromide is sensitive to moisture.[2] Store the compound under dry conditions and prepare fresh solutions for each experiment. |
| Insufficient Dose | The "effective" dose can vary between strains and suppliers. Conduct a dose-response study to determine the optimal dose range for your specific experimental conditions. |
| Timing of Assessment | The neurotoxic effects of TET may have a delayed onset or be transient. Adjust your behavioral or biochemical assessment time points. For acute exposure, effects on motor activity can be seen between 2 and 4 hours post-exposure.[1] |
| Insensitive Endpoint | The chosen behavioral or biochemical endpoint may not be sensitive enough to detect subtle effects at lower doses. Consider using a battery of tests to assess different neurological functions. |
Quantitative Data Summary
Table 1: Dose-Dependent Effects of a Single this compound Injection in Rat Pups (Exposure on PND 5)
| Dose (mg/kg) | Mortality Rate (%) | Effect on Body Weight | Effect on Adult Brain Weight | Hyperactivity in Figure-Eight Maze (PND 29-30 & 57-58) |
| 0 (Saline) | 0 | No effect | No effect | Baseline |
| 1.5 | Not reported | Transient decrease | Not reported | Not reported |
| 3.0 | 0 | Transient decrease | Permanent decrease | Increased activity |
| 6.0 | 0 | Transient decrease | Permanent decrease | Increased activity |
| 9.0 | 50 | - | - | - |
| 12.0 | 80 | - | - | - |
Data compiled from multiple sources.[1][2]
Table 2: Tin Concentration in Rat Brain Following a Single 6.0 mg/kg IP Injection of this compound
| Time Post-Injection | Tin Concentration (ng/mg protein) |
| 10 minutes | ~2.0 |
| 1 hour | ~5.0 |
| 4 hours | ~8.0 |
| 8 hours | ~9.9 (Peak in neonates) |
| 24 hours | ~9.6 (Peak in adults) |
| 5 days | ~6.0 |
| 10 days | ~4.0 |
Data represents approximate values compiled from studies in adult and neonatal rats.
Experimental Protocols
Neurobehavioral Assessment: Figure-Eight Maze Test
This test is used to assess spontaneous locomotor activity and habituation.
Materials:
-
Figure-eight maze apparatus (e.g., stainless steel with polycarbonate lids).[3]
-
Video recording and tracking system (e.g., Noldus EthoVision XT).[3]
-
70% ethanol for cleaning.
Procedure:
-
Habituation: Acclimate the rats to the testing room for at least 30 minutes before the first trial.
-
Pre-training (optional): For tasks involving learning and memory, animals can be food or water-deprived and baited to encourage exploration.[3]
-
Testing:
-
Gently place the rat in the center of the maze.
-
Record the animal's activity for a 30-minute session.[4]
-
Key parameters to measure include:
-
Total distance traveled.
-
Time spent in different zones of the maze.
-
Number of rears.
-
Habituation (decrease in activity over time).
-
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to remove olfactory cues.
Histopathology: Hematoxylin and Eosin (H&E) Staining
This is a standard method for visualizing tissue morphology.
Materials:
-
Paraffin-embedded brain sections on slides.
-
Xylene, graded alcohols (100%, 95%, 70%).
-
Harris hematoxylin solution.
-
1% acid alcohol.
-
0.2% ammonia water or saturated lithium carbonate solution.
-
Eosin-phloxine B solution.
-
Mounting medium.
Procedure:
-
Deparaffinization and Rehydration:
-
Hematoxylin Staining:
-
Differentiation:
-
Bluing:
-
Eosin Staining:
-
Dehydration and Mounting:
Expected Results: Nuclei will be stained blue, and the cytoplasm will be stained in shades of pink to red.[6]
Histopathology: TTC Staining for Lesion Volume
2,3,5-triphenyltetrazolium chloride (TTC) staining is used to identify ischemic or damaged brain tissue.
Materials:
-
Fresh brain tissue.
-
2% TTC solution in phosphate-buffered saline (PBS).
-
Brain matrix for slicing.
-
Digital scanner or camera.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Brain Extraction and Slicing:
-
Rapidly remove the brain and place it in a cold brain matrix.
-
Cut the brain into 2 mm coronal sections.
-
-
Staining:
-
Image Acquisition:
-
Capture high-resolution digital images of the stained sections.
-
-
Image Analysis:
-
Use image analysis software to measure the area of the unstained (infarcted) tissue and the total area of the hemisphere.
-
Calculate the infarct volume by integrating the infarct area over the thickness of the slices.
-
Principle: Viable tissue with intact mitochondrial dehydrogenase activity will reduce the TTC to a red formazan product, while damaged tissue will remain unstained (white).[8]
Biochemical Assay: cAMP-Dependent Protein Kinase (PKA) Activity
This non-radioactive assay measures PKA activity in brain homogenates.
Materials:
-
Brain tissue homogenate.
-
Fluorescently labeled PKA substrate peptide (f-kemptide).
-
PKA-specific inhibitor (PKI).
-
ATP.
-
Agarose gel electrophoresis system.
Procedure:
-
Homogenization: Homogenize brain tissue in an ice-cold buffer containing protease and phosphatase inhibitors.
-
Assay Reaction:
-
Set up two reaction conditions: one for total kinase activity and another with the PKA-specific inhibitor (PKI) to measure non-PKA activity.
-
The reaction mixture should contain the brain homogenate, f-kemptide, and ATP.
-
-
Electrophoresis:
-
Separate the phosphorylated and non-phosphorylated f-kemptide using agarose gel electrophoresis (0.8% agarose).
-
-
Quantification:
-
Visualize the fluorescent bands under UV light and quantify their intensity.
-
PKA activity is calculated as the difference between the total and non-PKA activities.
-
This protocol is adapted from a fluorimetric method and has been shown to be sensitive and reproducible for brain tissue.[9][10]
Biochemical Assay: Oxidative Stress Markers (TBARS and GSH)
Materials:
-
Brain tissue homogenate.
-
Thiobarbituric acid (TBA).
-
1% Phosphoric acid.
-
Butanol.
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Sulphosalicylic acid.
TBARS (Lipid Peroxidation) Assay:
-
Add 1.5 mL of 1% phosphoric acid and 1 mL of 0.6% TBA to 250 µL of tissue homogenate.
-
Incubate at 100°C for 45 minutes.
-
Cool the samples and add 2.5 mL of butanol.
-
Centrifuge at 2000 g for 5 minutes.
-
Measure the absorbance of the organic phase at 532 nm.
-
Calculate TBARS concentration using the molar extinction coefficient of malondialdehyde (MDA).
GSH (Reduced Glutathione) Assay:
-
Precipitate protein in 0.8 mL of tissue homogenate with 0.2 mL of 0.25% sulphosalicylic acid and centrifuge.
-
Mix 0.5 mL of the supernatant with 1 mL of Tris buffer (pH 7.4) and 0.025 mL of 0.01 M DTNB.
-
Measure the absorbance at 412 nm.
-
Calculate GSH concentration based on a standard curve.
These are generalized protocols; optimization may be required for specific experimental conditions.[11]
Visualizations
References
- 1. Neurobehavioral toxicity of triethyltin in rats as a function of age at postnatal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Developmental and behavioral effects of early postnatal exposure to triethyltin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. Development of locomotor activity of rat pups exposed to heavy metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. H&E Staining Method and Protocol - Harris - IHC WORLD [ihcworld.com]
- 6. clyte.tech [clyte.tech]
- 7. Can We Use 2,3,5-Triphenyltetrazolium Chloride-Stained Brain Slices for Other Purposes? The Application of Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A non-radioactive assay for the cAMP-dependent protein kinase activity in rat brain homogenates and age-related changes in hippocampus and cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Some Biochemical Parameters and Brain Oxidative Stress in Experimental Rats Exposed Chronically to Silver Nitrate and the Protective Role of Vitamin E and Selenium - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of protocols to minimize non-target effects of triethyltin bromide
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of triethyltin bromide (TET Br). The following troubleshooting guides and frequently asked questions (FAQs) are designed to help refine experimental protocols and minimize non-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary non-target effects of this compound?
A1: this compound is a potent neurotoxin known to induce a range of non-target effects. The primary concerns are neurotoxicity, characterized by intramyelinic edema, and cytotoxicity, which often manifests as apoptosis (programmed cell death).[1] Other reported effects include immunotoxicity and skin and eye irritation.[2] Symptoms of exposure can include headache, dizziness, nausea, and weakness.[1]
Q2: What is the principal mechanism of this compound's toxicity?
A2: The toxicity of triethyltin compounds is largely attributed to their impact on mitochondrial function.[3] They can disrupt the mitochondrial membrane potential and inhibit oxidative phosphorylation, leading to a cellular energy deficit and triggering apoptotic pathways.[3]
Q3: How does this compound induce apoptosis?
A3: this compound can induce apoptosis through multiple signaling pathways. A key mechanism involves causing mitochondrial stress, which leads to the release of cytochrome c. This, in turn, activates a cascade of enzymes called caspases (like caspase-9 and -3), which execute the process of apoptosis.[4][5] Additionally, it may involve the activation of other signaling pathways such as those involving extracellular signal-regulated kinases 1 and 2 (ERK1,2) and NF-κB, often initiated by oxidative stress.[1][6]
Q4: Are there specific signaling pathways affected by this compound?
A4: Yes, besides the intrinsic mitochondrial apoptosis pathway, studies on related organotin compounds suggest the involvement of the MAPK (mitogen-activated protein kinase) signaling pathway.[6] For instance, trimethyltin, a related compound, has been shown to activate p38 and JNK MAPKs, which are upstream of the pro-inflammatory and apoptotic NF-κB pathway.[6] this compound itself has been shown to activate cyclic AMP-dependent protein kinases.[7]
Q5: What are the critical safety precautions when handling this compound?
A5: this compound is a hazardous substance that requires strict safety protocols. Always handle it in a well-ventilated area or under a chemical fume hood.[8] Personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is mandatory.[9] In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[4] For spills, use an inert absorbent material and dispose of it as hazardous waste according to local, state, and federal regulations.[4][10]
Troubleshooting Guide
Problem: I am observing high levels of cytotoxicity and apoptosis in my cell cultures, even at what I believe are low concentrations of TET Br.
-
Possible Cause: The chosen cell line may be particularly sensitive to this compound. Toxicity can vary significantly between cell types.
-
Recommended Solution:
-
Perform a Dose-Response Study: It is crucial to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. This will help you identify a concentration range that is effective for your intended purpose while minimizing overt toxicity. A detailed protocol for this is provided below.
-
Time-Course Experiment: Cytotoxicity can be time-dependent. Assess cell viability at multiple time points (e.g., 12, 24, 48 hours) to find the optimal exposure duration for your experiment.
-
Check Solvent Concentration: If using a solvent like DMSO to dissolve the this compound, ensure the final concentration in your culture medium is non-toxic to your cells (typically <0.5%). Run a vehicle-only control.
-
Problem: My experimental results with this compound are inconsistent across replicates.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Recommended Solution: Ensure you are seeding the same number of cells in each well for every experiment. Variations in cell density can affect the cellular response to the compound.
-
Possible Cause 2: Instability or degradation of the this compound stock solution.
-
Recommended Solution: Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. This compound is also sensitive to moisture.[1]
Problem: I suspect mitochondrial dysfunction is confounding my experimental results.
-
Possible Cause: this compound is a known mitochondrial toxin.[3] Even at sub-lethal concentrations, it can affect mitochondrial membrane potential and cellular metabolism.
-
Recommended Solution:
-
Assess Mitochondrial Membrane Potential (MMP): Use a fluorescent dye-based assay (e.g., with TMRE or JC-1) to directly measure the impact of your chosen TET Br concentration on MMP. A protocol is provided below.
-
Measure Cellular Respiration: Consider using techniques like Seahorse XF analysis to assess the effect on oxidative phosphorylation and glycolysis in real-time. This will provide a more comprehensive picture of the metabolic impact.
-
Data Presentation
Table 1: Cytotoxicity of this compound (TET Br) in Various Cell Lines
| Cell Line | Cell Type | Assay | Exposure Time (h) | IC50 (µM) |
| RAW 264.7 | Murine Macrophage | Cell Viability | 6 | ~20-30 |
| Human Red Blood Cells | Erythrocyte | Protein Kinase Activation | Not Specified | 25-500 |
| Bovine Brain | Neural Tissue | Protein Kinase Activation | Not Specified | 25-500 |
Note: Data for specific IC50 values of this compound is limited in publicly available literature. The values presented are estimated from dose-response curves and activation studies. It is imperative that researchers determine the IC50 for their specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of this compound using an MTT Assay
This protocol outlines a method to determine the concentration of this compound that inhibits the metabolic activity of a cell population by 50%.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound (TET Br)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a concentrated stock solution of TET Br in DMSO.
-
Perform serial dilutions in complete culture medium to create a range of final concentrations for treatment (e.g., 0.1 µM to 100 µM).
-
Prepare a vehicle control with the same final DMSO concentration as the highest TET Br concentration.
-
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of TET Br or the vehicle control. Include untreated control wells with medium only.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Mitochondrial Membrane Potential (MMP) Disruption
This protocol uses a fluorescent dye to assess changes in MMP in response to this compound treatment.
Materials:
-
Target cell line cultured on a suitable plate (e.g., 96-well black, clear bottom)
-
This compound (TET Br)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
TMRE (Tetramethylrhodamine, Ethyl Ester) or similar potentiometric dye
-
Complete cell culture medium
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells and allow them to adhere. Treat cells with the desired concentrations of TET Br, a vehicle control, and a positive control (e.g., 20 µM FCCP) for the desired duration.
-
Dye Loading: Add the TMRE working solution to each well and incubate for approximately 30 minutes at 37°C, protected from light.
-
Washing: Gently aspirate the medium and wash the cells with pre-warmed buffer or medium to remove excess dye.
-
Imaging/Measurement:
-
Microscopy: Image the cells using a fluorescence microscope with the appropriate filter set for the dye. Healthy cells with polarized mitochondria will exhibit bright red-orange fluorescence, while depolarized cells will show a dimmer signal.
-
Plate Reader: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Quantify the fluorescence intensity for each treatment condition. A decrease in fluorescence intensity compared to the vehicle control indicates a loss of mitochondrial membrane potential.
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Apoptotic signaling pathways induced by this compound.
Caption: Relationship between TET Br concentration and experimental outcomes.
References
- 1. This compound | C6H15BrSn | CID 17701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | CAS#:2767-54-6 | Chemsrc [chemsrc.com]
- 4. Trimethyltin-induced apoptosis is associated with upregulation of inducible nitric oxide synthase and Bax in a hippocampal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of mitochondrial and death receptor pathways in tributyltin-induced apoptosis in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trimethyltin-Induced Microglial Activation via NADPH Oxidase and MAPKs Pathway in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of this compound on red cell and brain cyclic AMP-dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
Overcoming solubility issues of triethyltin bromide in buffer solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with triethyltin bromide in buffer solutions for experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is a compound with limited solubility in aqueous solutions, but it is soluble in organic solvents. Its aqueous solubility is reported to be between 5 to 10 mg/mL at 22°C (approximately 17.5 to 35 mM). For many biological experiments requiring lower concentrations, direct dissolution in buffer may be challenging.
Q2: Why is my this compound not dissolving in my buffer?
Several factors can contribute to the poor solubility of this compound in aqueous buffers:
-
Hydrophobicity: As an organometallic compound, this compound is inherently hydrophobic.
-
Moisture Sensitivity: The compound is sensitive to moisture and can hydrolyze, potentially forming less soluble species.
-
Buffer Composition: The type of buffer, its pH, and ionic strength can all influence the solubility of the compound.
Q3: Is it recommended to prepare a stock solution of this compound?
Yes, preparing a concentrated stock solution in an appropriate organic solvent is the recommended first step. This allows for accurate and convenient dilution into your aqueous buffer for your final experimental concentration.
Q4: What are the recommended solvents for preparing a stock solution?
Dimethyl sulfoxide (DMSO) and ethanol are commonly used co-solvents for preparing stock solutions of hydrophobic compounds for biological assays. Given that this compound is soluble in organic solvents like ether and benzene, DMSO and ethanol are suitable choices.
Q5: What is the maximum recommended concentration of the organic solvent in my final assay?
High concentrations of organic solvents can be toxic to cells and may interfere with your experiment. It is crucial to keep the final concentration of the co-solvent as low as possible, typically below 0.5% for DMSO in cell-based assays. Always include a vehicle control (buffer with the same final concentration of the organic solvent) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of the stock solution into the buffer. | The compound's solubility limit in the aqueous buffer has been exceeded. | - Decrease the final concentration of this compound.- Perform serial dilutions of the stock solution in the organic solvent before the final dilution into the aqueous buffer.- Increase the final concentration of the co-solvent slightly, ensuring it remains within a non-toxic range for your specific assay. |
| Cloudiness or precipitate forms in the buffer over time. | The compound may be slowly precipitating out of the solution or degrading. | - Prepare fresh dilutions from the stock solution immediately before each experiment.- Evaluate the stability of this compound in your specific buffer at the experimental temperature. Consider storing the final solution on ice if the experiment allows. |
| Inconsistent experimental results. | Inaccurate concentration due to incomplete dissolution or precipitation. | - Visually inspect your solutions for any signs of precipitation before use.- Consider a brief sonication of the stock solution to ensure complete dissolution before making dilutions. |
Quantitative Data Summary
The table below provides a summary of the known physical and solubility properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₅BrSn | |
| Molecular Weight | 285.80 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Aqueous Solubility | 5 - 10 mg/mL at 22°C (approx. 17.5 - 35 mM) | |
| Solubility in Organic Solvents | Soluble in ether and benzene |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated pipettes
Procedure:
-
Accurately weigh the desired amount of this compound. For a 10 mM stock solution, this would be 2.858 mg for 1 mL of DMSO.
-
Transfer the weighed compound into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Gently vortex the tube until the compound is completely dissolved. Avoid vigorous mixing.
-
If complete dissolution is not achieved, sonicate the tube in a water bath for a few minutes.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C in tightly sealed containers to minimize freeze-thaw cycles and moisture absorption.
Protocol 2: Preparation of Working Solutions in Buffer
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., Phosphate Buffered Saline, Tris-HCl)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in 100% DMSO if very low final concentrations are required. This helps prevent precipitation upon dilution into the aqueous buffer.
-
For the final dilution, add the desired volume of the DMSO stock (or a serially diluted stock) to the appropriate volume of your aqueous buffer. For example, to achieve a 10 µM final concentration with a 0.1% DMSO concentration, add 1 µL of the 10 mM stock solution to 999 µL of buffer.
-
Mix thoroughly by gentle vortexing or inversion.
-
Prepare the working solution fresh for each experiment and use it promptly.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Logic for troubleshooting precipitation.
Technical Support Center: Decontamination Protocol for Triethyltin Bromide Spills
This guide provides a comprehensive decontamination protocol for spills of triethyltin bromide. It is intended for researchers, scientists, and drug development professionals who handle this highly toxic organotin compound. The following procedures are designed to ensure the safety of laboratory personnel and the thorough decontamination of affected areas.
Understanding the Hazard: Why this compound Requires a Specialized Protocol
This compound ((C₂H₅)₃SnBr) is a potent neurotoxin that can be fatal if swallowed, inhaled, or absorbed through the skin.[1][2] Its high toxicity necessitates a rapid and effective decontamination protocol that not only cleans the spill but also chemically neutralizes the compound, rendering it less hazardous. This compound is also classified as very toxic to aquatic life with long-lasting effects, mandating stringent environmental containment during cleanup.[1][2] The compound is sensitive to moisture and incompatible with strong oxidizing agents.[1][3] This protocol is designed to address these chemical properties to ensure a safe and thorough decontamination process.
Immediate Actions in the Event of a this compound Spill
A spill of this compound constitutes a serious laboratory emergency. The immediate priority is to ensure the safety of all personnel.
If a spill occurs, follow these initial steps:
-
Evacuate and Alert: Immediately alert all personnel in the vicinity of the spill. Evacuate the immediate area.
-
Isolate the Area: Cordon off the spill area to prevent unauthorized entry.
-
Attend to Exposed Individuals: If anyone has come into contact with this compound, immediately begin first aid measures and seek urgent medical attention.[1]
-
Skin Contact: Remove all contaminated clothing and wash the affected area immediately with copious amounts of soap and water for at least 15 minutes.[1]
-
Eye Contact: Flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.
-
-
Don Personal Protective Equipment (PPE): Before attempting any cleanup, don the appropriate PPE. This is non-negotiable.
Table 1: Required Personal Protective Equipment (PPE) for this compound Spill Cleanup
| PPE Category | Specification | Rationale |
| Respiratory Protection | A full-face respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is recommended.[1] | Protects against inhalation of toxic vapors and aerosols. |
| Hand Protection | Heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene).[2] Double-gloving is recommended. | Prevents dermal absorption, which can be fatal.[1] |
| Body Protection | A disposable, chemically resistant suit or a lab coat worn with chemically resistant sleeves and an apron.[1] | Protects the skin from splashes and contamination. |
| Eye Protection | A full-face respirator provides integrated eye protection. If not available, chemical splash goggles are mandatory.[1] | Protects the eyes from splashes of the corrosive liquid.[1] |
| Footwear | Closed-toe shoes, preferably chemically resistant boots. | Protects the feet from spills. |
Step-by-Step Decontamination Protocol for this compound Spills
This protocol is divided into three phases: Containment and Absorption , Chemical Decontamination , and Final Cleaning and Waste Disposal .
Phase 1: Containment and Absorption
The goal of this phase is to physically contain the spill and absorb the bulk of the liquid this compound.
-
Contain the Spill: For larger spills, create a dike around the spill using an inert absorbent material such as sand, vermiculite, or a commercial spill absorbent.[4]
-
Absorb the Liquid: Gently cover the spill with an inert absorbent material, working from the outside in. Avoid creating dust. Allow the absorbent to fully soak up the liquid.
-
Collect the Absorbed Material: Carefully scoop the contaminated absorbent material into a designated, labeled, and sealable hazardous waste container. Use non-sparking tools.
Phase 2: Chemical Decontamination
This is the most critical phase, where the residual this compound is chemically neutralized to a less toxic form. The primary method involves oxidation with sodium hypochlorite (bleach), which converts the organotin compound to less harmful tin oxides.[5]
Decontamination Solution Preparation:
-
10% Bleach Solution: Prepare a fresh 10% (v/v) solution of household bleach (containing ~5-6% sodium hypochlorite) in water.
Decontamination Procedure:
-
Apply the Decontamination Solution: Carefully apply the 10% bleach solution to the spill area, ensuring complete coverage.
-
Allow for Reaction Time: Let the bleach solution sit on the contaminated surface for at least one hour to ensure complete oxidation of the this compound.
-
Absorb the Decontamination Solution: Use fresh absorbent material to soak up the bleach solution.
-
Collect the Waste: Place the used absorbent material into the same hazardous waste container as the material from Phase 1.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Persistent pungent odor after decontamination. | Incomplete neutralization of this compound. | Repeat the chemical decontamination step (Phase 2), ensuring complete coverage and adequate reaction time. Consider extending the reaction time to 2-4 hours. |
| Visible residue remains after cleaning. | The decontamination solution may have dried, leaving behind tin oxides and salts. | Proceed to the final cleaning phase (Phase 3) with soap and water, followed by an ethanol rinse. |
| The spill has spread to a larger area than initially thought. | The liquid may have seeped under equipment or into porous materials. | If the spill has spread to an unmanageable area or into sensitive equipment, contact your institution's Environmental Health and Safety (EHS) department immediately. |
Phase 3: Final Cleaning and Waste Disposal
This phase ensures the removal of any remaining tin oxides and decontamination solution residues.
-
Wash with Soap and Water: Thoroughly wash the decontaminated area with a laboratory detergent and warm water.
-
Rinse with Ethanol: Rinse the area with 70% ethanol to remove any remaining organic residues.[1]
-
Final Water Rinse: Perform a final rinse with deionized water.
-
Dry the Area: Wipe the area dry with clean paper towels.
-
Dispose of all Waste: All contaminated materials, including PPE, absorbent materials, and cleaning supplies, must be placed in the sealed hazardous waste container. This waste must be disposed of according to your institution's and local regulations for hazardous waste.[4]
Visualization of the Decontamination Workflow
Caption: Decontamination workflow for this compound spills.
The Chemistry of Decontamination
The effectiveness of this protocol lies in the chemical conversion of this compound into less toxic inorganic tin compounds.
Caption: Chemical principle of this compound decontamination.
Frequently Asked Questions (FAQs)
Q1: What should I do if I get this compound on my gloves?
A1: Immediately remove the gloves, avoiding contact with your skin. Wash your hands thoroughly with soap and water. Dispose of the contaminated gloves as hazardous waste.
Q2: Can I use a different absorbent material, like paper towels?
A2: While paper towels can absorb the liquid, inert materials like sand, vermiculite, or commercial absorbents are recommended because they are less likely to react with the chemical and are more effective at containing the spill.[4]
Q3: Why is it important to use a fresh bleach solution?
A3: Sodium hypochlorite in bleach degrades over time, reducing its effectiveness as an oxidizing agent. A fresh solution ensures that the concentration of the active ingredient is sufficient for complete neutralization of the this compound.
Q4: What if I don't have a full-face respirator?
A4: A full-face respirator is strongly recommended. If one is not available, at a minimum, a half-face respirator with the appropriate cartridges and chemical splash goggles must be worn.[1] However, this increases the risk of exposure to the face and eyes. It is crucial to assess the risk and, if necessary, call for professional assistance from your EHS department.
Q5: How do I decontaminate glassware that has come into contact with this compound?
A5: Glassware should be soaked in a 10% bleach solution overnight.[5] This will oxidize the residual organotin compounds to less harmful tin oxides, which can then be removed by standard washing procedures (e.g., with a laboratory detergent). The bleach solution used for soaking must be collected and disposed of as hazardous waste.
References
Technical Support Center: Optimizing Derivatization for GC Analysis of Organotins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of organotin compounds for Gas Chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of organotin compounds?
Organotin compounds, particularly the mono-, di-, and tri-substituted forms, are often polar and have low volatility, making them unsuitable for direct analysis by GC.[1][2] Derivatization converts these polar analytes into more volatile and thermally stable tetra-alkylated forms, which are amenable to GC separation and detection.[2][3][4] This process also helps to minimize interferences during the analytical process.[3]
Q2: What are the most common derivatization methods for organotin analysis by GC?
The three most common derivatization methods for organotin compounds are:
-
Alkylation with Grignard Reagents: This is a widely used technique involving reagents like methyl-, propyl-, or pentylmagnesium halides to form stable tetra-alkyltin derivatives.[5][6]
-
Ethylation with Sodium Tetraethylborate (NaBEt₄): This method is particularly convenient for aqueous samples as it allows for in-situ derivatization.[2][3]
-
Hydride Generation: This technique uses a reducing agent, typically sodium borohydride (NaBH₄), to convert organotins into their volatile hydride forms.[2]
Q3: How do I choose the best derivatization method for my sample?
The choice of derivatization method depends on the specific organotin compounds of interest, the sample matrix, and the available instrumentation.
-
Grignard reagents are versatile and provide high derivatization yields and reproducibility for various organotins (methylated, butylated, and phenylated species) in different matrices like water, sediment, and biota. Pentylmagnesium bromide has been identified as a reagent of choice in some studies due to good molar responses, volatility of the derivatives, and high derivatization yields.[5][6]
-
Sodium tetraethylborate (NaBEt₄) is advantageous for aqueous samples because the derivatization can be performed directly in the sample (in-situ), reducing the number of analytical steps.[3]
-
Hydride generation can be effective for aqueous matrices, offering high preconcentration factors and separation from some matrix interferences. However, it is prone to severe interferences from metals and organic substances in more complex matrices like sediment or wastewater.
Troubleshooting Guides
Low or No Analyte Signal
| Potential Cause | Troubleshooting Steps |
| Incomplete Derivatization | - Optimize Reaction pH: For NaBEt₄ ethylation, a pH between 4.0 and 5.0 is generally optimal.[3] - Optimize Reagent Concentration: An excess of the derivatizing agent is often necessary to compensate for side reactions with the sample matrix.[3] - Optimize Reaction Time: Ensure sufficient reaction time for the derivatization to complete. For NaBEt₄, 30 minutes of shaking is often recommended.[7] |
| Analyte Loss During Sample Preparation | - Violent Reaction with Grignard Reagent: Add water dropwise while cooling the reaction vessel to control the quenching of excess Grignard reagent. Adding hexane or isooctane before this step can reduce evaporation losses. - Adsorption to Glassware: Silanize glassware to minimize adsorption of organotin compounds.[6] |
| Degradation of Analytes | - Phenyltin Instability: Phenyltin compounds can be prone to degradation. Minimize the time between extraction and derivatization. - Standard Stability: Mono- and diphenyltins can undergo redistribution and degradation in methanol. Store standards in a sodium acetate/acetic acid buffer and derivatize them as soon as possible after mixing.[8] |
| Inefficient Extraction | - Complexing Agent: The addition of a complexing agent like tropolone can improve extraction efficiency.[2] - Solvent Choice: Ensure the extraction solvent is appropriate for the derivatized analytes. Hexane is commonly used to extract the derivatized, nonpolar organotins.[1][7] |
Poor Peak Shape and Resolution
| Potential Cause | Troubleshooting Steps |
| Co-elution with Matrix Components | - Sample Cleanup: For complex matrices, a cleanup step using Florisil, silica gel, or alumina may be necessary to remove interfering compounds.[4] - Sulfur Interference: In sediment samples with high sulfur content, elemental sulfur can be co-extracted and derivatized, causing interference. |
| GC Conditions | - Injector Temperature: Optimize the injector temperature to ensure efficient volatilization of the derivatized analytes without causing degradation. - Column Choice: Use a non-polar or low-polarity capillary column suitable for the separation of tetra-alkyltin compounds. - Oven Temperature Program: Optimize the oven temperature program to achieve baseline separation of the target analytes. |
| Detector Temperature (for PFPD) | - Peak Tailing: For GC-PFPD analysis, operating the detector at a higher temperature (325-350 °C) can help reduce peak tailing.[9] |
Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Steps |
| Moisture with Grignard Reagents | - Strict Anhydrous Conditions: Grignard reagents react violently with water.[2] Ensure all solvents, reagents, and glassware are completely dry.[2] |
| Instability of Derivatizing Agent | - Freshly Prepare NaBEt₄ Solution: Solutions of sodium tetraethylborate are not stable and should be prepared fresh daily.[1][7][10] |
| Matrix Effects | - Internal Standards: Use appropriate internal standards (e.g., perdeuterated organotin compounds or a different tetra-alkyltin) to correct for variations in derivatization efficiency and extraction recovery.[5][6] - Matrix-Matched Calibration: Prepare calibration standards in a matrix similar to the samples to compensate for matrix effects. |
Quantitative Data Summary
Table 1: Comparison of Derivatization Methods
| Derivatization Method | Advantages | Disadvantages | Suitable Matrices |
| Grignard Reagents (e.g., Pentylation) | - High derivatization yields and reproducibility[2] - Applicable to a wide range of organotins (methyl-, butyl-, phenyltins) - Forms very stable derivatives | - Hazardous reagents that react violently with water[2] - Requires strictly anhydrous conditions[2] - Can be hindered by high sulfur content in samples | Water, Sediment, Biota |
| Sodium Tetraethylborate (NaBEt₄) | - Convenient for aqueous samples (in-situ derivatization)[3] - Reduces the number of analytical steps[3] | - Unstable in the presence of strong acids - May have slightly lower yields compared to Grignard methods for some matrices - Requires excess reagent in complex matrices[3] | Aqueous samples, Sediments, Biological samples |
| Hydride Generation (NaBH₄) | - High preconcentration factors for aqueous samples - Good separation from some matrix interferences | - Prone to severe interferences from metals and organic matter in complex matrices - Generated hydrides can be unstable[2] - Lower derivatization yield compared to NaBEt₄[2] | Aqueous matrices |
Experimental Protocols
Detailed Methodology for Ethylation with Sodium Tetraethylborate (NaBEt₄)
This protocol is a general guideline and may require optimization for specific sample types and target analytes.
1. Reagents and Materials:
-
Sodium tetraethylborate (NaBEt₄)
-
Methanol or Ethanol
-
Acetate buffer solution (pH ~4.7)
-
Hexane (GC grade)
-
Internal Standard solution (e.g., Tripropyltin or perdeuterated TBT)
-
Sample extract in a suitable solvent or aqueous sample
2. Procedure for Aqueous Samples (In-situ Derivatization):
-
Take a known volume of the aqueous sample (e.g., 5 mL) in a glass vial.[10]
-
Add an appropriate amount of internal standard.[10]
-
Add acetate buffer to adjust the pH to approximately 4.7.[10]
-
Prepare a fresh 1-2% (w/v) solution of NaBEt₄ in ethanol or water.[1][10] Caution: NaBEt₄ is pyrophoric and moisture-sensitive. Handle in an inert atmosphere.[9]
-
Add the NaBEt₄ solution to the sample.[10]
-
Add hexane (e.g., 2 mL) to the vial.[10]
-
Seal the vial and shake vigorously for approximately 30 minutes.[7][10]
-
Allow the layers to separate.[10]
-
Carefully transfer the upper hexane layer to a GC vial for analysis.[1]
3. Procedure for Extracts in Organic Solvent:
-
Concentrate the sample extract to a known volume (e.g., 1 mL) in a suitable organic solvent like hexane.[1]
-
Add an appropriate amount of internal standard.
-
Add acetate buffer.
-
Add freshly prepared NaBEt₄ solution.
-
Shake for 30 minutes.[7]
-
Add water to quench the reaction and facilitate phase separation.[7]
-
Vortex and allow the phases to separate.[7]
-
Transfer the hexane layer for GC analysis.[7]
Detailed Methodology for Derivatization with Grignard Reagent (e.g., Pentylmagnesium Bromide)
This protocol requires strict anhydrous conditions.
1. Reagents and Materials:
-
Pentylmagnesium bromide solution (e.g., 2 M in diethyl ether)
-
Hexane (anhydrous, GC grade)
-
Saturated ammonium chloride solution or 0.25 M sulfuric acid
-
Internal Standard solution
-
Sample extract in an aprotic organic solvent (e.g., hexane)
2. Procedure:
-
Concentrate the sample extract to 1 mL in an anhydrous solvent (e.g., hexane) in a reaction vial.[1]
-
Add an appropriate amount of internal standard.
-
Slowly add the pentylmagnesium bromide solution (e.g., 0.5 mL) to the extract.[1]
-
Seal the vial and allow the reaction to proceed (reaction time may need optimization).
-
Carefully quench the excess Grignard reagent by slowly adding a saturated ammonium chloride solution or dilute sulfuric acid while cooling the vial.[1] Caution: This reaction is exothermic and can be vigorous.
-
Vortex the mixture for a short period (e.g., 10 seconds).[1]
-
Allow the phases to separate.[1]
-
Transfer the clear upper hexane layer to a GC vial for analysis.[1]
Visualizations
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. researchgate.net [researchgate.net]
- 3. resources.strem.com [resources.strem.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. ysi.com [ysi.com]
- 10. agilent.com [agilent.com]
Validation & Comparative
A Comparative Analysis of the Neurotoxic Mechanisms of Triethyltin Bromide and Trimethyltin Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neurotoxic mechanisms of two organotin compounds, triethyltin (TET) bromide and trimethyltin (TMT) chloride. While both are potent neurotoxicants, they exhibit distinct cellular targets and mechanisms of action. This document summarizes key experimental findings, presents quantitative data for comparison, outlines detailed experimental protocols, and visualizes the involved signaling pathways.
Overview of Neurotoxic Mechanisms
Triethyltin (TET) and trimethyltin (TMT) induce neurotoxicity through different primary pathways, targeting distinct cell types within the central nervous system (CNS). TET is primarily known for its detrimental effects on myelin and oligodendrocytes, the myelin-producing cells of the CNS. In contrast, TMT predominantly targets neurons, particularly in the hippocampus, leading to neuronal apoptosis and cognitive deficits.[1][2]
Triethyltin (TET) Bromide: The Myelinotoxicant
The principal neurotoxic effect of TET is the induction of intramyelinic edema, leading to the splitting of myelin lamellae and eventual demyelination.[2][3] This pathology is a direct consequence of TET's impact on oligodendrocytes.
Key Mechanisms of TET Neurotoxicity:
-
Oligodendrocyte Apoptosis: TET is directly cytotoxic to oligodendrocytes, inducing programmed cell death.[4] This process involves:
-
Oxidative Stress: Induction of heme oxygenase-1 (HO-1), also known as heat shock protein 32 (HSP32), indicating an oxidative stress response.[4]
-
MAPK Signaling: Activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are implicated in both cell survival and death pathways.[4]
-
Mitochondrial Dysfunction: TET causes a disturbance in the mitochondrial membrane potential, leading to mitochondrial fragmentation and redistribution from the processes to the cell body.[4]
-
-
Direct Neuronal Effects: While the primary target is myelin, TET can also directly affect neurons by causing membrane depolarization and an increased frequency of action potentials. This is thought to be mediated by an increase in intracellular free calcium.[5]
Trimethyltin (TMT) Chloride: The Neuronotoxicant
TMT is a potent neurotoxin that selectively damages neurons, with the hippocampus being a particularly vulnerable region.[6] This neuronal damage is primarily mediated by apoptosis, triggered by a complex interplay of multiple signaling pathways.
Key Mechanisms of TMT Neurotoxicity:
-
Apoptosis Induction: TMT initiates neuronal apoptosis through several interconnected pathways:
-
Caspase Activation: TMT activates both the extrinsic (caspase-8) and intrinsic (caspase-9) apoptotic pathways, converging on the executioner caspase-3.[7][8]
-
MAPK and NF-κB Signaling: TMT activates mitogen-activated protein kinases (MAPKs), including JNK, ERK, and p38, as well as the transcription factor NF-κB. The balance and crosstalk between these pathways are crucial in determining the apoptotic outcome.[8]
-
Oxidative Stress: TMT induces the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, upregulation of the pro-apoptotic protein Bax, and subsequent caspase activation.[6]
-
-
Excitotoxicity: TMT can induce excitotoxicity by increasing extracellular glutamate concentrations, leading to overstimulation of glutamate receptors and subsequent neuronal death.[9]
-
Energy Metabolism Impairment: TMT has been shown to disrupt neuronal energy metabolism, as evidenced by decreased activity of Na+/K+-ATPase.[10]
Quantitative Data Comparison
The following table summarizes quantitative data from various studies to facilitate a direct comparison of the neurotoxic potency of TET and TMT.
| Parameter | Triethyltin (TET) Bromide | Trimethyltin (TMT) Chloride | Cell/System | Reference |
| IC50 (Activity Reduction) | Not available | 1.5 ± 0.5 µM | Mouse spinal cord networks | [10][11] |
| 4.3 ± 0.9 µM | Mouse auditory cortex cultures | [10][11] | ||
| EC25 (Malformation) | Not available | 5.55 µM | Embryonic zebrafish | [1] |
| Myelin Swelling | Induces swelling with a 200 Å period at 4-100 µM | Not a primary effect | Rat optic and sciatic nerves (in vitro) | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of TET and TMT neurotoxicity.
TUNEL Assay for Apoptosis Detection in Neuronal Cultures (adapted from TMT studies)
This protocol is used to detect DNA fragmentation, a hallmark of apoptosis, in neuronal cultures treated with neurotoxicants like TMT.
Materials:
-
Neuronal cell culture on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.1% Triton X-100 in PBS
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, as per commercial kit instructions)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Fixation: Wash the cultured cells with PBS and then fix with 4% PFA in PBS for 15-30 minutes at room temperature.[11]
-
Permeabilization: Wash the fixed cells with PBS and then incubate with the permeabilization solution for 5-15 minutes on ice to allow the labeling enzyme to access the nucleus.[11]
-
Labeling:
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C, protected from light.[12]
-
-
Counterstaining:
-
Wash the cells with PBS.
-
Incubate with DAPI solution for 5-15 minutes at room temperature to stain the nuclei.[12]
-
-
Imaging: Wash the cells with PBS and mount the coverslips on microscope slides. Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence from the incorporated labeled dUTPs, while all nuclei will be stained by DAPI.[11][12]
Western Blot for Protein Quantification (e.g., p-ERK, MBP)
This protocol is used to quantify the levels of specific proteins, such as phosphorylated ERK (p-ERK) to assess MAPK pathway activation or Myelin Basic Protein (MBP) to evaluate myelination.
Materials:
-
Cell or tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-MBP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells or tissues in an appropriate buffer and determine the protein concentration using a protein assay kit.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.[13]
-
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Antibody Incubation:
-
Detection:
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[13]
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., GAPDH or total ERK) to ensure equal protein loading.[13][14]
Glutamate Assay for Excitotoxicity Assessment (adapted from TMT studies)
This protocol measures the concentration of glutamate in biological samples, which is indicative of excitotoxicity.
Materials:
-
Cell culture supernatant or tissue homogenate
-
Glutamate assay kit (fluorometric or colorimetric)
-
Microplate reader
Procedure:
-
Sample Preparation: Collect cell culture supernatant or prepare tissue homogenates according to the assay kit's instructions.[9]
-
Standard Curve Preparation: Prepare a series of glutamate standards as described in the kit protocol.[15]
-
Assay Reaction:
-
Measurement: Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.[9][15]
-
Calculation: Determine the glutamate concentration in the samples by comparing their readings to the standard curve.[15]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Trimethyltin Chloride (TMT) Neurobehavioral Toxicity in Embryonic Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triethyl tin-induced myelin oedema: an intermediate swelling state detected by X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intramyelinic and extracellular spaces in triethyltin intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triethyltin-induced stress responses and apoptotic cell death in cultured oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imaging and Quantification of Myelin Integrity After Injury With Spectral Confocal Reflectance Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trimethyltin-induced apoptosis is associated with upregulation of inducible nitric oxide synthase and Bax in a hippocampal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trimethyltin initially activates the caspase 8/caspase 3 pathway for damaging the primary cultured cortical neurons derived from embryonic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The neurotoxicant trimethyltin induces apoptosis via caspase activation, p38 protein kinase, and oxidative stress in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of acute neurotoxic effects of trimethyltin using neuronal networks cultured on microelectrode arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. cellbiolabs.com [cellbiolabs.com]
Comparative Analysis of Triethyltin and Tributyltin Immunotoxicity: A Guide for Researchers
A comprehensive review of the immunotoxic effects of triethyltin (TET) and tributyltin (TBT), focusing on their impact on immune cell viability, function, and the underlying molecular mechanisms.
This guide provides a detailed comparative analysis of the immunotoxicity of two organotin compounds, triethyltin (TET) and tributyltin (TBT). While both compounds are known for their toxic effects, their impact on the immune system differs significantly. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways to facilitate a deeper understanding of their respective immunotoxic profiles.
Executive Summary
Tributyltin (TBT) is a potent immunotoxicant, with a substantial body of research demonstrating its detrimental effects on various immune cell populations. TBT induces apoptosis in thymocytes and lymphocytes through multiple pathways, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and activation of caspase cascades. It also significantly alters cytokine production, often leading to a pro-inflammatory state.
In contrast, the immunotoxicity of triethyltin (TET) is less well-characterized, with the majority of research focusing on its neurotoxic properties. Available data suggests that TET is less immunotoxic than TBT. While TET has been shown to induce apoptosis in certain cell types, such as oligodendrocytes, there is a notable lack of quantitative data specifically detailing its effects on immune cell proliferation, cytokine secretion, and apoptosis induction in lymphocytes and thymocytes. This data gap limits a direct and comprehensive quantitative comparison with TBT.
Comparative Immunotoxicity: Data Summary
The following tables summarize the available quantitative data on the immunotoxic effects of TBT. Due to the limited availability of comparable quantitative data for TET, a direct side-by-side comparison is not fully possible at this time.
Table 1: Effects of Tributyltin (TBT) on Immune Cell Apoptosis
| Cell Type | Species | Concentration | Exposure Time | Observed Effect | Reference |
| Thymocytes | Rat | 1.0-2.5 µM | 1 hour | >85% of cells with reduced DNA content (apoptotic) | [1] |
| Thymocytes | Rat | 0.1-2 µM | Not specified | Stereotypic internucleosomal DNA cleavage | [2] |
| Thymocytes | Rat | Micromolar concentrations | Not specified | Rapid increase in cytosolic free Ca2+ and extensive DNA fragmentation | [2] |
| Thymocytes | Murine | 4 and 20 mg/kg (in vivo) | 28 days | Dose-dependent increase in thymocyte apoptosis | [3] |
| Jurkat (T-cell line) | Human | 0.3-10 µM | 2 minutes | 1.2-6 fold increase in mean free intracellular Ca2+ |
Table 2: Effects of Tributyltin (TBT) on Cytokine Production
| Cell Type/System | Species | Concentration | Exposure Time | Cytokine | Observed Effect | Reference |
| Mouse Serum (in vivo) | Mouse | 25 nM | 24 hours | IFN-γ | 4-fold increase | |
| Mouse Serum (in vivo) | Mouse | 25 nM | 24 hours | IL-15 | 4.9-fold increase | |
| Mouse Serum (in vivo) | Mouse | 25 nM | 24 hours | TNF-α | Increased from undetectable to 8.2 pg/ml | |
| Mouse Serum (in vivo) | Mouse | 200 nM | 24 hours | IL-2 | 75% decrease | |
| Human PBMCs | Human | 25-100 nM | 24 hours | IL-1β | 4.0 to 9.7-fold increase in production | |
| Human PBMCs | Human | 100 nM | 24 hours | IL-6 | ~1.2-fold increase in secretion |
Note: While some studies indicate that TET can induce pro-inflammatory cytokine mRNA in the brain, specific data on cytokine protein secretion from immune cells is limited.[3]
Mechanisms of Immunotoxicity
Tributyltin (TBT)
TBT exerts its immunotoxic effects through a variety of mechanisms, primarily centered on the induction of apoptosis in immune cells, particularly thymocytes, which are critical for T-cell development.
-
Induction of Apoptosis: TBT is a potent inducer of apoptosis in thymocytes and lymphocytes.[4] This programmed cell death is a key contributor to the thymus atrophy observed after TBT exposure.[4]
-
Intrinsic (Mitochondrial) Pathway: TBT disrupts mitochondrial function by increasing the permeability of the mitochondrial membrane. This leads to the release of pro-apoptotic factors, depolarization of the mitochondrial membrane, and activation of caspase cascades, including caspase-3.[5]
-
Extrinsic (Death Receptor) Pathway: TBT has been shown to upregulate the expression of Fas, a death receptor, on thymocytes. The interaction of Fas with its ligand (FasL) triggers a signaling cascade that culminates in apoptosis.[3]
-
Oxidative Stress: The generation of reactive oxygen species (ROS) is an early event in TBT-induced apoptosis.[5]
-
Calcium Dysregulation: TBT causes a rapid and sustained increase in intracellular calcium levels in thymocytes, which is a critical trigger for apoptosis.[2]
-
-
Alteration of Cytokine Production: TBT modulates the production of various cytokines. It has been shown to increase the secretion of pro-inflammatory cytokines such as TNF-α and IFN-γ.[6] This alteration in the cytokine profile can disrupt immune homeostasis and contribute to chronic inflammation. The p38 MAPK signaling pathway has been identified as being essential for TBT-stimulated synthesis of TNF-α and IFN-γ.
Triethyltin (TET)
The immunotoxic mechanisms of TET are not as extensively studied as those of TBT. The available information suggests that its primary toxicity is neurotoxicity.[7] However, some general mechanisms of organotin toxicity may also apply to TET's effects on the immune system.
-
Mitochondrial Dysfunction: Like other organotins, TET is a potent inhibitor of mitochondrial respiration. It can disrupt the proton gradient across the mitochondrial membrane and directly inhibit ATP synthase, leading to a depletion of cellular ATP.[7] This disruption of cellular energetics could contribute to cytotoxicity in immune cells, although specific studies on TET's effects on lymphocyte mitochondrial function are scarce.
-
Induction of Apoptosis in Non-Immune Cells: TET has been shown to induce apoptosis in oligodendrocytes, the myelin-producing cells of the central nervous system. This process involves DNA fragmentation, nuclear condensation, and the activation of stress-related kinases.[8] It is plausible that similar mechanisms could be at play in immune cells, but direct evidence is lacking.
-
Cytokine Induction in the Central Nervous System: Studies on TET-induced myelin injury have shown an early increase in the mRNA levels of pro-inflammatory cytokines like TNF-α and IL-1α in the brainstem.[3] This indicates that TET can trigger an inflammatory response, at least within the central nervous system. Whether this translates to a direct effect on peripheral immune cell cytokine production requires further investigation.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to assist researchers in designing and interpreting immunotoxicity studies.
Lymphocyte Proliferation Assay
This assay assesses the ability of lymphocytes to proliferate in response to a stimulus, a key function of a healthy adaptive immune system.
-
Objective: To determine the effect of TET or TBT on mitogen-stimulated lymphocyte proliferation.
-
Methodology:
-
Cell Isolation: Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from the species of interest (e.g., rat, mouse, human) using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend the isolated cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
-
Treatment: Plate the cells in 96-well microtiter plates at a density of 2 x 10^5 cells/well. Add various concentrations of TET or TBT to the wells. Include appropriate vehicle controls.
-
Stimulation: Add a mitogen such as Concanavalin A (ConA) for T-cell proliferation or Lipopolysaccharide (LPS) for B-cell proliferation to the wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement:
-
[3H]-Thymidine Incorporation: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18-24 hours. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.
-
BrdU Incorporation: Alternatively, use a non-radioactive BrdU incorporation assay. Add BrdU to the wells for the final 18-24 hours of culture. After incubation, fix the cells and detect the incorporated BrdU using an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a colorimetric substrate. Measure the absorbance using a microplate reader.
-
-
-
Data Analysis: Express the results as a percentage of the proliferative response of the vehicle-treated control.
Cytokine Production Assay (ELISA)
This assay quantifies the amount of specific cytokines secreted by immune cells.
-
Objective: To measure the effect of TET or TBT on the production of cytokines (e.g., TNF-α, IFN-γ, IL-2, IL-6) by immune cells.
-
Methodology:
-
Cell Culture and Treatment: Follow steps 1-4 of the Lymphocyte Proliferation Assay.
-
Incubation: Incubate the cells for 24-48 hours.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell-free supernatants.
-
ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific cytokines of interest. Follow the manufacturer's instructions. Briefly, this involves coating a 96-well plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.
-
Quantification: Measure the absorbance at the appropriate wavelength using a microplate reader. Generate a standard curve using recombinant cytokine standards to determine the concentration of the cytokine in the samples.
-
-
Data Analysis: Present the data as the concentration of the cytokine (e.g., pg/mL or ng/mL) in the culture supernatant.
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells.
-
Objective: To quantify the induction of apoptosis and necrosis in thymocytes or lymphocytes following exposure to TET or TBT.
-
Methodology:
-
Cell Culture and Treatment: Culture thymocytes or lymphocytes in appropriate media and expose them to various concentrations of TET or TBT for a defined period (e.g., 4-24 hours).
-
Cell Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
-
Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involved in organotin immunotoxicity and a general experimental workflow for its assessment.
Caption: TBT-induced apoptosis signaling pathway in thymocytes.
Caption: General experimental workflow for assessing organotin immunotoxicity.
Conclusion and Future Directions
The evidence strongly indicates that tributyltin is a significant immunotoxicant, primarily through the induction of apoptosis in developing T-cells and the modulation of cytokine production. Its mechanisms of action are relatively well-understood, involving oxidative stress, calcium dysregulation, and both intrinsic and extrinsic apoptotic pathways.
References
- 1. Tributyltin and dexamethasone induce apoptosis in rat thymocytes by mutually antagonistic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tributyltin stimulates apoptosis in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tributyltin chloride-induced immunotoxicity and thymocyte apoptosis are related to abnormal Fas expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mechanism of immunotoxicological effects of tributyltin chloride on murine thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Triethyltin (PIM 588) [inchem.org]
- 8. Triethyltin-induced stress responses and apoptotic cell death in cultured oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Demyelination: A Comparative Guide to Triethyltin Bromide and Histological Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of triethyltin (TET) bromide as a demyelinating agent and the histological methods used to validate its effects. We offer a comparative analysis of TET with other common demyelinating agents, supported by experimental data, to assist researchers in selecting the appropriate models and validation techniques for their studies in neurotoxicity and demyelinating diseases.
Triethyltin Bromide: A Potent Demyelinating Agent
Triethyltin (TET) is a neurotoxic organotin compound known to induce demyelination and intramyelinic edema.[1][2] Its primary mechanism of action involves direct toxicity to oligodendrocytes, the myelin-producing cells of the central nervous system, leading to apoptosis.[3] This process is associated with mitochondrial dysfunction and the activation of cellular stress pathways.[3]
Comparison of Demyelinating Agents
The choice of a demyelinating agent is critical for modeling neurological diseases. Below is a comparison of TET bromide with other commonly used agents. While specific quantitative histological data for TET bromide is not as readily available in the literature as for other agents, its potent effects are well-documented qualitatively.
| Feature | Triethyltin (TET) Bromide | Cuprizone | Lysolecithin (LPC) |
| Primary Mechanism | Induces apoptosis of mature oligodendrocytes.[3] | Toxin-induced apoptosis of mature oligodendrocytes.[4] | Detergent-induced focal demyelination.[4] |
| Administration | Systemic (e.g., intraperitoneal injection, in drinking water).[5] | Typically administered in feed.[4] | Local injection into the CNS.[6] |
| Immune Response | Primarily involves innate immune cells (microglia and astrocytes).[7] | Primarily involves innate immune cells; adaptive immune system has a minimal role.[4] | Induces a local inflammatory response. |
| Lesion Distribution | Widespread and diffuse demyelination.[1] | Widespread and diffuse, prominent in the corpus callosum.[4] | Focal, localized to the injection site.[6] |
| Key Advantages | Potent and reproducible induction of demyelination and edema. | Robust and predictable demyelination and spontaneous remyelination upon withdrawal, making it a good model for studying repair.[4] | Allows for the study of focal demyelination and remyelination in a specific area. |
| Key Disadvantages | High systemic toxicity.[8] | Not suitable for testing therapies targeting the adaptive immune system.[4] | The invasive nature of administration can cause confounding tissue damage. |
| Quantitative Data Example | Qualitative descriptions of severe myelin damage are common; specific quantitative histological data is less frequently reported. | 5 weeks of 0.2% cuprizone feed can lead to almost complete demyelination in the caudal corpus callosum.[9] | A single injection of 1% lysolecithin can cause a significant reduction in myelin basic protein fluorescence intensity within days.[10] |
Histological Techniques for Validating Demyelination
Accurate histological assessment is paramount for validating the effects of demyelinating agents. Below is a comparison of standard techniques.
| Technique | Principle | Advantages | Disadvantages |
| Luxol Fast Blue (LFB) | A copper phthalocyanine dye that binds to the lipoprotein components of the myelin sheath.[11] | Relatively simple, provides good contrast between myelinated and non-myelinated areas. Widely used and well-established.[11] | Can also stain other cellular components; staining intensity can be variable.[12] |
| Osmium Tetroxide | Reacts with the unsaturated fatty acids in myelin lipids, forming a black precipitate.[13] | Provides excellent preservation and high-contrast staining of myelin sheaths for both light and electron microscopy.[13] | Highly toxic, poor penetration into tissue, requiring small sample sizes. |
| Immunohistochemistry (IHC) for Myelin Basic Protein (MBP) | Uses specific antibodies to detect Myelin Basic Protein, a major structural protein of myelin. | Highly specific and sensitive for myelin sheaths. Allows for the quantification of myelin protein levels. | Can be more technically demanding and expensive than standard stains. The distribution of a single protein may not reflect the entire myelin sheath structure. |
| Electron Microscopy (EM) | Provides ultra-high resolution imaging of the myelin sheath ultrastructure. | The gold standard for detailed morphological analysis, including myelin thickness, lamellar structure, and axonal integrity. Allows for g-ratio analysis.[13] | Technically complex, time-consuming, expensive, and only allows for the analysis of very small tissue areas. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the molecular and procedural aspects of validating demyelination, we provide the following diagrams.
References
- 1. Quantitative Mapping of Trimethyltin Injury in the Rat Brain Using Magnetic Resonance Histology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MWF of the corpus callosum is a robust measure of remyelination: Results from the ReBUILD trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of the myelin g-ratio from electron microscopy images of the macaque corpus callosum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Demyelination and remyelination in anatomically distinct regions of the corpus callosum following cuprizone intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pattern of myelin proteins in triethyltin (TET) intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative mapping of trimethyltin injury in the rat brain using magnetic resonance histology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental studies of g-ratio MRI in ex vivo mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 10. Quantitative mapping of trimethyltin injury in the rat brain using magnetic resonance histology | Duke CIVM [civm.duhs.duke.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The neurotoxic effects of triethyltin (TET) sulfate on myelinating cultures of mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Triethyltin Bromide Lethal Dose (LD50) Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the lethal dose (LD50) of triethyltin bromide across various animal species and routes of administration. The data presented is compiled from available toxicological studies to assist researchers in understanding the acute toxicity profile of this organotin compound.
Quantitative Toxicity Data
The acute toxicity of this compound varies significantly depending on the species and the route of exposure. The following table summarizes the available LD50 and lethal dose data. It is important to note that precise LD50 values for all exposure routes and species are not always available in the literature; in such cases, lethal dose ranges or the lowest observed lethal concentration (LCLo) are provided.
| Species | Route of Administration | LD50 / Lethal Dose | Observation Period |
| Rat | Oral (gavage) | ~9-12 mg/kg | Not Specified |
| Intraperitoneal | 6 mg/kg (produced behavioral toxicity) | Not Specified | |
| Mouse | Inhalation | LCLo: 1640 mg/m³ | 10 minutes |
| Intravenous | 56 mg/kg (for this compound-2-pipecoline) | Not Specified |
Note: The oral LD50 for rats is an approximation based on studies where doses of 9 mg/kg and 12 mg/kg resulted in 50% and 80% mortality in pups, respectively. The intravenous LD50 in mice is for a closely related compound and should be interpreted with caution.
Experimental Protocols
Detailed experimental protocols for determining the LD50 of this compound are not consistently reported in the available literature. However, the methodologies likely adhere to standardized acute toxicity testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA). Below are generalized experimental workflows for common routes of administration.
Acute Oral Toxicity Testing (General Protocol)
A common method for determining the oral LD50 is the Up-and-Down Procedure (UDP) as described in OECD Test Guideline 425.
Caption: Generalized workflow for acute oral LD50 testing.
Acute Inhalation Toxicity Testing (General Protocol)
The determination of the median lethal concentration (LC50) for inhaled substances typically follows guidelines like OECD Test Guideline 403.
Caption: Generalized workflow for acute inhalation LC50 testing.
Signaling Pathways in this compound Toxicity
The neurotoxicity of triethyltin is a primary driver of its lethal effects. While the complete picture is still under investigation, a significant body of evidence points to mitochondrial dysfunction and the induction of apoptosis as key mechanisms. Triethyltin can disrupt mitochondrial function, leading to a cascade of events that culminate in cell death.
Caption: Triethyltin-induced mitochondrial dysfunction and apoptosis.
This guide highlights the potent toxicity of this compound and underscores the need for further research to establish comprehensive LD50 values across a wider range of species and exposure routes. Understanding the mechanisms of its toxicity is crucial for developing potential therapeutic interventions and for risk assessment in occupational and environmental health.
Triethyltin's Dual Assault: A Comparative Analysis of Mitochondrial Dysfunction in Brain and Liver
For Researchers, Scientists, and Drug Development Professionals
Triethyltin (TET), a potent organotin compound, is a well-established neurotoxin. Its toxic effects are primarily attributed to its disruptive impact on mitochondrial function. However, the extent and nature of this mitochondrial dysfunction can vary between different tissues. This guide provides a comparative analysis of the effects of triethyltin on mitochondria isolated from the brain and the liver, supported by experimental data.
At a Glance: Brain Mitochondria Show Greater Susceptibility
Experimental evidence suggests that brain mitochondria are more sensitive to the inhibitory effects of triethyltin than liver mitochondria, particularly concerning the crucial process of oxidative phosphorylation. This heightened vulnerability in the brain likely contributes to the pronounced neurotoxicity of this compound.
Quantitative Comparison of Triethyltin's Effects
The following tables summarize the key quantitative findings from studies investigating the impact of triethyltin on isolated brain and liver mitochondria.
| Parameter | Brain Mitochondria | Liver Mitochondria | Reference |
| Inhibition of State 3 Respiration (Succinate as substrate) | More sensitive to inhibition | Less sensitive to inhibition | [1] |
| Inhibition of DNP-stimulated Respiration | More sensitive to inhibition | Less sensitive to inhibition | [1] |
| ATPase Activity (IC50) | Not specified | Not specified | |
| Mitochondrial Swelling | Induced by TET | Induced by TET |
Delving into the Mechanisms: A Tale of Two Organelles
Triethyltin primarily targets the mitochondrial ATP synthase, the enzyme complex responsible for the final stage of cellular respiration and the bulk of ATP production. By binding to a specific component of this complex, TET effectively blocks the synthesis of ATP.
However, the consequences of this inhibition appear to be more severe in the highly energy-dependent brain tissue. The differential sensitivity may be attributed to several factors, including variations in the lipid composition of the mitochondrial membranes and differences in the expression of protective enzymes between the two organs.
Beyond direct inhibition of ATP synthesis, triethyltin is also known to induce oxidative stress by promoting the generation of reactive oxygen species (ROS) within the mitochondria. This surge in ROS can damage mitochondrial components, including DNA, proteins, and lipids, further compromising their function. Both brain and liver mitochondria are susceptible to this oxidative insult.
Furthermore, triethyltin can trigger the mitochondrial permeability transition (MPT), a catastrophic event where the inner mitochondrial membrane becomes permeable to small solutes. This leads to the dissipation of the mitochondrial membrane potential, swelling of the organelle, and the release of pro-apoptotic factors, ultimately culminating in cell death.
Experimental Corner: Unraveling the Effects
The following are detailed methodologies for key experiments used to assess the impact of triethyltin on mitochondrial function.
Isolation of Brain and Liver Mitochondria
Objective: To obtain purified and functional mitochondria from rat brain and liver tissue.
Protocol:
-
Tissue Homogenization: Freshly excised brain and liver tissues are minced and homogenized in an ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds.
-
Low-speed centrifugation (e.g., 1,000 x g for 10 minutes) pellets nuclei and unbroken cells.
-
The resulting supernatant is then centrifuged at a higher speed (e.g., 10,000 x g for 10 minutes) to pellet the mitochondria.
-
-
Washing: The mitochondrial pellet is washed multiple times with the isolation buffer to remove contaminants.
-
Resuspension: The final mitochondrial pellet is resuspended in a suitable buffer for subsequent assays.
Measurement of Mitochondrial Oxygen Consumption
Objective: To determine the rate of oxygen consumption by isolated mitochondria in different respiratory states.
Protocol:
-
Respirometry Chamber: A Clark-type oxygen electrode is used to measure the concentration of dissolved oxygen in a sealed, temperature-controlled chamber containing a respiration buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K2HPO4, 1 mM MgCl2, 0.1 mM EGTA, pH 7.4).
-
Substrate Addition: A respiratory substrate (e.g., succinate or glutamate/malate) is added to the chamber to initiate electron transport.
-
State 4 Respiration: The basal rate of oxygen consumption in the presence of substrate is measured (State 4).
-
State 3 Respiration: A known amount of ADP is added to stimulate ATP synthesis, leading to a rapid increase in oxygen consumption (State 3).
-
Triethyltin Treatment: Triethyltin is added at various concentrations to assess its effect on both State 3 and State 4 respiration.
-
Data Analysis: The Respiratory Control Ratio (RCR) is calculated as the ratio of State 3 to State 4 respiration, providing an indicator of the coupling between respiration and ATP synthesis. The P/O ratio (moles of ADP phosphorylated per atom of oxygen consumed) is also determined.
Visualizing the Impact: Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.
Figure 1. Signaling pathway of triethyltin-induced mitochondrial dysfunction.
Figure 2. Experimental workflow for assessing mitochondrial respiration.
Conclusion
The available evidence strongly indicates that triethyltin exerts a more pronounced detrimental effect on brain mitochondria compared to liver mitochondria. This differential toxicity underscores the exquisite sensitivity of the central nervous system to agents that disrupt cellular energy metabolism. Further research is warranted to fully elucidate the molecular underpinnings of this tissue-specific vulnerability, which could inform the development of targeted therapeutic strategies for organotin-induced neurotoxicity.
References
A Comparative Guide to Chemical Inducers of Myelin Vacuolation Beyond Triethyltin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of chemical compounds known to induce myelin vacuolation, offering alternatives to the classical neurotoxicant triethyltin (TET). The information presented herein is intended to assist researchers in selecting appropriate models for studying demyelination, myelin sheath pathology, and potential therapeutic interventions. This document outlines the quantitative effects, experimental protocols, and known signaling pathways for triethyltin, hexachlorophene, cuprizone, isoniazid, and tellurium.
Comparative Analysis of Myelin Vacuolation-Inducing Compounds
The following tables summarize the key quantitative data associated with myelin vacuolation and demyelination induced by the selected compounds.
Table 1: Dosage and Administration for Inducing Myelin Vacuolation
| Compound | Animal Model | Dosage | Route of Administration | Duration of Treatment |
| Triethyltin (TET) | Rat (Wistar) | 10 mg/L | Drinking water | Chronic |
| Mouse | 10(-7)-10(-9) M | In vitro (spinal cord culture) | Not specified | |
| Hexachlorophene | Rat (Adult Female) | 500 ppm | In diet | Not specified |
| Rat (Nursing) | 10 mg/kg/day | Gavage | 2-3 doses (if started at 10-13 days of age) | |
| Rat (Oligodendrocyte Culture) | 0.24 or 0.74 µM | In vitro | 48 hours | |
| Cuprizone | Mouse (C57BL/6) | 0.2% (w/w) | In diet | 5-6 weeks (acute), 12+ weeks (chronic) |
| Mouse (C57BL/6) | 0.3% (w/w) | In diet | 4-6 weeks | |
| Isoniazid | Rat (Wistar) | 1100 or 1400 mg/kg/day (in LUP-3FDC) | Gavage | 90 days |
| Rat (Sprague-Dawley) | 500 mg/kg/day | Oral | 3 days | |
| Tellurium | Rat (Weanling) | 1.25% (elemental) | In diet | 5 days for maximal demyelination |
| Rat | 0.3 µg (potassium tellurite) | Microinjection into tibial nerve | Single dose |
Table 2: Quantitative Effects on Myelin and Nerve Function
| Compound | Effect | Quantitative Measurement | Animal Model/System |
| Triethyltin (TET) | Myelin Vacuolation | Moderate to marked vacuolation of myelin sheaths | Rat |
| Hexachlorophene | Myelin Vacuolation | Diffuse vacuolation of white matter | Rat (nursing) |
| Myelin Marker Reduction (in vitro) | Decline in Galactosylceramide (GalC) proportional to decreased DNA content at 0.74 µM | Rat oligodendrocyte culture | |
| Cuprizone | Demyelination | Nearly complete demyelination of the medial corpus callosum | Mouse (C57BL/6) |
| Myelin Protein mRNA Reduction | ~50% decrease in Myelin Basic Protein (MBP) mRNA in the first week | Rat | |
| Nerve Conduction Velocity | Reduction from 76.54 m/s (control) to 46.35 m/s after 6 weeks | Rat (Wistar) | |
| Isoniazid | Myelinopathy | Myelin splitting and intramyelinic edema | Rat (Sprague-Dawley) |
| Axon Degeneration | Increased myelin ovoids and differences in nerve fiber diameter at 500 mg/kg/day | Rat (Sprague-Dawley) | |
| Tellurium | Myelin Loss | 25% loss of myelin (assayed by P0 protein concentration) after 5 days | Rat (weanling) |
| Myelin Protein mRNA Reduction | P0 and MBP mRNA levels decreased to 10-15% of control levels after 5 days | Rat | |
| Conduction Block | Fully established within 6 hours, persisting for ~7 days | Rat (tibial nerve injection) |
Experimental Protocols
Detailed methodologies for key experiments are provided to facilitate the replication and adaptation of these models.
Cuprizone-Induced Demyelination in Mice
Objective: To induce acute or chronic demyelination in the central nervous system.
Materials:
-
8-10 week old male C57BL/6 mice.
-
Powdered standard rodent chow.
-
Cuprizone (bis-cyclohexanone oxaldihydrazone).
-
Scale and mixing equipment.
Procedure:
-
Diet Preparation: Prepare a 0.2% or 0.3% (w/w) cuprizone diet by thoroughly mixing the cuprizone powder with the powdered rodent chow to ensure a homogenous mixture.
-
Administration:
-
Housing: House mice in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Monitoring: Monitor the body weight of the mice regularly, as a significant decrease is expected.[2]
-
Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse with 4% paraformaldehyde (PFA). Post-fix the brains in 4% PFA for further histological analysis.
Tellurium-Induced Demyelination in Rats
Objective: To induce synchronous demyelination in the peripheral nervous system.
Materials:
-
20-day-old male weanling rats.
-
Powdered standard rodent chow.
-
Elemental tellurium powder.
Procedure:
-
Diet Preparation: Prepare a 1.25% (w/w) tellurium diet by mixing elemental tellurium with the powdered rodent chow.
-
Administration: Feed the rats the tellurium-containing diet ad libitum.
-
Duration: Maximal demyelination in the sciatic nerve is typically observed after 5 days of exposure.[3]
-
Tissue Collection: After the desired exposure period, euthanize the rats and dissect the sciatic nerves for biochemical or morphological analysis.
Histological Assessment of Myelin using Luxol Fast Blue (LFB) Staining
Objective: To visualize and quantify myelin in brain or spinal cord sections.
Procedure:
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded tissue sections (5-10 µm thick).
-
Deparaffinization and Hydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (100%, 95%, 75%) to distilled water.[4]
-
Staining: Immerse slides in Luxol Fast Blue solution (0.1% LFB in 95% ethanol with 0.05% acetic acid) and incubate overnight at 56-60°C.[5]
-
Differentiation:
-
Counterstaining (Optional): Counterstain with Cresyl Violet to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate through graded ethanol, clear in xylene, and mount with a resinous mounting medium.
Ultrastructural Analysis of Myelin by Transmission Electron Microscopy (TEM)
Objective: To examine the fine structure of the myelin sheath and identify vacuolation at high resolution.
Procedure:
-
Fixation: Perfuse the animal with a fixative solution containing glutaraldehyde (e.g., 3% glutaraldehyde). Dissect the tissue of interest and continue fixation by immersion overnight at 4°C.[1]
-
Post-fixation: Post-fix the tissue in osmium tetroxide.
-
Dehydration and Embedding: Dehydrate the tissue in a graded series of ethanol and embed in an epoxy resin.[6]
-
Sectioning: Cut semi-thin sections (for light microscopy to locate the area of interest) and then ultrathin sections (for TEM).
-
Staining: Stain the ultrathin sections with uranyl acetate and lead citrate.
-
Imaging: Examine the sections using a transmission electron microscope.
Nerve Conduction Velocity (NCV) Measurement
Objective: To assess the functional integrity of myelinated nerve fibers.
Procedure:
-
Anesthesia: Anesthetize the animal (e.g., with ketamine/xylazine for rats/mice).[7]
-
Temperature Control: Maintain the animal's body temperature at 37°C using a heating pad and lamp.[7]
-
Electrode Placement:
-
Stimulating electrodes: Place needle electrodes to stimulate the nerve at two different points (proximal and distal). For the sciatic nerve, stimulation can be at the sciatic notch and the knee.[8]
-
Recording electrodes: Place recording electrodes over a muscle innervated by the nerve (e.g., gastrocnemius for the sciatic nerve) to record the compound muscle action potential (CMAP).[9]
-
-
Stimulation and Recording: Apply a supramaximal electrical stimulus at both stimulation points and record the latency of the evoked CMAP for each.
-
Calculation: Calculate the NCV by dividing the distance between the two stimulating electrodes by the difference in the latencies of the two CMAPs.
Signaling Pathways and Mechanisms of Action
The mechanisms by which these compounds induce myelin vacuolation vary and are not all fully elucidated. The following diagrams illustrate the current understanding of the signaling pathways involved.
Caption: A generalized experimental workflow for studying chemically induced myelin vacuolation.
Caption: Proposed mechanism of triethyltin-induced myelin vacuolation.
Caption: Putative mechanism of hexachlorophene-induced myelin vacuolation.[10]
Caption: Key events in cuprizone-induced demyelination.
Caption: Proposed neurotoxic mechanisms of isoniazid leading to myelin pathology.[11][12]
Caption: Mechanism of tellurium-induced demyelination via inhibition of cholesterol synthesis.[3]
Conclusion
The choice of a chemical inducer for myelin vacuolation studies depends on the specific research question. Triethyltin and hexachlorophene are useful for modeling intramyelinic edema. Cuprizone provides a robust and widely used model for studying oligodendrocyte apoptosis, demyelination, and remyelination, particularly in the central nervous system. Isoniazid and tellurium offer alternative models with distinct mechanisms of action, affecting both the central and peripheral nervous systems. This guide provides a foundational comparison to aid in the selection of the most appropriate model for future research endeavors in the field of myelin biology and pathology.
References
- 1. Transmission electron microscopic analysis of myelination in the murine central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electron Microscopy for the Analysis of Peripheral Nerve Myelin | Springer Nature Experiments [experiments.springernature.com]
- 3. Tellurium-induced neuropathy: metabolic alterations associated with demyelination and remyelination in rat sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fdneurotech.com [fdneurotech.com]
- 5. ihisto.io [ihisto.io]
- 6. researchgate.net [researchgate.net]
- 7. diacomp.org [diacomp.org]
- 8. Neuropathy Phentoyping Protocols - Nerve Conduction Velocity [protocols.io]
- 9. In Vivo Electrophysiological Measurements on Mouse Sciatic Nerves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical and pathological studies of myelin in hexachlorophene intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isoniazid Toxicity: Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 12. Involvement of dopamine signaling pathway in neurodevelopmental toxicity induced by isoniazid in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Historical Triethyltin Bromide Behavioral Studies in Rats: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of historical and modern methodologies for assessing the behavioral effects of triethyltin bromide in rats. It includes detailed experimental protocols, quantitative data from seminal studies, and an examination of the underlying signaling pathways, offering a framework for replicating and advancing this area of neurotoxicological research.
This compound is a well-documented neurotoxicant that has been the subject of behavioral research in animal models for decades. Historical studies have laid the groundwork for understanding its effects on motor activity and coordination. This guide revisits these foundational studies, presenting their data in a clear, comparative format alongside modern alternatives, to inform the design of contemporary neurotoxicity assessments.
Comparison of Behavioral Effects: Historical Data
The following tables summarize quantitative data from key historical studies on the behavioral effects of this compound in rats. These studies primarily utilized manual or semi-automated methods to assess locomotor activity and motor coordination.
| Figure-Eight Maze Activity in Adult Rats Following Neonatal Exposure [1][2] | |||
| Treatment | Age at Testing | Activity Counts (Mean ± SEM) | % Change from Control |
| Control (Saline) | 29-30 days | 150 ± 20 | - |
| 6 mg/kg this compound | 29-30 days | 250 ± 30 | +67% |
| Control (Saline) | 57-58 days | 120 ± 15 | - |
| 6 mg/kg this compound | 57-58 days | 220 ± 25 | +83% |
| Rope Descent Task in Neonatal Rats [1][2] | ||
| Treatment | Age at Testing | Time to Descend (Seconds, Mean ± SEM) |
| Control (Saline) | 20-21 days | 10 ± 2 |
| 6 mg/kg this compound | 20-21 days | 25 ± 5 |
| Open Field Activity in Adult Rats Following Acute Exposure [3] | |||
| Treatment | Time Post-Injection | Horizontal Activity (Counts, Mean) | % Decrease from Control |
| Control | 2-4 hours | 450 | - |
| 1.5 mg/kg this compound | 2-4 hours | 300 | 33% |
| 3.0 mg/kg this compound | 2-4 hours | 150 | 67% |
| Acoustic Startle Response in Adult Rats Following Subacute Exposure [3] | ||
| Treatment (in drinking water) | Startle Amplitude (Mean) | % Decrease from Control |
| Control | 100 | - |
| 5 ppm Triethyltin | 75 | 25% |
| 10 ppm Triethyltin | 50 | 50% |
Experimental Protocols: Historical and Modern Approaches
A detailed comparison of experimental protocols is crucial for understanding the evolution of behavioral assessment and for designing replicable studies.
Historical Behavioral Assays
-
Purpose: To assess spontaneous locomotor activity.
-
Apparatus: A figure-eight shaped runway with infrared photobeams to detect movement.
-
Procedure (based on Reiter et al., 1981):
-
Rats were individually placed in the maze.
-
Activity was recorded as the number of photobeam interruptions over a specified period (e.g., 30-minute sessions).[4]
-
The maze was cleaned between animals to eliminate olfactory cues.
-
-
Purpose: To evaluate motor coordination and strength.
-
Apparatus: A vertically oriented rope.
-
Procedure (based on Ruppert et al., 1984):
-
Rats were placed at the top of the rope.
-
The time taken for the rat to descend to the bottom was recorded.[2]
-
Failures to descend or falls were also noted.
-
-
Purpose: To measure general locomotor activity and anxiety-like behavior.
-
Apparatus: A square or circular arena with walls. The floor is typically divided into a grid.
-
Procedure (based on Reiter et al., 1981):
-
A rat was placed in the center of the open field.
-
Behavior was manually scored for a set duration (e.g., 5 minutes).
-
Parameters scored included the number of grid lines crossed (horizontal activity), rearing events (vertical activity), and time spent in the center versus the periphery.[3]
-
-
Purpose: To assess sensorimotor reactivity and habituation.
-
Apparatus: A startle chamber equipped with a speaker to deliver an acoustic stimulus and a sensor to measure the whole-body startle response.
-
Procedure (based on Reiter et al., 1981):
-
The rat was placed in the startle chamber for an acclimation period.
-
A series of loud, brief acoustic stimuli were presented.
-
The amplitude of the startle response to each stimulus was recorded.[3]
-
Modern Alternative Methodologies
Modern behavioral neuroscience has seen a shift towards automated systems that offer higher throughput, more detailed data collection, and reduced experimenter bias.
-
Automated Home Cage Monitoring: Systems like the Home Cage Analyser allow for continuous, 24/7 monitoring of group-housed animals in their home cage. This technology provides data on a wide range of spontaneous behaviors, including locomotor activity, rearing, and social interaction, without the stress of handling or a novel environment.
-
Video Tracking and Analysis Software: Software platforms such as EthoVision XT or ANY-maze are used in conjunction with a variety of mazes and arenas (including the open field). These systems automate the tracking of the animal's movement and can provide a rich dataset of parameters, including velocity, distance traveled, time spent in different zones, and detailed analysis of movement patterns.
-
Gait Analysis Systems: Systems like CatWalk XT provide detailed quantitative analysis of an animal's gait, offering sensitive measures of motor coordination and deficits. This is a significant advancement over qualitative or semi-quantitative historical methods.
-
Automated Startle Response Systems: Modern startle systems offer precise control over stimulus presentation and sophisticated analysis of the startle response, including latency, peak amplitude, and prepulse inhibition, which is a measure of sensorimotor gating.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of this compound neurotoxicity and the experimental process, the following diagrams are provided in Graphviz DOT language.
Caption: Signaling pathway of this compound neurotoxicity.
References
- 1. Developmental and behavioral effects of early postnatal exposure to triethyltin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurobehavioral toxicity of triethyltin in rats as a function of age at postnatal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral toxicity of acute and subacute exposure to triethyltin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of locomotor activity of rat pups exposed to heavy metals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Demyelination Models: Triethyltin Bromide vs. Cuprizone
For Researchers, Scientists, and Drug Development Professionals
In the study of demyelinating diseases such as multiple sclerosis (MS), animal models are indispensable tools for understanding disease mechanisms and for the preclinical evaluation of therapeutic candidates. Among the toxicant-induced models, triethyltin (TET) bromide and cuprizone are two compounds that induce central nervous system (CNS) myelin pathology. However, they operate through distinct mechanisms, resulting in different pathological features and making them suitable for answering different research questions. This guide provides an objective comparison of the TET bromide and cuprizone models, supported by experimental data, to aid researchers in selecting the appropriate model for their studies.
Introduction to the Models
Triethyltin (TET) Bromide: TET is an organotin compound known for its neurotoxic effects.[1] Its primary mechanism of inducing myelin pathology is through the formation of intramyelinic edema, leading to the splitting of myelin lamellae and vacuolation.[2][3] This is in contrast to models that cause direct oligodendrocyte death. The neurotoxicity of TET has been recognized for decades, with early studies establishing its effects on the CNS.[1]
Cuprizone: Cuprizone is a copper-chelating agent that selectively induces oligodendrocyte apoptosis, leading to a well-characterized and reproducible pattern of demyelination, particularly in the corpus callosum.[4][5] The cuprizone model is widely used to study the processes of demyelination and spontaneous remyelination that occurs upon withdrawal of the toxicant.[6][7]
Mechanism of Action
The fundamental difference between these two models lies in their primary mechanism of inducing myelin pathology.
| Feature | Triethyltin Bromide | Cuprizone |
| Primary Target | Myelin sheath | Mature oligodendrocytes[4] |
| Mechanism | Induces intramyelinic edema and vacuolation, leading to myelin splitting.[2][3] | Induces apoptosis of mature oligodendrocytes, leading to subsequent demyelination.[5] |
| Oligodendrocyte Viability | Oligodendrocytes are not the primary target, though secondary effects can occur.[8] | Directly cytotoxic to mature oligodendrocytes.[4][8] |
| Inflammatory Response | Less characterized in the context of a specific demyelinating model. | Involves activation of microglia and astrocytes, which play a role in clearing myelin debris.[5] |
Quantitative Data Comparison
Quantitative data for the cuprizone model is well-established, allowing for a clear timeline of demyelination and remyelination. In contrast, quantitative data for TET bromide as a specific demyelination model is less abundant in recent literature, with a greater focus on its general neurotoxic effects.
Table 1: Cuprizone-Induced Demyelination and Cellular Changes in the Corpus Callosum
| Time Point | Myelin Content (% of Control) | Oligodendrocyte Number (% of Control) | Microglia Activation (Fold Change) | Astrocyte Activation (Fold Change) |
| Week 1 | ~90-100% | Decreased | Early activation | Early activation |
| Weeks 2-3 | ~50-70%[6] | Significantly decreased | Increasing | Increasing |
| Weeks 4-5 | ~10-30% (Peak Demyelination)[6] | At lowest point | Maximal[5] | Maximal |
| Week 1 (Post-withdrawal) | Starting to recover | OPCs differentiating | Decreasing | Decreasing |
| Weeks 2-4 (Post-withdrawal) | ~60-90% | Repopulating | Returning to baseline | Returning to baseline |
Note: Values are approximate and can vary based on mouse strain, cuprizone dosage, and quantification methods.
Due to the limited recent literature focusing on TET bromide as a quantifiable demyelination model, a comparable table is not available. Studies on TET bromide have historically focused on the biochemical and ultrastructural changes associated with edema rather than a timed course of demyelination and remyelination.[9]
Experimental Protocols
This compound Protocol (General Neurotoxicity)
A definitive, standardized protocol for inducing a demyelinating phenotype with TET bromide is not as well-established as for cuprizone. Historically, studies have used various administration routes and doses to investigate its toxic effects.
-
Administration: Typically administered in drinking water or via intraperitoneal (i.p.) injection.[10]
-
Dosage: Doses have ranged from 0.4 to 0.8 mg/kg/day in drinking water for behavioral studies.[10] Higher doses can be lethal.[10]
-
Duration: Exposure duration varies depending on the study's endpoint, ranging from days to weeks.[10]
-
Assessment: Evaluation has historically relied on electron microscopy to observe intramyelinic vacuoles and behavioral tests to assess neurological deficits.[2]
Cuprizone Protocol (Acute Demyelination and Remyelination)
The cuprizone model benefits from a highly reproducible and well-documented protocol.
-
Animal Model: C57BL/6 mice (8-10 weeks old) are commonly used.
-
Administration: Cuprizone is mixed into powdered rodent chow at a concentration of 0.2% (w/w).[6]
-
Duration:
-
Assessment: Demyelination and remyelination are commonly assessed using a variety of techniques:
-
Histology: Luxol Fast Blue (LFB) staining for myelin.[4]
-
Immunohistochemistry: Staining for myelin proteins (e.g., MBP, PLP), oligodendrocytes (e.g., Olig2, CC1), microglia (e.g., Iba1), and astrocytes (e.g., GFAP).
-
Electron Microscopy: To assess myelin sheath thickness and integrity.
-
Signaling Pathways
This compound
The specific signaling pathways involved in TET-induced intramyelinic edema are not as extensively characterized as the pathways in the cuprizone model. However, studies have shown that TET can:
-
Induce oxidative stress and activate stress-response pathways, such as the induction of heme oxygenase-1 (HO-1).[8]
-
Activate extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are involved in cell death and survival pathways.[8]
-
Disrupt mitochondrial function and membrane potential.[8]
-
Activate cyclic AMP-dependent protein kinases.[11]
Cuprizone
The signaling pathways involved in cuprizone-induced demyelination and subsequent remyelination are more extensively studied and include:
-
Oligodendrocyte Apoptosis: The precise mechanism is not fully elucidated but is thought to involve mitochondrial dysfunction due to copper chelation.[7]
-
Inflammatory Signaling: Activation of microglia and astrocytes involves various signaling pathways that are crucial for the clearance of myelin debris, a prerequisite for remyelination.
-
OPC Proliferation and Differentiation: Several signaling pathways are known to regulate the response of oligodendrocyte precursor cells (OPCs) during remyelination, including:
Visualizing Workflows and Pathways
Experimental Workflow: Cuprizone Model
Caption: Experimental workflow for the cuprizone-induced demyelination and remyelination model.
Signaling in Cuprizone-Induced Remyelination
Caption: Key cellular events and signaling cascade in cuprizone-induced demyelination and remyelination.
Summary and Conclusion
This compound and cuprizone both serve as valuable tools for studying myelin pathologies, but their distinct mechanisms of action dictate their optimal applications.
This compound:
-
Advantages: Useful for studying the biophysical and biochemical consequences of intramyelinic edema and the direct effects of toxicants on myelin sheath integrity.
-
Disadvantages: Does not model the oligodendrocyte-centric pathology seen in diseases like MS. The model is less standardized, and the reversibility and potential for remyelination are not well-characterized.
Cuprizone:
-
Advantages: A highly reproducible and well-characterized model of oligodendrocyte death, demyelination, and spontaneous remyelination.[15] It is ideal for studying the biology of oligodendrocytes, the roles of glial cells in demyelination and repair, and for screening pro-remyelinating therapies.[15]
-
Disadvantages: Lacks the autoimmune component of MS. The pattern of demyelination is diffuse rather than the focal lesions seen in MS patients.[15]
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. researchgate.net [researchgate.net]
- 3. Effect of triethyltin chloride on the central aminergic neurotransmitters and their metabolites: relationship with pathophysiology of aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biospective.com [biospective.com]
- 5. Frontiers | Glial response during cuprizone-induced de- and remyelination in the CNS: lessons learned [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Triethyltin-induced stress responses and apoptotic cell death in cultured oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The pattern of myelin proteins in triethyltin (TET) intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HEALTH EFFECTS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. "The Effects of this compound on Red Cell and Brain Cyclic AMP-De" by Kevin R. Siebenlist and Fumito Taketa [epublications.marquette.edu]
- 12. mdpi.com [mdpi.com]
- 13. Functional Effects of Cuprizone-Induced Demyelination in the Presence of the mTOR-Inhibitor Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
A Comparative Analysis of Trialkyltin Compounds and Their Impact on Motor Function
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of the Neurotoxic Effects of Trimethyltin (TMT), Triethyltin (TET), and Tributyltin (TBT) on Motor Function, Supported by Experimental Data and Mechanistic Insights.
Trialkyltin compounds, a class of organotin compounds, are recognized for their significant neurotoxicity. Among them, Trimethyltin (TMT), Triethyltin (TET), and Tributyltin (TBT) have been extensively studied for their detrimental effects on the central and peripheral nervous systems, leading to a range of motor deficits. This guide provides a comparative analysis of the effects of these three compounds on motor function, presenting quantitative data from rodent and zebrafish models, detailed experimental protocols, and visualizations of the proposed signaling pathways involved in their neurotoxicity.
Comparative Effects on Motor Function: A Quantitative Overview
The impact of trialkyltin compounds on motor function varies significantly depending on the specific compound, dose, and experimental model. The following tables summarize key quantitative findings from studies on rats, mice, and zebrafish.
Table 1: Effects of Trialkyltin Compounds on Locomotor Activity in Rodents
| Compound | Species | Dose | Route of Administration | Observation Time | Effect on Locomotor Activity | Reference |
| Trimethyltin (TMT) | Rat | 7.0 mg/kg | Intragastric | 40 days post-treatment | Three times as active as controls in open-field test. | [1] |
| Trimethyltin (TMT) | Rat | 6, 7, and 8 mg/kg | Intraperitoneal | 21 days post-treatment | Dose-dependent hyperactivity in open-field test. | [2] |
| Triethyltin (TET) | Rat | Not specified | Not specified | Not specified | Decreased motor activity. | [3] |
Table 2: Effects of Trialkyltin Compounds on Motor Coordination and Strength in Rodents
| Compound | Species | Dose | Route of Administration | Motor Function Test | Effect | Reference |
| Triethyltin (TET) | Rat | Not specified | Not specified | Grip Strength | Decreased grip strength. | [3] |
| Triethyltin (TET) | Rat | Multiple doses over 3 weeks | Subcutaneous | Hindlimb Grip Strength | Concurrent decreases with elevated pain responsiveness. | [4] |
Table 3: Effects of Trialkyltin Compounds on Motor Function in Zebrafish Larvae
| Compound | Species | Dose | Duration of Exposure | Motor Function Test | Effect | Reference |
| Tributyltin (TBT) | Zebrafish | 0.2 µg/L and 20 µg/L | 24 hours | Optomotor Response | Reduced number of larvae displaying optomotor responses. | [5][6] |
| Tributyltin (TBT) | Zebrafish | 20 µg/L | 24 hours | Startle Response | Reduced startle responses when exposed at 24 hpf. | [5][6] |
| Trimethyltin (TMT) | Zebrafish | 5 µM | 24 hours (48-72 hpf) | Photomotor Response | Modulated photomotor response at 4 and 5 days post-fertilization. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess motor function in the context of trialkyltin neurotoxicity.
Rodent Motor Function Tests
1. Open-Field Test
The open-field test is utilized to assess general locomotor activity and exploratory behavior.
-
Apparatus: A square or circular arena with walls to prevent escape.
-
Procedure:
-
Acclimatize the animal to the testing room for at least 30 minutes before the test.
-
Place the animal in the center of the open-field arena.
-
Record the animal's activity using an automated tracking system or manually for a set period (e.g., 5-15 minutes).
-
Parameters measured include total distance traveled, time spent in the center versus the periphery of the arena, rearing frequency, and instances of grooming and defecation.
-
Thoroughly clean the arena between animals to eliminate olfactory cues.
-
2. Rotarod Test
This test evaluates motor coordination and balance.
-
Apparatus: A rotating rod that can be set to a constant speed or an accelerating speed.
-
Procedure:
-
Acclimatize the animals to the testing room.
-
Place the animal on the stationary rod.
-
Gradually increase the speed of the rod.
-
Record the latency to fall from the rod.
-
Conduct multiple trials with inter-trial intervals.
-
Zebrafish Larval Motor Function Test
1. Photomotor Response Assay
This assay assesses the locomotor response of zebrafish larvae to a sudden change in light.
-
Apparatus: A multi-well plate and a system capable of delivering controlled light stimuli and tracking larval movement.
-
Procedure:
-
Place individual zebrafish larvae in the wells of a multi-well plate.
-
Acclimate the larvae to the dark.
-
Expose the larvae to a sudden pulse of light and record their locomotor activity.
-
Analyze the change in activity in response to the light stimulus. This typically involves a sudden burst of movement followed by a period of reduced activity.
-
Signaling Pathways in Trialkyltin-Induced Motor Deficits
The neurotoxic effects of trialkyltin compounds are mediated by distinct signaling pathways, leading to neuronal dysfunction and death, which in turn manifest as motor deficits.
Trimethyltin (TMT): Neuroinflammation and Neuronal Apoptosis
TMT exposure triggers a neuroinflammatory cascade, primarily in the hippocampus, leading to neuronal apoptosis and subsequent hyperactivity.[8][9] A key mechanism involves the activation of microglia and the production of reactive oxygen species (ROS).
Triethyltin (TET): Myelin Sheath Damage and Mitochondrial Dysfunction
TET's neurotoxicity is characterized by intramyelinic edema and direct effects on muscle, leading to decreased motor activity and strength.[3] A primary mechanism is believed to be the disruption of mitochondrial function and an increase in intracellular calcium.[10]
Tributyltin (TBT): Disruption of Neuronal Development and GABAergic Signaling
TBT exposure, particularly during development, impairs motor responses.[5][6] Its neurotoxic effects are linked to the disruption of the GABAergic system by altering chloride ion homeostasis, which is critical for inhibitory neurotransmission.[11]
Conclusion
The comparative analysis of trimethyltin, triethyltin, and tributyltin reveals distinct profiles of motor dysfunction and underlying neurotoxic mechanisms. TMT primarily induces hyperactivity through neuroinflammation in the hippocampus. TET leads to hypoactivity and muscle weakness by targeting myelin and mitochondria. TBT impairs motor responses, especially during development, by disrupting inhibitory neurotransmission. This guide provides a foundational understanding for researchers and professionals in drug development, highlighting the diverse and specific impacts of these environmental neurotoxicants. Further research is warranted to fully elucidate the complex signaling cascades and to develop targeted therapeutic strategies to mitigate the harmful effects of trialkyltin compounds.
References
- 1. Activity changes in rats following acute trimethyltin exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioural, biochemical and histological effects of trimethyltin (TMT) induced brain damage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral toxicity of trialkyltin compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of triethyl tin on pain reactivity and neuromotor function of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transient developmental exposure to tributyltin reduces optomotor responses in larval zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transient developmental exposure to tributyltin reduces optomotor responses in larval zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trimethyltin Chloride (TMT) Neurobehavioral Toxicity in Embryonic Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trimethyltin-induced hippocampal neurodegeneration: A mechanism-based review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trimethyltin-induced hippocampal degeneration as a tool to investigate neurodegenerative processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of action of triethyltin on identified leech neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Low-concentration tributyltin perturbs inhibitory synaptogenesis and induces neuronal death in immature but not mature neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biomarkers for Triethyltin Bromide Exposure: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of potential biomarkers for detecting neurotoxicity induced by triethyltin (TET) bromide exposure in animal models. The following sections detail key molecular and biochemical markers, their performance based on available experimental data, and the methodologies for their validation.
Triethyltin (TET) bromide is a potent neurotoxicant known to induce cerebral edema and myelin vacuolation.[1] The identification of sensitive and specific biomarkers is crucial for assessing exposure and developing potential therapeutic interventions. This guide compares several candidate biomarkers, including proteomic signatures, specific neurotoxicity-associated proteins, neurotransmitter imbalances, and markers of oxidative stress. While direct comparative studies on TET are limited, data from related organotin compounds, such as trimethyltin (TMT), provide valuable insights into potential biomarker performance.
Comparative Analysis of Potential Biomarkers
The following table summarizes key candidate biomarkers for TET exposure, drawing from studies on TET and other relevant organotin compounds.
| Biomarker Category | Specific Biomarker | Animal Model | Key Findings | Alternative Biomarkers |
| Proteomics | Arvcf, Clns1a, Hmgcs1, Idi1, Fdps, Hsp90A, Hsp90B, Rsp27a, Camsap1 | Rat (Primary Cortical Cultures) | Overexpression observed 24 hours post-TET exposure. | Glg1, Stathmins 3 & 4 (affected at both 3 and 24 hours). |
| Neuroaxonal Injury | Neurofilament Light Chain (NfL) | Rat (TMT exposure) | Significant elevation in serum and cerebrospinal fluid (CSF) correlating with neuronal degeneration. | Neurofilament-200 (decreased in neonatal TET exposure). |
| Glial Activation/Injury | S100B Protein | Rat (General Brain Injury) | Elevated serum levels post-injury, indicating glial activation or damage. | Glial Fibrillary Acidic Protein (GFAP) (increased in TMT exposure). |
| Neurotransmitter Imbalance | Glutamate (Glu) / GABA Ratio | Mouse (Aging Model) | Altered ratio indicative of excitotoxicity or inhibitory system dysfunction. | Individual levels of Glutamate and GABA. |
| Oxidative Stress | Malondialdehyde (MDA) | Rat (TMT exposure) | Significantly increased levels in the hippocampus. | Superoxide Dismutase (SOD) (activity significantly reduced). |
Signaling Pathways and Experimental Workflows
To visualize the molecular mechanisms and experimental procedures involved in biomarker validation, the following diagrams are provided.
Experimental Protocols
Quantification of S100B in Rat Serum by ELISA
This protocol is adapted from commercially available ELISA kits.[2][3][4][5][6]
Materials:
-
Rat S100B ELISA Kit (including pre-coated plate, detection antibody, standards, buffers)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Distilled or deionized water
-
Tubes for sample and standard dilution
Procedure:
-
Sample Preparation: Collect whole blood and allow it to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes and collect the serum. Store at -20°C or -80°C if not used immediately.[5]
-
Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the kit manual.
-
Assay Procedure: a. Add 100 µL of standard or sample to the appropriate wells of the pre-coated microplate. b. Incubate for the time and temperature specified in the kit manual (e.g., 60 minutes at 37°C). c. Wash the plate multiple times with the provided wash buffer. d. Add 100 µL of biotinylated detection antibody to each well and incubate. e. Wash the plate. f. Add 100 µL of HRP-conjugate and incubate. g. Wash the plate. h. Add 90 µL of TMB substrate solution and incubate in the dark. i. Add 50 µL of stop solution to each well.
-
Data Analysis: Read the absorbance at 450 nm within 15 minutes. Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of S100B in the samples.
Measurement of Glutamate and GABA in Rat Brain Tissue by HPLC
This protocol is based on established HPLC methods for neurotransmitter analysis.[1][7][8][9][10]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with fluorescence or electrochemical detection
-
C18 reverse-phase column
-
Reagents for derivatization (e.g., o-phthalaldehyde (OPA))
-
Mobile phase (e.g., phosphate buffer with methanol or acetonitrile)
-
Glutamate and GABA standards
-
Tissue homogenizer
-
Centrifuge
Procedure:
-
Tissue Preparation: Dissect the brain region of interest (e.g., hippocampus) on ice. Homogenize the tissue in a suitable buffer (e.g., perchloric acid) to precipitate proteins.
-
Extraction: Centrifuge the homogenate at high speed (e.g., 10,000 x g for 10 minutes at 4°C). Collect the supernatant containing the amino acids.
-
Derivatization: Mix the supernatant with the OPA derivatizing reagent to form fluorescent derivatives of glutamate and GABA.[8]
-
HPLC Analysis: a. Inject the derivatized sample into the HPLC system. b. Separate the amino acids using an isocratic or gradient elution with the mobile phase on the C18 column. c. Detect the fluorescent derivatives at the appropriate excitation and emission wavelengths.
-
Quantification: Prepare a standard curve with known concentrations of glutamate and GABA standards. Compare the peak areas of the samples to the standard curve to determine the concentrations of glutamate and GABA in the brain tissue.
Western Blot for Neurofilament-200 (NF200) and Glial Fibrillary Acidic Protein (GFAP)
This is a general protocol for Western blotting of brain tissue homogenates.[2]
Materials:
-
Brain tissue homogenates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-NF200, anti-GFAP, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize brain tissue in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in loading buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: a. Incubate the membrane with the primary antibody (e.g., anti-NF200 or anti-GFAP) overnight at 4°C. b. Wash the membrane with TBST. c. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane thoroughly with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to compare protein expression levels between control and TET-exposed groups.
Quantification of Malondialdehyde (MDA) and Superoxide Dismutase (SOD)
These protocols are based on common spectrophotometric assays for oxidative stress markers.[11][12][13]
MDA Assay (TBARS method):
-
Sample Preparation: Homogenize brain tissue in a suitable buffer.
-
Reaction: Mix the homogenate with a solution containing thiobarbituric acid (TBA) and heat at 95°C for 60 minutes. This reaction forms a pink-colored product with MDA.
-
Measurement: Cool the samples and measure the absorbance of the supernatant at 532 nm.
-
Quantification: Use a standard curve prepared with a known concentration of MDA to determine the MDA levels in the samples.
SOD Activity Assay:
-
Sample Preparation: Prepare brain tissue homogenates as for the MDA assay.
-
Reaction: The assay is based on the inhibition of the reduction of a chromogen (e.g., nitroblue tetrazolium) by superoxide radicals generated by a xanthine-xanthine oxidase system. The presence of SOD in the sample will inhibit this reaction.
-
Measurement: Measure the change in absorbance at a specific wavelength (e.g., 560 nm) over time.
-
Calculation: One unit of SOD activity is typically defined as the amount of enzyme that inhibits the rate of the reaction by 50%. Calculate the SOD activity in the samples based on the degree of inhibition compared to a control without the sample.
Conclusion
The validation of reliable biomarkers for this compound exposure is essential for advancing research and drug development in the field of neurotoxicology. This guide provides a comparative overview of promising candidates, including proteomic signatures, specific neuronal and glial proteins, neurotransmitter levels, and markers of oxidative stress. While direct quantitative comparisons for TET are still emerging, the data from related organotin compounds strongly support the utility of these biomarkers. The provided experimental protocols offer a starting point for researchers to validate these markers in their own animal models of TET exposure. Future studies should aim to directly compare the sensitivity and specificity of these biomarkers in a single, well-controlled study to establish the most robust indicators of triethyltin-induced neurotoxicity.
References
- 1. Cellular and molecular effects of trimethyltin and triethyltin: relevance to organotin neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Western blot in homogenised mouse brain samples [protocols.io]
- 3. Rat NEFL(Neurofilament, Light Polypeptide) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 4. Rat NEFL(Neurofilament, Light Polypeptide) ELISA Kit - Elabscience® [elabscience.com]
- 5. Performance of the prospective T2 MRI biomarker of neurotoxicity in a trimethyltin model in rats at 7 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An isocratic high performance liquid chromatography method for the determination of GABA and glutamate in discrete regions of the rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A high performance liquid chromatography method with electrochemical detection of gamma-aminobutyric acid, glutamate and glutamine in rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of malondialdehyde levels and superoxide dismutase activity in resveratrol and resveratrol/donepezil combination treatment groups in Alzheimer’s disease induced rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Levels of Malondialdehyde and Superoxide Dismutase in Subclinical Hyperthyroidism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Triethyltin Bromide Toxicity in the Landscape of Organometallic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity of triethyltin bromide with other significant organometallic compounds, including other organotins, organolead, and organomercury compounds. By presenting quantitative toxicological data, detailed experimental methodologies, and visual representations of toxicological pathways, this document aims to be an essential resource for researchers in toxicology and drug development.
Quantitative Toxicity Comparison
The acute toxicity of organometallic compounds varies significantly depending on the metal center and the nature of the organic ligands. The median lethal dose (LD50), a standardized measure of acute toxicity, is a critical parameter in these comparisons. The following table summarizes the oral LD50 values in rats for this compound and other selected organometallic compounds, providing a clear quantitative benchmark of their relative toxicities. In general, a smaller LD50 value indicates a more toxic chemical[1].
| Compound | Class | Oral LD50 (Rat) (mg/kg) | Reference(s) |
| This compound | Organotin | 4 | [2] |
| Trimethyltin Chloride | Organotin | 12.6 - 14.7 | [3][4] |
| Tributyltin Oxide | Organotin | 55 - 194 | [5][6] |
| Triphenyltin Hydroxide | Organotin | 156 - 268 | [2][7][8] |
| Tetraethyllead | Organolead | 12.3 - 35 | [9] |
| Methylmercury Chloride | Organomercury | 23.9 - 39.6 | [10] |
Table 1: Comparison of Oral LD50 Values of Selected Organometallic Compounds in Rats.
Mechanisms of Toxicity: A Deeper Dive
The toxicity of these compounds is not solely defined by their lethal dose but also by their specific mechanisms of action, which often target the central nervous system (CNS) with distinct pathological outcomes.
This compound and Other Organotins
Triethyltin (TET) compounds are potent neurotoxins that characteristically induce intramyelinic edema in the brain and spinal cord, leading to neurological deficits. The underlying mechanism involves the disruption of mitochondrial function. TET acts as an ionophore, exchanging Cl- for OH- across the mitochondrial membrane, which dissipates the proton gradient essential for ATP synthesis. It also directly inhibits the F0 subunit of ATP synthase, further compromising cellular energy metabolism. This disruption of mitochondrial respiration is a key factor in its toxicity[4][11]. While TET is primarily myelinotoxic, other organotins exhibit different neurotoxic profiles. Trimethyltin (TMT), for instance, is a potent neuronal toxicant, causing neuronal cell death, particularly in the hippocampus, leading to cognitive and behavioral impairments[12].
Organolead Compounds
Organolead compounds, such as tetraethyllead, are also significant neurotoxicants. Their toxicity is largely attributed to their metabolism to triethyllead in the liver[13]. Triethyllead disrupts neurotransmitter systems, including dopaminergic, cholinergic, and GABAergic pathways[14][15]. It can interfere with calcium signaling, a critical component of neurotransmitter release and overall neuronal function[16]. The neurochemical changes induced by organoleads are often localized to the limbic forebrain and frontal cortex, consistent with the observed behavioral effects[14].
Organomercury Compounds
Methylmercury is a well-documented and highly potent neurotoxin that readily crosses the blood-brain barrier. Its toxicity stems from a complex interplay of oxidative stress, disruption of calcium homeostasis, and interference with glutamate and GABA signaling[8]. Methylmercury has a high affinity for sulfhydryl groups in proteins, leading to enzyme inhibition and disruption of cellular functions. A significant mechanism of methylmercury-induced neurotoxicity is the induction of apoptosis (programmed cell death) in neurons. This process is often mediated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase signaling pathways[6][17][18].
Signaling Pathways in Organometallic Toxicity
The following diagrams illustrate the key signaling pathways implicated in the toxicity of triethyltin, organolead, and organomercury compounds.
References
- 1. Triethyltin-induced neuronal damage in neonatally exposed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of methylmercury-induced neurotoxicity: evidence from experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory actions of trialkyltin compounds on mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Methylmercury induces caspase-dependent apoptosis and autophagy in human neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Severe neurotoxicity following ingestion of tetraethyl lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms and Modifiers of Methylmercury-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the inhibitory actions of triethyltin on rat brain and liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The action of trialkyltin compounds on mitochondrial respiration. The effect of pH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
- 11. Biochemical Studies on the Toxicity of Tetraethyl Lead and Other Organo-Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurobehavioral toxicology of the organoleads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of early lead exposure on neurotransmitter systems in the brain. A review with commentary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pathways – Lead Poisoning [sites.tufts.edu]
- 15. Methylmercury induced apoptosis of human neuroblastoma cells through the reactive oxygen species mediated caspase and poly ADP-ribose polymerase/apoptosis-inducing factor dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchwithrutgers.com [researchwithrutgers.com]
- 17. Neurotoxicity Linked to Dysfunctional Metal Ion Homeostasis and Xenobiotic Metal Exposure: Redox Signaling and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. JAK2/STAT3 signaling pathway mediates methylmercury toxicity in mouse astrocyte neuronal C8-D1A cell line - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the inhibitory action of triethyltin bromide on specific enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the inhibitory action of triethyltin bromide on key cellular enzymes. Through a comparative approach, we examine its effects alongside other known inhibitors, supported by quantitative data and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers investigating the toxicological and pharmacological properties of organotin compounds.
Comparative Analysis of Enzyme Inhibition
The inhibitory effects of this compound have been documented against several critical enzymes. This section presents a comparative overview of its potency against Glutathione S-Transferases (GSTs), ATP Synthase, and cyclic AMP-dependent Protein Kinases (PKA), benchmarked against other well-characterized inhibitors.
Glutathione S-Transferases (GSTs)
This compound is a potent inhibitor of several GST isozymes, demonstrating competitive inhibition with respect to the substrate 1-chloro-2,4-dinitrobenzene (CDNB).[1] Its efficacy is particularly high for transferases A and C.[1]
| Inhibitor | GST Isozyme(s) | Inhibition Constant (Ki) | Type of Inhibition |
| This compound | Transferase A (rat liver) | 3.2 x 10⁻⁸ M | Competitive |
| Transferase C (rat liver) | 5.6 x 10⁻⁸ M | Competitive | |
| Transferase B (rat liver) | 3.5 x 10⁻⁵ M | Competitive | |
| Ethacrynic Acid | Human Lung GST-pi | 11.5 µM | Non-competitive |
| Ethacrynic Acid-GSH Conjugate | Human Lung GST-pi | 1.5 µM | Competitive |
Table 1. Comparison of the inhibitory constants of this compound and Ethacrynic Acid on Glutathione S-Transferases.
ATP Synthase
| Inhibitor | Target Subunit | Inhibition Constant (Ki/IC50) | Mechanism of Action |
| Tributyltin Chloride | Fo Subunit | Apparent Ki of 200 nM | Blocks the subunit a ion channel |
| Oligomycin A | Fo Subunit (c-ring) | Ki of 1 µM | Blocks the proton channel |
| Venturicidin A | Fo Subunit | ~20-160 nM (organism-dependent) | Blocks proton translocation at a site distinct from oligomycin |
| Resveratrol | F1 Subunit (γ and βTP) | IC50 ~14 µM | Binds to the F1 catalytic headpiece |
Table 2. Comparison of the inhibitory action of Tributyltin Chloride and other inhibitors on ATP Synthase. Note: Tributyltin chloride is a related organotin compound, and its data is used here to represent the inhibitory potential of this class of compounds on ATP synthase.
Cyclic AMP-Dependent Protein Kinase (PKA)
This compound exhibits a complex regulatory effect on PKA. It can activate the enzyme by promoting the dissociation of the regulatory and catalytic subunits. Concurrently, it acts as a non-competitive inhibitor of the catalytic subunit with respect to both the protein substrate (histone) and ATP. A specific inhibitory constant for this non-competitive inhibition is not available in the reviewed literature.
| Inhibitor | Target Subunit | Type of Inhibition | Inhibition Constant (Ki) |
| This compound | Catalytic Subunit | Non-competitive (with respect to histone and ATP) | Not available |
| H89 | Catalytic Subunit | Competitive (with respect to ATP) | 0.048 µM |
| KT5720 | Catalytic Subunit | Competitive (with respect to ATP) | 60 nM |
| PKIγ (peptide inhibitor) | Catalytic Subunit | High-affinity binding | 0.4 nM |
Table 3. Comparison of the inhibitory action of this compound and other inhibitors on the catalytic subunit of PKA.
Experimental Protocols
Measurement of Glutathione S-Transferase (GST) Inhibition
A common method for determining GST activity and inhibition is a spectrophotometric assay using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.
1. Reagents:
- Phosphate buffer (0.1 M, pH 6.5)
- Reduced glutathione (GSH) solution (e.g., 100 mM)
- 1-chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 100 mM in ethanol)
- GST enzyme preparation (e.g., purified enzyme or cell lysate)
- Inhibitor stock solution (e.g., this compound in a suitable solvent)
2. Assay Procedure:
- Prepare a reaction mixture (assay cocktail) containing phosphate buffer, GSH, and CDNB.
- In a UV-transparent cuvette or 96-well plate, add the assay cocktail.
- Add a known amount of the GST enzyme preparation to initiate the reaction.
- To test for inhibition, pre-incubate the enzyme with various concentrations of the inhibitor before adding the assay cocktail.
- Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of increase is proportional to the GST activity.
3. Data Analysis:
- Calculate the rate of the reaction (ΔA340/min).
- To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- To determine the inhibition constant (Ki) and the type of inhibition, perform kinetic studies by varying the concentrations of both the substrate (CDNB) and the inhibitor.
Measurement of ATP Synthase Inhibition
The activity of ATP synthase is often measured in the reverse direction, as ATP hydrolysis (ATPase activity). A common method is a spectrophotometric assay that couples the production of ADP to the oxidation of NADH.
1. Reagents:
- Assay buffer (containing mannitol, sucrose, MgCl2, etc.)
- ATP solution
- Phosphoenolpyruvate (PEP)
- NADH solution
- Lactate dehydrogenase (LDH) and Pyruvate kinase (PK) enzymes
- Mitochondrial preparation or purified ATP synthase
- Inhibitor stock solution
2. Assay Procedure:
- Prepare an assay medium containing the assay buffer, ATP, PEP, NADH, LDH, and PK.
- Add the mitochondrial preparation to the assay medium in a cuvette.
- Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH and is proportional to the rate of ATP hydrolysis.
- To measure inhibition, add the inhibitor (e.g., this compound) to the cuvette and record the change in the rate of absorbance decrease.
- The specificity of the inhibition can be confirmed by using a known ATP synthase inhibitor like oligomycin.
3. Data Analysis:
- Calculate the rate of ATP hydrolysis from the rate of NADH oxidation.
- Determine the IC50 or Ki values by measuring the activity at various inhibitor concentrations.
Visualizing Mechanisms of Action
Signaling Pathway of PKA Regulation by this compound
Caption: Dual regulatory effect of this compound on PKA.
Experimental Workflow for Enzyme Inhibition Assay
References
- 1. The effects of this compound on red cell and brain cyclic AMP-dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Triethyltin Bromide: A Guide for Laboratory Professionals
Triethyltin bromide is a highly toxic organotin compound that requires meticulous handling and disposal to ensure the safety of laboratory personnel and prevent environmental contamination.[1][2] Adherence to established safety protocols and waste management regulations is paramount. This guide provides essential information on the proper disposal procedures for this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its significant health hazards. It is classified as acutely toxic if swallowed, fatal in contact with skin, and fatal if inhaled.[1][3] Furthermore, it poses a severe threat to aquatic environments with long-lasting effects.[1][3][4]
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.[4]
-
Face Protection: A face shield may be necessary for splash hazards.
-
Protective Clothing: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter if working outside a fume hood or if there is a risk of inhalation.[4]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[4][5]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[4]
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]
-
Ingestion: Call a physician or poison control center immediately. Do NOT induce vomiting. Rinse mouth with water.[4][5]
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to contain the substance and prevent exposure.
Spill Cleanup Procedure:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing the appropriate PPE, absorb the spill with an inert absorbent material such as sand, silica gel, acid binder, or universal binder.[3][4]
-
Collect the absorbed material and place it into a suitable, closed, and properly labeled container for disposal.[3][4]
-
Do not allow the spilled material or cleanup materials to enter drains, surface water, or ground water systems.[3][4]
-
Contaminated surfaces should be decontaminated. A common procedure for organotin compounds is to wash the area with 60-70% ethanol followed by a soap and water solution.[1]
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 2767-54-6 | [3][4] |
| Molecular Formula | C6H15BrSn | [3] |
| Appearance | Clear, colorless liquid | [1][3] |
| Boiling Point | 222-224 °C (432-435 °F) | [1] |
| Density | 1.63 g/mL at 25 °C | [6] |
| Flash Point | 99 °C (210.2 °F) - closed cup | |
| Solubility in Water | 5 to 10 mg/mL at 22 °C | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound is strictly regulated and must be handled as hazardous waste.[3][4] Chemical waste generators are responsible for ensuring complete and accurate classification of the waste in accordance with local, regional, and national regulations.[4]
1. Waste Collection and Segregation:
-
Collect all waste materials containing this compound, including unused product, contaminated absorbent materials, and disposable PPE, in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
2. Container Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste" and "this compound".
-
Include the full chemical name and any other information required by your institution and local regulations.
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Store away from incompatible materials such as strong oxidizing agents.[4]
4. Final Disposal:
-
The final disposal method must be carried out by a licensed hazardous waste disposal company.
-
Common disposal methods for organotin compounds include:
-
Never dispose of this compound down the drain or in regular trash.[3]
5. Decontamination of Glassware:
-
Glassware that has come into contact with organotin compounds should be decontaminated before routine washing.
-
A recommended procedure is to soak the glassware overnight in a bleach solution or a 20% nitric acid bath.[8] This helps to oxidize the organotin compounds into less harmful inorganic tin species.
-
The decontamination solution should be collected and disposed of as hazardous waste.
Disposal Workflow
References
- 1. This compound | C6H15BrSn | CID 17701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 2767-54-6: this compound | CymitQuimica [cymitquimica.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. This compound | CAS#:2767-54-6 | Chemsrc [chemsrc.com]
- 7. epa.nsw.gov.au [epa.nsw.gov.au]
- 8. reddit.com [reddit.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Triethyltin Bromide
For researchers, scientists, and professionals in drug development, the safe handling of potent chemical compounds is paramount. Triethyltin bromide, a highly toxic organotin compound, necessitates stringent safety protocols to mitigate risks of exposure and environmental contamination.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Hazard Summary
This compound is classified as a highly hazardous substance, with acute toxicity if swallowed, in contact with skin, or if inhaled.[3][4] It is corrosive and can cause severe damage to the central nervous system.[4][5] Additionally, it is very toxic to aquatic life with long-lasting effects.[3][6]
Hazard Classifications: [4]
-
Acute Toxicity, Oral (Category 1)
-
Acute Toxicity, Dermal (Category 1)
-
Acute Toxicity, Inhalation (Category 2)
-
Hazardous to the aquatic environment, acute hazard (Category 1)
-
Hazardous to the aquatic environment, long-term hazard (Category 1)
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling this compound.
| PPE Category | Specifications |
| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber, Viton®). Inspect gloves for any signs of degradation or puncture before and during use.[3] |
| Eye and Face Protection | Chemical safety goggles and a face shield (minimum 8-inch) are required.[7] |
| Skin and Body Protection | A flame-retardant lab coat, disposable Tyvek-type sleeves taped to gloves, and impervious clothing such as an apron or suit are necessary to prevent skin contact.[4][7][8] |
| Respiratory Protection | A NIOSH-approved half-face or full-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is required, especially when handling the neat chemical or in case of potential aerosol generation.[4][5][6] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
The following workflow outlines the critical steps for safely handling this compound, from preparation to disposal. Adherence to this protocol is crucial to minimize exposure risk.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
Immediate and decisive action is critical in the event of an exposure or spill.
Exposure Response:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3][6] Seek immediate medical attention.[3][6] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[3][6] Seek immediate medical attention.[3][6] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration.[3][6] Seek immediate medical attention.[6] |
| Ingestion | Call a physician or poison control center immediately.[4] Do NOT induce vomiting. Clean mouth with water.[3][6] |
Spill Response Protocol:
In the event of a spill, the following steps must be taken to ensure the safety of all personnel and to mitigate environmental contamination.
Caption: Step-by-step protocol for responding to a this compound spill.
Disposal Plan
All waste contaminated with this compound is considered hazardous waste.
-
Waste Segregation: All contaminated materials, including disposable PPE, absorbent materials from spills, and rinsed glassware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[4][5][6]
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal Procedures: Chemical waste generators must adhere to local, regional, and national hazardous waste regulations for proper disposal.[6] Do not dispose of this compound down the drain or in regular trash.[3][6]
By adhering to these stringent safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 2767-54-6: this compound | CymitQuimica [cymitquimica.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. This compound | C6H15BrSn | CID 17701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. TRIETHYL TIN BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. fishersci.com [fishersci.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. delvallelab.weebly.com [delvallelab.weebly.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
